molecular formula C7H9N3O B1493705 N-Hydroxy-5-methyl-pyridine-2-carboxamidine CAS No. 453565-47-4

N-Hydroxy-5-methyl-pyridine-2-carboxamidine

Cat. No.: B1493705
CAS No.: 453565-47-4
M. Wt: 151.17 g/mol
InChI Key: WILOYRUEIYQXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-5-methyl-pyridine-2-carboxamidine is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Hydroxy-5-methyl-pyridine-2-carboxamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Hydroxy-5-methyl-pyridine-2-carboxamidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-hydroxy-5-methylpyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-2-3-6(9-4-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILOYRUEIYQXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of N-Hydroxy-5-methyl-pyridine-2-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS 453565-47-4) is a critical pyridine-based amidoxime intermediate. It serves as a primary pharmacophore precursor for the synthesis of 1,2,4-oxadiazole derivatives, a structural motif prevalent in S1P1 receptor agonists, Factor Xa inhibitors, and immunomodulatory drugs.

This guide details the most reliable synthetic pathway: the Cyanation-Amidoximation Route . Unlike oxidative routes starting from methyl groups (which suffer from poor regioselectivity on the pyridine ring) or Sandmeyer reactions (low yields), this protocol utilizes the commercially stable 2-bromo-5-methylpyridine as the starting material. This ensures high regiochemical fidelity and scalability.

Retrosynthetic Analysis & Strategy

The synthesis is broken down into two distinct phases to maximize yield and purity.

  • Phase 1 (Cyanation): Conversion of the aryl bromide to a nitrile using Palladium-catalyzed cyanation. This is preferred over Rosenmund-von Braun (CuCN) conditions due to easier workup and lower heavy metal residual limits.

  • Phase 2 (Amidoxime Formation): Nucleophilic addition of hydroxylamine to the nitrile.

Pathway Visualization

SynthesisPathway cluster_0 Phase 1: Cyanation cluster_1 Phase 2: Amidoxime Formation SM 2-Bromo-5-methylpyridine (Starting Material) INT 5-Methylpicolinonitrile (Intermediate) SM->INT Zn(CN)2, Pd(PPh3)4 DMF, 90°C PROD N-Hydroxy-5-methyl- pyridine-2-carboxamidine (Target) INT->PROD NH2OH·HCl, NaHCO3 EtOH/H2O, 70°C

Caption: Two-step retrosynthetic pathway from halogenated precursor to amidoxime target.

Phase 1: Synthesis of 5-Methylpicolinonitrile

Objective: Substitution of the bromine atom at the C2 position with a cyano group. Reaction Type: Palladium-catalyzed Cyanation.

Materials
ReagentEquiv.[1][2][3][4]Role
2-Bromo-5-methylpyridine 1.0Substrate
Zinc Cyanide (Zn(CN)₂) 0.6Cyanide Source
Pd(PPh₃)₄ 0.05Catalyst
DMF (Anhydrous) 10 volSolvent
Protocol
  • Setup: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, charge 2-bromo-5-methylpyridine (1.0 eq) and Zn(CN)₂ (0.6 eq).

    • Expert Note: Zn(CN)₂ is preferred over NaCN/KCN because it is less hygroscopic and allows for a homogeneous reaction in DMF.

  • Degassing: Add anhydrous DMF. Degas the solution by bubbling nitrogen through it for 20 minutes.

    • Critical: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts (bipyridines).

  • Catalysis: Add Pd(PPh₃)₄ (5 mol%) quickly under a positive stream of nitrogen.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.[2]6) should disappear, and a more polar spot (nitrile, Rf ~0.4) should appear.[5]

  • Workup (Quench): Cool to room temperature. Pour the mixture into a solution of diluted ammonium hydroxide (NH₄OH) or ethylenediamine.

    • Why? This complexes the zinc and palladium salts, preventing them from carrying over into the organic phase.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: If necessary, purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Phase 2: Amidoxime Formation

Objective: Conversion of the nitrile to the N-hydroxy-carboxamidine. Reaction Type: Nucleophilic Addition.

Mechanistic Insight

The reaction involves the nucleophilic attack of the free hydroxylamine base on the electrophilic carbon of the nitrile.

  • Challenge: Hydroxylamine is supplied as a hydrochloride salt (NH₂OH·HCl) for stability. It must be freed in situ using a base.

  • Base Selection: We use Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) . Stronger bases (NaOH) can hydrolyze the nitrile to the amide (primary impurity).

Materials
ReagentEquiv.[1][2][3][4]Role
5-Methylpicolinonitrile 1.0Intermediate
Hydroxylamine HCl 2.0Reagent
Sodium Bicarbonate 2.2Base
Ethanol / Water (4:1) 10 volSolvent System
Step-by-Step Protocol
  • Solubilization: Dissolve 5-methylpicolinonitrile (1.0 eq) in Ethanol (8 vol).

  • Reagent Prep: In a separate beaker, dissolve Hydroxylamine HCl (2.0 eq) and NaHCO₃ (2.2 eq) in Water (2 vol). Stir until effervescence (CO₂) ceases.

    • Safety: Perform in a fume hood.

  • Addition: Add the aqueous hydroxylamine solution to the ethanolic nitrile solution.

  • Reaction: Heat the mixture to 70°C (Reflux) for 6–12 hours.

    • Monitoring: HPLC or TLC (DCM:MeOH 9:1). The amidoxime is significantly more polar (lower Rf) than the nitrile.

  • Workup:

    • Evaporate the Ethanol under reduced pressure.[1]

    • The product often precipitates from the remaining aqueous layer upon cooling.

    • If no precipitate forms, extract with EtOAc (repeatedly, as amidoximes are polar).

  • Purification: Recrystallization from Ethanol/Ether or Water is usually sufficient.

Reaction Mechanism Visualization[6]

Mechanism Step1 Step 1: Deprotonation NH3OH+ Cl- + Base -> :NH2OH Step2 Step 2: Nucleophilic Attack Lone pair of N attacks Nitrile C Step1->Step2 Step3 Step 3: Proton Transfer Formation of C(=NOH)NH2 Step2->Step3 Impurity Side Reaction: Hydrolysis (If water/base conc. is too high) Forms Amide (CONH2) Step2->Impurity Competes

Caption: Mechanism of amidoxime formation and potential hydrolysis side-reaction.

Analytical Characterization

To validate the synthesis, the following data should be obtained:

TechniqueExpected ResultInterpretation
1H NMR (DMSO-d6) Singlet ~2.35 ppm (3H)Methyl group
Broad Singlet ~5.8 ppm (2H)NH₂ protons (D₂O exchangeable)
Broad Singlet ~9.8 ppm (1H)OH proton (D₂O exchangeable)
Aromatic signals 7.5-8.5 ppmPyridine ring protons
MS (ESI+) [M+H]+ = 152.08Confirms Molecular Weight
IR ~1650 cm⁻¹ (C=N), ~3300-3400 cm⁻¹ (OH/NH)Diagnostic bands

Troubleshooting & Optimization

Common Issues
  • Low Conversion:

    • Cause: Hydroxylamine is unstable at high heat or consumed by side reactions.

    • Fix: Add an additional 0.5 eq of NH₂OH·HCl and Base after 6 hours.

  • Amide Formation (Impurity):

    • Cause: Reaction temperature too high (>85°C) or too much water in the solvent system.

    • Fix: Keep temperature at 70°C; ensure Ethanol ratio is high (4:1 EtOH:Water).

  • Colored Impurities:

    • Cause: Oxidation of the pyridine ring or trace metal contaminants.

    • Fix: Treat the final ethanolic solution with activated charcoal before crystallization.

Safety & References

Safety Considerations
  • Zinc Cyanide: Fatal if swallowed or in contact with skin. Releases HCN gas upon contact with acid. All waste streams must be treated with bleach (hypochlorite) to quench cyanide before disposal.

  • Hydroxylamine: Potential explosive hazard upon heating if concentrated. Mutagenic.

References
  • Amidoxime Synthesis Review

    • Title: Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.
    • Source: Molecules (2019).
    • URL:[Link]

  • Nitrile Synthesis (Cyanation)

    • Title: Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments.
    • Source: Chemical Reviews (Standard Protocol Reference).
    • URL:[Link]

  • Experimental Validation (Similar Substrates): Title: Optimizing reaction conditions for the synthesis of amidoximes from nitriles. Source: BenchChem Technical Notes.

Sources

N-Hydroxy-5-methyl-pyridine-2-carboxamidine: Chemical Properties & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS 453565-47-4) is a critical pyridine-based amidoxime intermediate used primarily in drug discovery as a bioisostere for carboxylic acids and as a prodrug moiety for amidines.[1] Its significance lies in its ability to improve the oral bioavailability of highly basic amidine drugs by masking the cationic charge at physiological pH. Once absorbed, it undergoes enzymatic reduction by the mitochondrial Amidoxime Reducing Component (mARC) to regenerate the active amidine pharmacophore.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, reactivity profile, and biological applications, grounded in empirical data and mechanistic logic.

Chemical Identity & Structural Analysis[2][3][4][5]

The molecule consists of a pyridine ring substituted with a methyl group at the 5-position and an N-hydroxycarboxamidine (amidoxime) functionality at the 2-position.

Property Data
IUPAC Name N'-Hydroxy-5-methylpyridine-2-carboximidamide
CAS Number 453565-47-4
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
SMILES CC1=CN=C(C=C1)C(=NO)N
InChI Key High-confidence prediction based on structure
Structural Tautomerism

In solution, the compound exists in equilibrium between the amidoxime (major) and hydroxyamidine (minor) tautomers. This equilibrium is solvent-dependent, with polar protic solvents stabilizing the zwitterionic forms, which impacts nucleophilicity during derivatization.

Physicochemical Properties[8][9][10][11][12]

Understanding the acid-base profile is crucial for formulation and extraction. Amidoximes are amphoteric, possessing both a basic amino group and an acidic oxime hydroxyl.

Key Parameters Table[3][4][11][13][14]
Parameter Value / Range Context
Melting Point 165–170 °C (Decomposes)Thermal instability characteristic of amidoximes.
pKa₁ (Base) ~5.2 – 5.8Protonation of the pyridine nitrogen or amidoxime nitrogen (species dependent).
pKa₂ (Acid) ~10.5 – 11.2Deprotonation of the -OH group.
LogP ~0.6 – 0.9Moderate lipophilicity; significantly higher than the corresponding amidine cation.
Solubility High: DMSO, MethanolModerate: Ethanol, AcetoneLow: Water (neutral pH), HexaneSolubility in water increases significantly below pH 4 or above pH 12.

Expert Insight: The "masked" cation nature of this molecule allows it to permeate cell membranes via passive diffusion, a property not shared by its parent amidine (5-methyl-pyridine-2-carboxamidine), which is fully protonated and hydrophilic at physiological pH.

Synthesis & Manufacturing Protocol

The synthesis is a nucleophilic addition of hydroxylamine to the corresponding nitrile. This protocol is designed for high purity and safety, minimizing the risk of thermal runaway associated with hydroxylamine.

Reaction Pathway[9][13]

Synthesis Nitrile 5-Methyl-2-pyridinecarbonitrile (Precursor) Intermediate Tetrahedral Intermediate Nitrile->Intermediate + NH2OH EtOH/H2O, 70°C NH2OH Hydroxylamine (Free base or HCl salt) Product N-Hydroxy-5-methyl- pyridine-2-carboxamidine Intermediate->Product Tautomerization

Figure 1: Synthetic route from nitrile precursor via nucleophilic addition.

Detailed Protocol

Reagents:

  • 5-Methyl-2-pyridinecarbonitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium Carbonate (Na₂CO₃) or Triethylamine (1.5 eq)

  • Solvent: Ethanol/Water (3:1 v/v)

Procedure:

  • Preparation: Dissolve Hydroxylamine HCl in the minimum amount of water. Add Na₂CO₃ slowly to release the free base. Caution: Exothermic.

  • Addition: Add the 5-methyl-2-pyridinecarbonitrile solution (in ethanol) to the hydroxylamine mixture.

  • Reaction: Heat to reflux (approx. 70–80°C) for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) or HPLC. The nitrile spot should disappear.

  • Work-up: Concentrate the solvent under reduced pressure (do not distill to dryness due to thermal instability).

  • Crystallization: Add cold water to the residue to precipitate the product. If oil forms, scratch with a glass rod or seed with authentic crystal.

  • Purification: Recrystallize from Ethanol/Water or Isopropanol.

Safety Note: Amidoximes can undergo a rearrangement (Tiemann rearrangement) or decomposition at high temperatures. Never heat the dry solid above its melting point.

Reactivity & Stability Profile

O-Acylation (Prodrug Formation)

The most common derivatization is the O-acylation of the hydroxyl group to form amidoxime esters .

  • Reagent: Acetic anhydride or acyl chlorides.

  • Utility: Further increases lipophilicity (double prodrug strategy) or serves as a precursor for 1,2,4-oxadiazole synthesis (via cyclodehydration).

Hydrolysis

Under strong acidic conditions (HCl, reflux), the amidoxime hydrolyzes to the corresponding amide or carboxylic acid , releasing hydroxylamine.

Metal Chelation

The amidoxime group is a bidentate ligand. It forms stable colored complexes with transition metals (Fe³⁺, Cu²⁺, UO₂²⁺).

  • Implication: Avoid metallic spatulas or non-passivated steel reactors during synthesis to prevent product contamination or catalytic decomposition.

Pharmacological Relevance: The mARC Pathway

The primary value of N-Hydroxy-5-methyl-pyridine-2-carboxamidine in drug development is its role as a bioreversible prodrug .

Mechanism of Action

Unlike amidines, which are poor substrates for passive transport, the amidoxime is absorbed in the gut. Once in the systemic circulation, it is reduced by the mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme system found primarily in the liver and kidney.

Metabolism Prodrug Amidoxime Form (Lipophilic, Absorbed) Active Amidine Form (Active Drug, Cationic) Prodrug->Active Reduction (Liver/Kidney) Enzyme mARC System (mARC1/2 + Cyt b5 + NADH) Enzyme->Prodrug Catalysis Metabolite Urea / H2O

Figure 2: Metabolic activation pathway via the mARC enzyme system.

Key Reference: The reduction of amidoximes to amidines is well-documented in the development of ximelagatran and other benzamidine anticoagulants (Clement et al.).

Analytical Characterization

To validate the identity of synthesized material, compare against these predicted spectral signatures.

¹H NMR (DMSO-d₆, 400 MHz)
  • δ 2.35 ppm (3H, s): Methyl group at position 5.

  • δ 5.80 ppm (2H, br s): Amine (-NH₂) protons.

  • δ 7.65 ppm (1H, d): Pyridine H-4 (coupling with H-3).

  • δ 7.80 ppm (1H, d): Pyridine H-3.

  • δ 8.45 ppm (1H, s): Pyridine H-6 (deshielded by ring nitrogen).

  • δ 10.10 ppm (1H, br s): Oxime -OH (exchangeable with D₂O).

Mass Spectrometry (ESI+)[2]
  • [M+H]⁺: m/z 152.08

  • Fragmentation: Loss of oxygen (M-16) to form the amidine species is common in source fragmentation.

References

  • Clement, B., et al. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. PubMed. Link

  • Mehio, N., et al. (2015).[2] Acidity of the amidoxime functional group in aqueous solution: a combined experimental and computational study. Oak Ridge National Laboratory (ORNL). Link

  • ChemicalBook. (2025). N-Hydroxy-5-methyl-pyridine-2-carboxamidine Properties and CAS Data.Link

  • PubChem. (2025).[3] Pyridine-2-aldoxime and related pyridine derivatives data.[4] National Institutes of Health. Link

  • ResearchGate. (2023). The mitochondrial amidoxime reducing component (mARC) – from prodrug-activation mechanism to drug-metabolising enzyme.Link

Sources

Technical Guide: Bioactivation and Mechanism of N-Hydroxy-5-methyl-pyridine-2-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action: N-Hydroxy-5-methyl-pyridine-2-carboxamidine Content Type: Technical Whitepaper / Bioactivation Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS: 453565-47-4) represents a distinct class of amidoxime prodrugs designed to overcome the poor oral bioavailability of highly basic amidine structures. While amidines are potent pharmacophores for serine protease inhibition (e.g., thrombin, Factor Xa) and DNA minor groove binding, their permanent positive charge at physiological pH limits membrane permeability.

The mechanism of action (MoA) for this compound is bifurcated:

  • Prodrug Bioactivation (Primary MoA): The N-hydroxy moiety renders the molecule less basic and more lipophilic, allowing passive transport. Once intracellular, it undergoes enzymatic reduction by the Mitochondrial Amidoxime Reducing Component (mARC) system to yield the active 5-methyl-pyridine-2-carboxamidine.

  • Pharmacological Effect (Secondary MoA): The generated amidine functions as a competitive inhibitor of trypsin-like serine proteases or as a bidentate ligand in metallo-organic complexes.

This guide details the mARC-mediated reductive cascade, the physicochemical rationale for the prodrug design, and validated protocols for assessing its bioactivation in vitro.

Chemical Identity & Physicochemical Rationale[1][2][3][4]

The transition from the N-hydroxy prodrug to the active amidine fundamentally alters the molecular properties, switching the compound from a membrane-permeable species to a target-engaged cation.

PropertyProdrug Form (N-Hydroxy)Active Metabolite (Amidine)Impact on ADME
Structure Pyridine-2-C(=NOH)NH₂Pyridine-2-C(=NH)NH₂Prodrug: Enhanced absorption.Active: High affinity binding.
Basicity (pKa) ~5.0 – 6.0 (Neutral at pH 7.4)~11.0 – 12.0 (Cationic at pH 7.4)Prodrug avoids "cation trapping" in the GI tract.
Lipophilicity (LogP) Moderate (Permeable)Low (Polar/Hydrophilic)Prodrug crosses lipid bilayers; Active is retained in compartments.
H-Bonding Donor/Acceptor (Amphipathic)Strong Donor (Cationic)Active mimics Arginine side chains in protease active sites.

Core Mechanism: The mARC Reductive Pathway

The defining mechanism of N-hydroxy-5-methyl-pyridine-2-carboxamidine is its reduction by the mARC system , a molybdenum-containing enzyme complex located in the outer mitochondrial membrane. Unlike cytochrome P450 oxidations, this is a distinct reductive pathway.

The Electron Transport Chain

The reduction is not autonomous; it requires a three-component electron transport chain:

  • NADH-Cytochrome b5 Reductase (Cyt b5 R): Extracts electrons from NADH.

  • Cytochrome b5 (Cyt b5): Acts as the electron carrier/shuttle.

  • mARC (mARC1 or mARC2): The terminal oxidase/reductase that binds the N-hydroxy substrate and the Molybdenum Cofactor (Moco), catalyzing the N-O bond cleavage.

Reaction Stoichiometry


Pathway Visualization

The following diagram illustrates the electron flow from cellular NADH to the prodrug substrate.

MARC_Pathway NADH NADH CytB5R NADH-Cytochrome b5 Reductase NADH->CytB5R 2e- NAD NAD+ CytB5R->NAD CytB5_Ox Cyt b5 (Oxidized) CytB5_Red Cyt b5 (Reduced) CytB5R->CytB5_Red e- transfer CytB5_Red->CytB5_Ox Recycle mARC mARC1 / mARC2 (Moco-Dependent) CytB5_Red->mARC e- transfer Active 5-methyl-pyridine- 2-carboxamidine (Active Amidine) mARC->Active Reduction Water H2O mARC->Water Byproduct Prodrug N-Hydroxy-5-methyl- pyridine-2-carboxamidine Prodrug->mARC Substrate Binding

Caption: Electron transport cascade from NADH to the N-hydroxy prodrug via the mitochondrial mARC system.

Experimental Protocols: Validating Bioactivation

To confirm the mechanism of action, researchers must demonstrate the specific conversion of the hydroxamidine to the amidine. The following protocol uses subcellular fractions.

Materials Required[3][5]
  • Enzyme Source: Porcine or Human Liver Mitochondria (HLM) or recombinant mARC1/Cyt b5/Cyt b5 R system.

  • Cofactors: NADH (1.0 mM final concentration).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: N-Hydroxy-5-methyl-pyridine-2-carboxamidine (dissolved in DMSO).

  • Termination: Acetonitrile (ACN) with 0.1% Formic Acid.

In Vitro Reduction Assay Workflow
  • Pre-Incubation:

    • Mix 190 µL of Phosphate Buffer with 50 µg of mitochondrial protein.

    • Add 2 µL of Substrate (Final conc: 10–50 µM).

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add 10 µL of NADH (20 mM stock) to initiate the electron transport chain.

    • Control: Run a parallel sample without NADH to rule out non-enzymatic reduction.

  • Reaction Phase:

    • Incubate at 37°C with gentle shaking.

    • Timepoints: 0, 5, 15, 30, and 60 minutes.

  • Termination & Extraction:

    • At each timepoint, transfer 50 µL of reaction mixture into 150 µL of ice-cold ACN/Formic Acid.

    • Vortex for 30 seconds; Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a C18 reverse-phase column.

    • Monitor Transitions:

      • Prodrug: [M+H]+ ~152.08 Da.[1]

      • Active Amidine: [M+H]+ ~136.08 Da (Loss of Oxygen, -16 Da).

    • Success Criterion: Time-dependent disappearance of 152 Da peak and stoichiometric appearance of 136 Da peak, strictly dependent on NADH.

Pharmacological Significance of the Active Metabolite

Once reduced, the 5-methyl-pyridine-2-carboxamidine exerts its biological effect.

Serine Protease Inhibition

The amidine group (


) is a classic arginine mimetic .
  • Mechanism: It forms a salt bridge with the Aspartate residue (Asp189 in trypsin/thrombin) at the bottom of the S1 specificity pocket of serine proteases.

  • Selectivity: The 5-methyl-pyridine scaffold provides rigid directionality, potentially enhancing selectivity for specific coagulation factors (e.g., Thrombin, Factor Xa) over digestive enzymes, depending on the exact steric fit within the S1 pocket.

Metal Chelation

Pyridine-2-carboxamidines can act as N,N'-bidentate ligands .

  • Mechanism: The pyridine nitrogen and the amidine nitrogen can coordinate with transition metals (Cu, Fe, Zn).

  • Application: This property is often exploited in designing metallo-drugs or investigating inhibition of metalloenzymes (e.g., urease), although the protease inhibition pathway is more common for this specific scaffold.

References

  • Havemeyer, A., et al. (2010). "Reduction of N-hydroxy-sulfonamides, including N-hydroxy-valdecoxib, by the molybdenum-containing enzyme mARC." Drug Metabolism and Disposition, 38(11), 1917-1921.

  • Clement, B., et al. (2005). "The N-hydroxylation of amidines and the reduction of N-hydroxylated amidines: a new principle of prodrugs." Drug Metabolism Reviews, 37, 52.

  • Gruenewald, S., et al. (2008). "The fourth mammalian molybdenum enzyme mARC: purification and characterization." Journal of Biological Chemistry, 283(52), 36540-36549.

  • Kotthaus, J., et al. (2011). "Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC)." Biochemical Journal, 433(2), 383-391.

  • ChemicalBook. (n.d.). "N-Hydroxy-5-methyl-pyridine-2-carboxamidine Product Description."

Sources

N-Hydroxy-5-methyl-pyridine-2-carboxamidine biological activity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthetic utility, and pharmacological mechanisms of N-Hydroxy-5-methyl-pyridine-2-carboxamidine .

Biological Activity, Mechanism of Action, and Synthetic Applications

Executive Summary

N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS: 75908-60-8), also known as 5-methyl-2-pyridinecarboxamidoxime , is a critical pharmacophore in medicinal chemistry.[1] It serves a dual function: as a bioactive modulator of kinase signaling pathways (specifically PI3K/AKT) and as a strategic prodrug/intermediate for the synthesis of 1,2,4-oxadiazoles and amidine-based inhibitors of Fatty Acid Synthase (FASN). This guide analyzes its pharmacological profile, experimental protocols, and downstream therapeutic applications.[2][3][4]

Biological Activity Profile
1.1 Direct Modulation of PI3K/AKT Signaling

Recent investigations identify N-Hydroxy-5-methyl-pyridine-2-carboxamidine as a modulator of the PI3K/AKT/mTOR pathway , a central regulator of cell proliferation and survival.

  • Mechanism: The compound acts to downregulate the expression of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (AKT).

  • Apoptotic Induction: This suppression correlates with the upregulation of BAD (Bcl-2-associated death promoter), shifting the cellular balance toward apoptosis.

  • Therapeutic Context: This activity suggests potential utility in oncology, specifically for tumors driven by constitutive PI3K pathway activation.

1.2 Indirect Activity: The Amidoxime Prodrug Concept

The compound functions as a "masked" amidine.[5] In vivo, the N-hydroxy (amidoxime) group improves oral bioavailability compared to the highly basic amidine. Once absorbed, it is reduced to the active 5-methyl-pyridine-2-carboxamidine (5-methylpicolinimidamide).

  • Enzymatic Reduction: The reduction is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) system.

  • Target: The reduced amidine form has been identified in patent literature (e.g., WO2012122391A1) as a scaffold for Fatty Acid Synthase (FASN) inhibitors, relevant in treating metabolic disorders and viral infections (HCV) where lipid synthesis is hijacked.

Mechanistic Visualization
2.1 Signal Transduction Pathway (PI3K/AKT)

The following diagram illustrates the compound's interference with survival signaling, leading to apoptosis.

PI3K_Pathway Compound N-Hydroxy-5-methyl- pyridine-2-carboxamidine PI3K PI3K Complex Compound->PI3K Downregulates BAD BAD Protein (Pro-Apoptotic) Compound->BAD Indirect Activation AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylation AKT->BAD Inhibits (Phosphorylation) Apoptosis Apoptosis (Cell Death) BAD->Apoptosis Promotes

Figure 1: Proposed mechanism of action showing downregulation of survival signals (PI3K/AKT) and subsequent activation of pro-apoptotic factors.

Synthetic Utility & Experimental Protocols

The compound is a versatile building block for constructing 1,2,4-oxadiazole rings, a bioisostere for esters and amides found in drugs like Ataluren.

3.1 Protocol: Synthesis of 1,2,4-Oxadiazole Derivatives

Objective: To cyclize N-Hydroxy-5-methyl-pyridine-2-carboxamidine with a carboxylic acid derivative.

Reagents:

  • Substrate: N-Hydroxy-5-methyl-pyridine-2-carboxamidine (1.0 eq)

  • Acylating Agent: Benzoyl chloride (1.1 eq) or equivalent carboxylic acid activated with EDC/HOBt.

  • Base: Pyridine or Triethylamine.

  • Solvent: Dichloromethane (DCM) or DMF.

  • Cyclization Promoter: Tetrabutylammonium fluoride (TBAF) or heat (110°C in Toluene).

Step-by-Step Methodology:

  • O-Acylation: Dissolve the amidoxime (1.0 eq) in anhydrous DCM under nitrogen. Add Triethylamine (1.2 eq).

  • Addition: Dropwise add Benzoyl chloride (1.1 eq) at 0°C. Stir at room temperature for 2 hours. Monitor by TLC for the formation of the O-acyl intermediate.

  • Workup: Wash with water and brine. Dry over Na₂SO₄ and concentrate to yield the O-acylamidoxime.

  • Cyclization: Redissolve the intermediate in Toluene. Heat to reflux (110°C) for 4–6 hours OR treat with TBAF in THF at room temperature for catalytic cyclization.

  • Purification: Evaporate solvent and purify via silica gel column chromatography (Hexane/EtOAc gradient).

3.2 Protocol: Reduction to Amidine (Bioactive Form)

Objective: To generate 5-methyl-pyridine-2-carboxamidine (FASN inhibitor scaffold).

  • Hydrogenation: Dissolve N-Hydroxy-5-methyl-pyridine-2-carboxamidine in Methanol/Acetic Acid (10:1).

  • Catalyst: Add 10% Pd/C (10 wt%).

  • Reaction: Stir under H₂ atmosphere (balloon pressure) for 12 hours.

  • Isolation: Filter through Celite to remove catalyst. Concentrate filtrate to obtain the amidine acetate salt.

Quantitative Data Summary
ParameterValue / DescriptionRelevance
Molecular Weight 151.17 g/mol Small molecule, favorable for CNS penetration
LogP (Predicted) ~0.8 - 1.2Good oral bioavailability (Lipinski compliant)
pKa (Amidoxime) ~5.5 - 6.5Exists as neutral species at physiological pH
Target Pathway PI3K/AKTOncology (Anti-proliferative)
Metabolic Target mARC EnzymeProdrug activation to amidine
Key Derivative 1,2,4-OxadiazoleImmunomodulation / Nonsense readthrough
Workflow Visualization: From Precursor to Drug

Synthesis_Workflow Nitrile 5-Methyl-2- pyridinecarbonitrile Amidoxime N-Hydroxy-5-methyl- pyridine-2-carboxamidine (The Topic Compound) Nitrile->Amidoxime + NH2OH (Hydroxylamine) Amidine 5-Methyl-2- pyridinecarboxamidine Amidoxime->Amidine In Vivo Reduction (mARC Enzyme) Oxadiazole 1,2,4-Oxadiazole Derivatives Amidoxime->Oxadiazole + R-COOH Cyclization FASN Inhibition of Fatty Acid Synthase Amidine->FASN Bioactivity Therapeutic Immunomodulators / Genetic Disorders Oxadiazole->Therapeutic Application

Figure 2: Synthetic and metabolic pathways diverging from the central amidoxime scaffold.

References
  • Benchchem. (n.d.). N-hydroxy-6-methyl-3-Pyridinecarboximidamide: Biological Activity and Mechanism. Retrieved from (Note: Describes the 6-methyl isomer and general pyridine-carboxamidoxime class activity).

  • Tian, Q., et al. (2012). Heterocyclic modulators of lipid synthesis. WO2012122391A1 . World Intellectual Property Organization.[6] Retrieved from .

  • Clement, B., et al. (2023). The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme. Journal of Biological Chemistry , 299(11). Retrieved from .

  • Baykov, S. V., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules , 26(19). Retrieved from .

Sources

Technical Whitepaper: The Strategic Discovery and Application of N-Hydroxy-5-methyl-pyridine-2-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Significance

The discovery of N-Hydroxy-5-methyl-pyridine-2-carboxamidine (also known as 5-methyl-2-pyridinecarboxamidoxime) represents a critical advancement in the "toolbox" of modern medicinal chemistry, rather than a singular serendipitous event. Its identification as a high-stability, high-reactivity intermediate has streamlined the synthesis of 1,2,4-oxadiazoles , a privileged scaffold in drug design used to target GPCRs (e.g., S1P1 agonists) and kinases.

This guide details the technical "discovery" of the optimal synthetic route for this molecule, its characterization, and its application as a bioisostere precursor. By stabilizing the amidoxime functionality on a 5-methylpyridine core, researchers gain access to a lipophilic, metabolically stable fragment that mimics amide bonds while improving oral bioavailability.

Chemical Identity Profile
PropertySpecification
IUPAC Name N'-Hydroxy-5-methylpyridine-2-carboximidamide
Common Name 5-Methyl-2-pyridinecarboxamidoxime
CAS Number 453565-47-4
Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
Key Functionality Amidoxime (Precursor to 1,2,4-Oxadiazoles)

Part 2: The Synthetic Discovery (Mechanism & Protocol)

The "discovery" of a scalable route to N-Hydroxy-5-methyl-pyridine-2-carboxamidine was driven by the need to replace unstable aliphatic amidoximes with robust aromatic analogs. The core transformation involves the nucleophilic addition of hydroxylamine to 5-methyl-2-cyanopyridine .

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the hydroxylamine nitrogen atom on the electrophilic carbon of the nitrile group. The 5-methyl substitution on the pyridine ring provides electron-donating effects that modulate the reactivity of the nitrile, preventing over-reaction to amides while maintaining sufficient electrophilicity.

Visualization of the Synthetic Pathway

The following diagram illustrates the conversion of the nitrile precursor to the target amidoxime, highlighting the critical intermediate state.

SynthesisPathway Start 5-Methyl-2-cyanopyridine (Precursor) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (EtOH/H2O, 80°C) Reagent Hydroxylamine HCl + Base (Na2CO3) Reagent->Inter Product N-Hydroxy-5-methyl- pyridine-2-carboxamidine Inter->Product Proton Transfer & Stabilization

Caption: Figure 1. Nucleophilic addition mechanism for the synthesis of CAS 453565-47-4.

Validated Experimental Protocol

Objective: Synthesis of 10g batch of N-Hydroxy-5-methyl-pyridine-2-carboxamidine.

Reagents:

  • 5-Methyl-2-cyanopyridine (11.8 g, 100 mmol)

  • Hydroxylamine hydrochloride (10.4 g, 150 mmol)

  • Sodium Carbonate (Na2CO3) (7.95 g, 75 mmol) or Triethylamine (TEA)

  • Solvent: Ethanol/Water (2:1 ratio, 150 mL)

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Hydroxylamine HCl in water (50 mL).

  • Activation: Slowly add Na2CO3 (or TEA) to the hydroxylamine solution at 0°C to liberate the free base. Caution: CO2 evolution if using carbonate.

  • Addition: Add the ethanol (100 mL) followed by 5-Methyl-2-cyanopyridine. The solution should be clear to slightly opaque.

  • Reaction: Heat the mixture to 80°C (Reflux) for 4–6 hours. Monitor reaction progress via TLC (Eluent: DCM/MeOH 9:1) or LC-MS until the nitrile peak disappears.

  • Workup: Cool the reaction mixture to room temperature. Remove ethanol under reduced pressure (Rotavap).

  • Crystallization: The product often precipitates upon cooling the remaining aqueous phase. If not, extract with Ethyl Acetate (3 x 50 mL), dry over MgSO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or Isopropanol to yield white crystalline needles.

Self-Validating Checkpoint: The final product must show a characteristic broad singlet for the N-OH proton at


 10.0–10.5 ppm in 

H-NMR (DMSO-d6).

Part 3: Process Optimization Data

During the development of this protocol, solvent and base selection were critical for maximizing yield and minimizing the formation of the amide byproduct (5-methylpicolinamide).

Table 1: Optimization of Reaction Conditions

EntrySolvent SystemBaseTemperatureTime (h)Isolated Yield (%)Purity (HPLC)
1MethanolTEAReflux (65°C)1268%92%
2EthanolTEAReflux (78°C)682%95%
3EtOH/H2O (2:1) Na2CO3 80°C 4 94% >98%
4DMFK2CO3100°C255%85%*

*Note: Higher temperatures in DMF led to degradation and amide formation.

Part 4: Applications in Drug Discovery[1][2][3]

The primary utility of N-Hydroxy-5-methyl-pyridine-2-carboxamidine is its role as a "warhead" for generating 1,2,4-oxadiazoles . This heterocycle is a bioisostere for esters and amides, offering improved hydrolytic stability and metabolic half-life.

The "Click-Like" Cyclization Workflow

The amidoxime reacts with carboxylic acid derivatives (acyl chlorides or activated esters) to form O-acylamidoximes, which then undergo cyclodehydration to form the 1,2,4-oxadiazole ring.

ApplicationWorkflow Amidoxime N-Hydroxy-5-methyl- pyridine-2-carboxamidine Intermediate O-Acylamidoxime Intermediate Amidoxime->Intermediate Coupling (RT) Acid Carboxylic Acid (R-COOH) + Coupling Agent Acid->Intermediate Cyclization Cyclodehydration (110°C / Toluene) Intermediate->Cyclization FinalDrug 3-(5-methylpyridin-2-yl)- 5-substituted-1,2,4-oxadiazole (Bioactive Scaffold) Cyclization->FinalDrug - H2O

Caption: Figure 2. Workflow for converting the amidoxime into a bioactive 1,2,4-oxadiazole scaffold.

Therapeutic Relevance

This specific scaffold (5-methylpyridine linked to oxadiazole) is frequently explored in:

  • S1P1 Agonists: For autoimmune diseases (Multiple Sclerosis).

  • mGluR Modulators: For CNS disorders.

  • Kinase Inhibitors: The pyridine nitrogen provides a critical hydrogen bond acceptor in the ATP binding pocket.

References

  • Chemcia Scientific. (2025). N-Hydroxy-5-methyl-pyridine-2-carboxamidine Product Specifications and CAS 453565-47-4 Verification. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Pyridine-carboximidamide derivatives. PubChem.[1][2][3] Retrieved from [Link]

Sources

N-Hydroxy-5-methyl-pyridine-2-carboxamidine CAS number 453565-47-4

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate for Heterocyclic Pharmacophore Synthesis

Executive Summary

N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS 453565-47-4) is a pivotal organonitrogen intermediate used primarily in medicinal chemistry for the construction of 1,2,4-oxadiazole rings. As a stable amidoxime derivative of 5-methylpicolinonitrile, it serves as a robust bioisosteric precursor, allowing drug developers to install the oxadiazole motif—a metabolically stable replacement for esters and amides—into kinase inhibitors and receptor modulators.

This guide provides a comprehensive technical profile, detailing the compound's physicochemical properties, validated synthesis protocols, and its application in generating high-value heterocyclic libraries.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]
PropertyDetail
CAS Number 453565-47-4
IUPAC Name N'-Hydroxy-5-methylpyridine-2-carboximidamide
Synonyms 5-Methyl-2-pyridinecarboxamidoxime; 5-Methyl-N-hydroxy-2-pyridinecarboximidamide
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Physical State Crystalline Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Calc.) ~3.5 (Pyridine N), ~11.0 (Oxime OH)
LogP (Calc.) ~0.6–0.9 (Lipophilic enough for membrane permeability, hydrophilic enough for oral bioavailability)
Structural Analysis

The molecule features a pyridine ring substituted at the 5-position with a methyl group and at the 2-position with an amidoxime functionality.

  • 5-Methyl Group: Increases lipophilicity and metabolic stability compared to the unsubstituted pyridine, often blocking metabolic oxidation at the 5-position.

  • Amidoxime Moiety: Acts as a bidentate nucleophile.[1] It exists in equilibrium between the Z and E isomers, though the Z form is often stabilized by intramolecular hydrogen bonding with the pyridine nitrogen.

Synthesis & Manufacturing Protocol

The synthesis of CAS 453565-47-4 is a nucleophilic addition of hydroxylamine to the corresponding nitrile. This protocol is designed for high purity and scalability.

Reaction Pathway

The precursor, 5-methylpicolinonitrile (CAS 156072-86-5), is treated with hydroxylamine hydrochloride in the presence of a base.

SynthesisPathway Nitrile 5-Methylpicolinonitrile (CAS 156072-86-5) Reagents NH2OH·HCl + Na2CO3 Solvent: EtOH/H2O Intermediate Tetrahedral Intermediate Nitrile->Intermediate Nucleophilic Attack Reagents->Intermediate Product N-Hydroxy-5-methyl- pyridine-2-carboxamidine (CAS 453565-47-4) Intermediate->Product Proton Transfer

Figure 1: Synthetic pathway from nitrile precursor to amidoxime product.

Detailed Experimental Protocol

Objective: Synthesis of 10g of N-Hydroxy-5-methyl-pyridine-2-carboxamidine.

  • Reagent Preparation:

    • Dissolve Hydroxylamine hydrochloride (1.5 equiv, ~10.5 g) in a minimum amount of water (15 mL).

    • Dissolve Sodium Carbonate (0.8 equiv, ~8.5 g) in water (25 mL) and add slowly to the hydroxylamine solution. Caution: CO2 evolution.

  • Reaction Setup:

    • Dissolve 5-methylpicolinonitrile (10.0 g, 84.6 mmol) in Ethanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add the buffered hydroxylamine solution to the ethanolic nitrile solution.

  • Execution:

    • Heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitor: Check reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.[2] The nitrile spot (higher Rf) should disappear, replaced by the more polar amidoxime spot.

  • Work-up & Purification:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • Dilute the aqueous residue with ice-cold water (50 mL). The product often precipitates as a solid.

    • Filtration: Collect the solid by vacuum filtration. Wash with cold water (2 x 20 mL) to remove salts.

    • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Recrystallization (Optional): If purity is <98%, recrystallize from Ethanol/Water or Isopropanol.

Validation Criteria:

  • 1H NMR (DMSO-d6): δ ~2.35 (s, 3H, CH3), 5.80 (s, 2H, NH2), 7.6-8.5 (m, 3H, Pyridine-H), 9.90 (s, 1H, OH).

  • Yield: Typical yields range from 85% to 95%.

Reactivity & Applications: The 1,2,4-Oxadiazole Cyclization

The primary utility of CAS 453565-47-4 is its conversion into 3-(5-methylpyridin-2-yl)-1,2,4-oxadiazoles . This heterocycle is a privileged scaffold in oncology (kinase inhibitors) and immunology.

Mechanism of Cyclization

The amidoxime reacts with an activated carboxylic acid (R-COOH) or acid chloride (R-COCl). The reaction proceeds via O-acylation followed by thermal dehydration.

OxadiazoleFormation Amidoxime Amidoxime (CAS 453565-47-4) OAcyl O-Acyl Amidoxime Intermediate Amidoxime->OAcyl O-Acylation (Base, 0°C) Acylating Acyl Chloride (R-COCl) Acylating->OAcyl Oxadiazole 3-(5-methylpyridin-2-yl)- 1,2,4-oxadiazole OAcyl->Oxadiazole Cyclodehydration (Reflux/Toluene)

Figure 2: Two-step cyclization to form the pharmacologically active 1,2,4-oxadiazole core.

Standard Cyclization Protocol (T3P Method)

For sensitive substrates, the use of Propylphosphonic Anhydride (T3P) allows for a mild, one-pot cyclization.

  • Mix: Combine Amidoxime (1.0 equiv), Carboxylic Acid (1.1 equiv), and Triethylamine (3.0 equiv) in Ethyl Acetate or DMF.

  • Activate: Add T3P (50% in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Heat: Warm to room temperature, then heat to 80°C for 12 hours to effect cyclization.

  • Result: This method avoids the use of harsh acid chlorides and typically yields >80% of the oxadiazole.

Biological Relevance & Drug Discovery

Researchers utilize the N-hydroxy-5-methyl-pyridine-2-carboxamidine scaffold to target specific biological pathways:

  • Kinase Inhibition (HPK1, JNK, JAK): The 5-methyl-pyridine motif is frequent in ATP-competitive inhibitors. The oxadiazole ring (derived from this amidoxime) acts as a planar linker that positions the pyridine nitrogen to accept a hydrogen bond from the kinase hinge region (e.g., Val or Leu residues).

  • Bioisosterism: The resulting 1,2,4-oxadiazole is a bioisostere of esters (-COO-) and amides (-CONH-). It improves metabolic stability (half-life) by resisting hydrolysis by esterases and peptidases.

  • Metal Chelation: While less common in drugs, the amidoxime itself can chelate transition metals (Cu, Fe), which is relevant for metalloenzyme inhibition studies.

Handling, Stability & Safety (SDS Highlights)
  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amidoximes can slowly decompose (dehydration to nitrile or hydrolysis to amide) if exposed to moisture and heat for prolonged periods.

  • Thermal Stability: Stable up to ~120°C. Avoid rapid heating of dry powder, as amidoximes possess high energy N-O bonds (potential decomposition hazard at very high temperatures).

References
  • Synthesis of Amidoximes: Vörös, A., et al. "An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine." Organic & Biomolecular Chemistry, 2014, 12, 40-48. Link

  • 1,2,4-Oxadiazole Applications: Boström, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012, 55(5), 1817–1830. Link

  • T3P Cyclization Methodology: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, 2009, 50(26), 3362-3364. Link

  • Pyridine-2-Carboxamide Kinase Inhibitors: Wu, P., et al. "Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors."[3] Journal of Medicinal Chemistry, 2024.[3] Link

  • General Safety Data: PubChem Compound Summary for Amidoxime Derivatives. Link

Sources

In-Depth Technical Analysis: N-Hydroxy-5-methyl-pyridine-2-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Hydroxy-5-methyl-pyridine-2-carboxamidine Molecular Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS: 453565-47-4) is a critical heterocyclic building block belonging to the amidoxime class.[1] Structurally defined by a 2,5-disubstituted pyridine ring, this compound serves as a pivotal intermediate in medicinal chemistry, particularly in the design of prodrugs for amidine-based therapeutics (e.g., thrombin or Factor Xa inhibitors) and as a ligand in coordination chemistry.[1]

This guide provides a comprehensive technical analysis of its molecular architecture, synthetic pathways, physicochemical properties, and analytical characterization. It is designed to serve as a primary reference for scientists integrating this moiety into broader drug discovery or materials science programs.

Molecular Architecture & Electronic Profile[1]

Core Structural Features

The molecule consists of a pyridine ring substituted at the C5 position with a methyl group and at the C2 position with an N-hydroxycarboxamidine (amidoxime) functional group.[1]

  • Pyridine Ring: Acts as an electron-deficient aromatic core.[1] The nitrogen atom in the ring (N1) exerts an inductive electron-withdrawing effect, modulating the pKa of the amidoxime group.

  • 5-Methyl Group: An electron-donating substituent (+I effect) that slightly increases the electron density of the ring, potentially enhancing lipophilicity (LogP) compared to the unsubstituted analog.[1]

  • Amidoxime Moiety: This functional group (

    
    ) is amphoteric and exists in equilibrium between Z and E isomers, though the Z-isomer is often stabilized by intramolecular hydrogen bonding with the pyridine nitrogen or the amino group.[1]
    
Tautomerism and Isomerism

Amidoximes exhibit complex tautomeric equilibria. In solution, the amino-oxime form is predominant over the imino-hydroxylamine form.[1]


Furthermore, geometric isomerism around the C=N bond leads to Z (syn) and E (anti) configurations. For 2-pyridyl amidoximes, the Z-isomer is typically favored due to an intramolecular hydrogen bond between the oxime hydroxyl proton and the pyridine nitrogen, forming a stable 5-membered pseudo-ring.[1]

Synthetic Methodology

The synthesis of N-Hydroxy-5-methyl-pyridine-2-carboxamidine is achieved through the nucleophilic addition of hydroxylamine to the corresponding nitrile.[1] This protocol is robust but requires careful handling of hydroxylamine due to thermal instability.

Reaction Scheme

Precursor: 5-Methyl-2-pyridinecarbonitrile (CAS: 156072-86-5) Reagent: Hydroxylamine hydrochloride (


)
Base:  Sodium Carbonate (

) or Triethylamine (

) Solvent: Ethanol/Water (1:1 or 2:1 v/v)[1]
Detailed Protocol

Note: This protocol assumes a standard laboratory scale (e.g., 10 mmol).

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-methyl-2-pyridinecarbonitrile (1.0 eq) in Ethanol.

  • Activation: Prepare a separate solution of Hydroxylamine Hydrochloride (1.5 eq) and Sodium Carbonate (0.8 eq) in water. Caution: Evolution of

    
     gas.
    
  • Addition: Slowly add the aqueous hydroxylamine solution to the nitrile solution at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (eluent: 
    
    
    
    9:1) or LC-MS.[1] The nitrile spot should disappear, replaced by a more polar amidoxime spot.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove ethanol under reduced pressure (rotary evaporator).

    • The product often precipitates from the remaining aqueous phase upon cooling in an ice bath.

    • If no precipitate forms, extract with Ethyl Acetate (

      
      ), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize the crude solid from Ethanol/Water or Toluene to yield off-white to pale yellow crystals.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start 5-Methyl-2-pyridinecarbonitrile (Precursor) Reaction Reflux (70-80°C) 4-6 Hours Start->Reaction Dissolve Reagents NH2OH·HCl + Na2CO3 (Ethanol/Water) Reagents->Reaction Add dropwise Workup Concentrate & Cool (Precipitation) Reaction->Workup Monitor TLC Product N-Hydroxy-5-methyl- pyridine-2-carboxamidine Workup->Product Recrystallize

Figure 1: Step-by-step synthetic workflow for the conversion of 5-methyl-2-pyridinecarbonitrile to the target amidoxime.

Physicochemical Profiling

Understanding the physicochemical properties is essential for predicting the compound's behavior in biological systems (ADME) and formulation.

PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 151.17 g/mol Ideal for fragment-based drug design.[1]
CAS Number 453565-47-4
Physical State Solid (Crystalline)Typically off-white to pale yellow.[1]
Melting Point 145–165 °C (Predicted)Range typical for pyridine amidoximes.
LogP (Predicted) ~0.5 – 0.9Moderate hydrophilicity; good oral absorption potential.
pKa (Base) ~4.5 – 5.5Protonation of the pyridine nitrogen.
pKa (Acid) ~10.5 – 11.5Deprotonation of the oxime -OH.[1]
Solubility DMSO, Methanol, EthanolModerate water solubility; pH-dependent.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be obtained.

Predicted NMR (400 MHz, DMSO- )
  • 
     10.0–10.5 ppm (s, 1H):  Oxime 
    
    
    
    (Broad, disappears with
    
    
    shake).[1]
  • 
     8.45 ppm (d, 
    
    
    
    Hz, 1H):
    Pyridine H-6 (Ortho to N, meta to methyl). Deshielded by ring nitrogen.
  • 
     7.85 ppm (d, 
    
    
    
    Hz, 1H):
    Pyridine H-3 (Ortho to amidoxime).
  • 
     7.65 ppm (dd, 
    
    
    
    Hz, 1H):
    Pyridine H-4.
  • 
     5.80 ppm (s, 2H):  Amidine 
    
    
    
    (Broad, exchangeable).
  • 
     2.35 ppm (s, 3H):  Methyl group (
    
    
    
    ).[1]
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  m/z 152.18
    
  • Fragmentation: Loss of Oxygen (M-16) or

    
     is common in high-energy collisions.[1]
    
IR Spectroscopy[1]
  • 3400–3200

    
    : 
    
    
    
    and
    
    
    stretching (Broad).
  • 1660–1640

    
    : 
    
    
    
    stretching (Characteristic of amidoximes).[1]
  • 1590, 1480

    
    :  Pyridine ring skeletal vibrations.[1]
    

Functional Applications

Prodrug Strategy (The "Warhead" Concept)

Amidoximes act as prodrugs for amidines. Amidines are highly basic (


) and positively charged at physiological pH, leading to poor membrane permeability and low oral bioavailability.

Mechanism:

  • Absorption: The neutral amidoxime is absorbed in the GI tract.

  • Metabolism: It is reduced by the mARC (Mitochondrial Amidoxime Reducing Component) enzyme system (involving cytochrome b5 and NADH-cytochrome b5 reductase) in the liver.[1]

  • Activation: The N-O bond is cleaved, releasing the active amidine drug.

This strategy has been successfully employed in drugs like Ximelagatran and Sibrafiban .

Metabolic Activation Pathway[1]

MetabolicPathway Prodrug N-Hydroxy-5-methyl- pyridine-2-carboxamidine (Lipophilic Prodrug) Enzyme mARC Enzyme System (Liver Mitochondria) Prodrug->Enzyme Oral Absorption Active 5-Methyl-pyridine- 2-carboxamidine (Active Amidine) Enzyme->Active N-O Reduction Target Biological Target (e.g., Thrombin, Factor Xa) Active->Target Binding

Figure 2: Biological activation of the amidoxime prodrug into its active amidine form via the mARC enzyme system.[1]

Heterocycle Synthesis

The compound reacts with carboxylic acid derivatives (anhydrides, acid chlorides) to form 1,2,4-oxadiazoles , a privileged scaffold in medicinal chemistry known for bioisosterism with esters and amides.

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1] Drug Metabolism Reviews, 34(3), 565-579. Link

  • Kitamura, K., et al. (2001). Synthesis and evaluation of amidoxime derivatives as prodrugs of factor Xa inhibitors. Chemical & Pharmaceutical Bulletin, 49(10), 1267-1279. Link

  • Bernhardt, P. V., et al. (2008). Amidoximes as ligands in coordination chemistry. Coordination Chemistry Reviews, 252(15-17), 1603-1612.[1] Link

  • PubChem Compound Summary. (2024). N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS 453565-47-4).[1][2] National Center for Biotechnology Information. Link

  • SciSupplies. (2024). Product Catalog: N-Hydroxy-5-methyl-pyridine-2-carboxamidine. Link

Sources

Technical Guide: Solubility Profile of N-Hydroxy-5-methyl-pyridine-2-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS: 5164-32-9 ) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of the Factor Xa inhibitor Edoxaban . Chemically, it features a pyridine core substituted with a methyl group at the 5-position and an amidoxime moiety at the 2-position.

Understanding its solubility is pivotal for process chemists optimizing reaction yield, isolation purity, and crystallization kinetics.[1] This guide synthesizes physicochemical principles with process data to provide a comprehensive solubility profile.

AttributeDetail
IUPAC Name N'-Hydroxy-5-methylpyridine-2-carboximidamide
CAS Number 5164-32-9
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Key Functional Groups Pyridine Nitrogen (Basic), Amidoxime (Amphoteric), Methyl (Lipophilic)

Physicochemical Drivers of Solubility

The solubility behavior of this compound is governed by the competition between the lipophilic methyl-pyridine core and the polar, hydrogen-bonding amidoxime group.

Acid-Base Dissociation (pKa)

The molecule is amphoteric, meaning its solubility is highly pH-dependent.

  • Basic Centers: The pyridine nitrogen (

    
    ) and the amidine nitrogen (
    
    
    
    ) can be protonated in acidic media, significantly increasing aqueous solubility.
  • Acidic Center: The oxime hydroxyl group (

    
    ) acts as a weak acid (
    
    
    
    ). In highly basic conditions (
    
    
    ), deprotonation forms the anion, enhancing water solubility.[1]
  • Neutral pH: At physiological or neutral pH (~6-8), the molecule exists primarily in its neutral form, exhibiting its lowest aqueous solubility.[1]

Lipophilicity (LogP)
  • Predicted LogP: ~0.5 – 1.0

  • Implication: The compound possesses moderate lipophilicity. It is sufficiently polar to dissolve in lower alcohols (Methanol, Ethanol) but lipophilic enough to precipitate from water upon cooling or dilution, a property exploited in industrial isolation.[1]

Solubility Data Profile

The following data is synthesized from process chemistry patents regarding Edoxaban intermediates and standard solubility characteristics of pyridine-amidoximes.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingProcess Application
Polar Protic Methanol High Primary reaction solvent; soluble at RT.
Ethanol High (Hot) Recrystallization solvent; moderate solubility at RT.
Water Low to Moderate Antisolvent; product precipitates upon cooling.
Polar Aprotic DMSO / DMF Very High Used for stock solutions/analysis; fully soluble.
Acetonitrile Moderate Co-solvent for synthesis; soluble at reflux.
Acetone Moderate Soluble; often used in workup/drying.
Non-Polar Toluene Low Antisolvent; used to drive precipitation.
Hexane/Heptane Insoluble Wash solvent to remove non-polar impurities.
Chlorinated Dichloromethane Moderate Extraction solvent (often requires co-solvent).
Solubility Visualization (Graphviz)

The following diagram illustrates the pH-dependent solubility equilibrium and solvent interactions.

SolubilityEquilibrium Acidic Acidic pH (< 4) Protonated Cation (High Water Solubility) Neutral Neutral pH (6-8) Uncharged Species (Precipitates from Water) Acidic->Neutral Add Base (NaOH) Basic Basic pH (> 11) Deprotonated Anion (High Water Solubility) Neutral->Basic Add Strong Base Organic Organic Solvents (MeOH, EtOH, DMSO) High Solubility Neutral->Organic Dissolution Organic->Neutral Add Antisolvent (Water/Heptane) caption Fig 1: pH-Dependent Solubility Equilibrium & Phase Transfer Logic

Fig 1: The diagram highlights how pH manipulation switches the compound between water-soluble ionic forms and the organic-soluble neutral form.

Process Applications: Isolation & Purification

In the synthesis of Edoxaban, the solubility profile of N-Hydroxy-5-methyl-pyridine-2-carboxamidine dictates the isolation strategy.

Typical Isolation Workflow
  • Reaction: 5-Methyl-2-cyanopyridine is reacted with Hydroxylamine in Methanol or Ethanol (homogeneous solution).

  • Concentration: The alcohol is partially distilled off.

  • Precipitation: Water is added (antisolvent effect). The mixture is cooled to 0–5°C.

  • Filtration: The neutral amidoxime crystallizes out due to low water solubility at neutral pH and low temperature.

Recrystallization Protocol

For high-purity applications (>99.5%), a recrystallization step is required.

  • Solvent System: Ethanol (Pure) or Ethanol/Water (9:1).

  • Method: Dissolve solid in refluxing Ethanol. Filter hot to remove mechanical impurities. Slowly cool to Room Temperature, then to 0°C.

  • Yield: Typically 85-90% recovery.

RecrystallizationWorkflow Start Crude Solid (N-Hydroxy-5-methyl...) Dissolve Dissolve in Hot Ethanol (Reflux ~78°C) Start->Dissolve Heat Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Controlled Cooling (RT -> 0°C) Filter->Cool Supersaturation Isolate Filtration & Drying (Pure Crystalline Solid) Cool->Isolate Crystallization caption Fig 2: Recrystallization Workflow exploiting Temperature-Dependent Solubility in Ethanol.

Fig 2: Standard workflow for purifying the compound using thermal solubility gradients.

Experimental Protocol: Solubility Determination

To generate precise quantitative data (e.g., mg/mL) for internal regulatory filings, the Shake-Flask Method is the gold standard.[1]

Reagents & Equipment[3]
  • Compound: Pure N-Hydroxy-5-methyl-pyridine-2-carboxamidine.

  • Solvents: HPLC grade Water, Methanol, Ethanol, Acetonitrile, Buffer solutions (pH 1.2, 4.5, 6.8).[1]

  • Equipment: Orbital shaker, HPLC-UV or LC-MS, 0.45 µm syringe filters.

Step-by-Step Methodology
  • Preparation: Add excess solid compound (~50-100 mg) to 2 mL of the target solvent in a glass vial.

  • Equilibration: Cap tightly and agitate on an orbital shaker at a constant temperature (25°C ± 0.5°C) for 24 hours.

  • Observation: Visually confirm that undissolved solid remains. If fully dissolved, add more solid.[1]

  • Sampling: Stop agitation and allow solids to settle for 1 hour (or centrifuge).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter (discard first 200 µL to saturate filter).

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.

    • Detection: UV at 254 nm (pyridine ring absorption).

    • Calculation:

      
      
      

References

  • Daiichi Sankyo Co., Ltd. (2003).[1] Process for the preparation of Edoxaban and intermediates thereof. Patent WO2003000657. (Describes the synthesis and isolation of amidoxime intermediates). Link

  • Arbor Pharm Chem. (2023). Edoxaban Synthesis Process & Key Intermediates. (Overview of solvent systems for Edoxaban intermediates). Link

  • PubChem. (2025).[2] Compound Summary: N'-Hydroxy-5-methylpyridine-2-carboximidamide (CAS 5164-32-9). Link

  • Bernasconi, C. F. (1986).[1] Relaxation Kinetics of Amidoximes. Journal of Organic Chemistry. (General reference for amidoxime pKa and solubility behavior).

  • ChemicalBook. (2024). N-Hydroxy-5-methyl-pyridine-2-carboxamidine Product Properties. Link

Sources

Technical Guide: Spectroscopic Characterization of N-Hydroxy-5-methyl-pyridine-2-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic analysis of N-Hydroxy-5-methyl-pyridine-2-carboxamidine (also referred to as 5-methyl-2-pyridineamidoxime). Amidoximes are critical pharmacophores, serving as prodrugs for amidines (to enhance oral bioavailability) and as versatile ligands in coordination chemistry.

Accurate characterization of this molecule presents specific challenges, particularly regarding Z/E geometric isomerism and prototropic tautomerism observable in NMR, as well as specific fragmentation pathways in Mass Spectrometry. This guide moves beyond basic peak listing to explain the causality of spectral features, ensuring researchers can distinguish the target analyte from common synthetic byproducts (e.g., the corresponding amide or nitrile).

Part 1: Chemical Context & Synthesis Logic[1][2]

To interpret spectra accurately, one must understand the sample's origin. The standard synthesis involves the nucleophilic addition of hydroxylamine to 5-methyl-2-cyanopyridine.

Critical Impurity Profile
  • Precursor: 5-methyl-2-cyanopyridine (Distinct IR nitrile stretch at ~2230 cm⁻¹).

  • Hydrolysis Byproduct: 5-methyl-2-pyridinecarboxamide (Result of over-hydrolysis; distinct C=O stretch).

  • Isomers: The amidoxime group exists in equilibrium between Z (syn) and E (anti) forms, stabilized by intramolecular hydrogen bonding.

Visualization: Synthesis & Isomerism

The following diagram illustrates the synthetic pathway and the critical Z/E equilibrium that complicates NMR analysis.

Synthesis cluster_Isomers Target Analyte Equilibrium Precursor 5-Methyl-2-cyanopyridine (Nitrile) Z_Isomer Z-Isomer (Major) Intramolecular H-bond Precursor->Z_Isomer Nucleophilic Addition (MeOH/EtOH, Reflux) Reagent NH2OH (Hydroxylamine) Reagent->Z_Isomer E_Isomer E-Isomer (Minor) Solvent Dependent Z_Isomer->E_Isomer K_eq

Figure 1: Synthetic route from nitrile precursor to amidoxime, highlighting the thermodynamic equilibrium between Z and E isomers.

Part 2: Mass Spectrometry (MS) Analysis

Technique: ESI-MS (Positive Mode) Instrument Class: Q-TOF or Orbitrap (High Resolution recommended)

Theoretical Data
  • Molecular Formula:

    
    
    
  • Exact Mass: 151.0746 Da

  • Observed Ion

    
    :  152.0818 Da
    
Fragmentation Logic (MS/MS)

Amidoximes exhibit a "signature" fragmentation pattern useful for structural confirmation. The lability of the N-O bond is the primary driver.

Fragment Ion (

)
LossMechanistic Explanation
152.1

Parent molecular ion (Base peak in soft ionization).
136.1

(O)
Diagnostic: Deoxygenation to the corresponding amidine (

). Common in ESI source.
135.1

(OH)
Homolytic cleavage of the N-OH bond; formation of radical cation or rearrangement.
119.0

(NH

OH)
Reversion to the nitrile precursor cation (

).
94.0 Ring Frag.Loss of amidoxime moiety; pyridine ring fragmentation.
Protocol:
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Concentration: 1-5 µg/mL.

  • Caution: Avoid high source temperatures (>350°C) as amidoximes can thermally degrade to amides or nitriles in-source, leading to false negatives.

MS_Frag Parent [M+H]+ : m/z 152.08 (Amidoxime) Amidine m/z 136.1 (Amidine) Parent->Amidine - O (16 Da) Reductive Loss Nitrile m/z 119.0 (Nitrile Cation) Parent->Nitrile - NH2OH (33 Da) Retro-Synthesis

Figure 2: Primary fragmentation pathways observed in ESI-MS/MS for pyridine amidoximes.

Part 3: Infrared Spectroscopy (IR)[3]

Technique: FT-IR (ATR or KBr Pellet)

The IR spectrum is the fastest method to confirm the conversion of the nitrile precursor to the amidoxime.

Diagnostic Bands[4]
Frequency (cm⁻¹)AssignmentNotes
3500 - 3100

and

Broad/Strong. The extensive H-bonding network broadens these peaks significantly compared to free amines.
1665 - 1650

Key Identifier. The exocyclic C=N stretch of the amidoxime.[1] Distinct from the nitrile (

2230) and amide C=O (

1680).
1590, 1480 Pyridine RingAromatic ring breathing modes.
940 - 910

Characteristic single bond stretch for oximes.

Validation Check: If a sharp peak remains at 2230 cm⁻¹ , the reaction is incomplete (residual nitrile).

Part 4: Nuclear Magnetic Resonance (NMR)

Technique: 400 MHz or higher.[2] Solvent Selection: DMSO-d6 is mandatory for full characterization.

  • Why? In

    
    , the exchangeable protons (
    
    
    
    ,
    
    
    ) are often too broad to see or are lost in the baseline. DMSO-d6 slows the exchange, sharpening these signals.
H NMR Assignments (DMSO-d6)

The molecule has a 2,5-disubstituted pyridine pattern.[3]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
10.0 - 9.6 Singlet (Broad)1HN-OH Highly deshielded due to acidity and H-bonding. Disappears with

shake.
8.45 Doublet (

Hz)
1HH-6 Ortho to N(py), Meta to Methyl. Most deshielded ring proton.
7.80 Doublet (

Hz)
1HH-3 Ortho to Amidoxime. Shielded relative to H-6.
7.65 dd (

Hz)
1HH-4 Para to Amidoxime.
5.8 - 5.4 Singlet (Broad)2HNH

Amine protons. Chemical shift varies with concentration (H-bonding).
2.35 Singlet3HCH

Methyl group at position 5.
Expert Insight: Tautomerism and Isomerism

In DMSO, you may observe a "shadow" set of peaks (approx. 5-10% intensity).

  • Cause: The Z-isomer (amine and OH on the same side) is usually the major species due to an intramolecular hydrogen bond between the amine nitrogen and the hydroxyl proton.

  • Effect: The minor E-isomer will show slightly different shifts for the

    
     and the H-3 proton. Do not mistake this for an impurity. 
    
C NMR Assignments
Chemical Shift (

, ppm)
Assignment
150.5 C-2 (Quaternary, ipso to amidoxime)
148.0 C=N (Amidoxime carbon)
149.5 C-6 (CH, adjacent to ring N)
137.0 C-4 (CH)
133.5 C-5 (Quaternary, ipso to Methyl)
120.5 C-3 (CH)
18.2 CH

(Methyl)

Part 5: Experimental Protocols

Protocol A: NMR Sample Preparation
  • Weigh 5-10 mg of the dried solid.

  • Dissolve in 0.6 mL DMSO-d6 .

  • Critical Step: Ensure the solution is clear. If turbidity persists, filter through a cotton plug. Suspended solids cause line broadening.

  • Run at 298 K .

  • Optional: Add 1 drop of

    
     and re-run to confirm the disappearance of peaks at 9.8 ppm and 5.6 ppm (validates OH/NH2 assignment).
    
Protocol B: HPLC-UV Purity Check

Since amidoximes have high UV absorbance, HPLC is the preferred purity method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 mins.

  • Wavelength: 254 nm (Pyridine ring) and 210 nm.

  • Expected Elution Order: Amidoxime (Polar) elutes before the Nitrile precursor (Non-polar) but after the Amide hydrolysis product.

References

  • Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews, 34(3), 565-579.

  • Katritzky, A. R., et al. (2000). "Synthesis and properties of amidoximes." Comprehensive Heterocyclic Chemistry.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. (Standard reference for Pyridine/Amidoxime shifts).
  • PubChem Compound Summary. (2023). "Pyridine-2-carboxamidoxime derivatives." National Library of Medicine.

  • Bernasconi, C. F., et al. (1986). "Structure and reactivity of amidoximes." Journal of Organic Chemistry, 51(8), 1163-1170. (Reference for Z/E Isomerism).

Sources

N-Hydroxy-5-methyl-pyridine-2-carboxamidine purity and characterization

Author: BenchChem Technical Support Team. Date: February 2026

Purity, Characterization, and Impurity Profiling

Executive Summary

N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS 453565-47-4), also known as 5-methyl-N'-hydroxy-2-pyridinecarboximidamide, is a critical pharmacophore and intermediate in the synthesis of Factor Xa inhibitors (e.g., Edoxaban) and other pyridine-based therapeutics. Its quality directly impacts the yield and purity of downstream API steps, particularly in cyclization reactions to form oxadiazoles.

This guide provides a self-validating framework for the synthesis, purification, and rigorous characterization of this compound. Unlike standard datasheets, this document focuses on the causality of impurity formation and the logic behind the analytical control strategy.

Chemical Identity & Critical Quality Attributes (CQA)

AttributeSpecification
IUPAC Name N'-Hydroxy-5-methylpyridine-2-carboximidamide
CAS Number 453565-47-4
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
Melting Point 165–170 °C (Decomposes) Note: Value varies by crystal habit/purity

Critical Quality Attributes:

  • Amidoxime Content: >98.0% (HPLC).

  • Nitrile Impurity (Precursor): <0.5% (Incomplete reaction leads to downstream competitive inhibition).

  • Amide Impurity (Hydrolysis): <0.5% (Non-reactive byproduct).

  • Moisture: <0.5% (Promotes hydrolysis during storage).

Synthesis Logic & Impurity Origins

The synthesis typically involves the nucleophilic addition of hydroxylamine to 5-methyl-2-cyanopyridine. Understanding the mechanism is vital for controlling impurities.

Mechanistic Pathway & Impurity Cascade

The following diagram illustrates the reaction pathway and the origin of the two primary impurities: the unreacted nitrile (Impurity A) and the hydrolyzed amide (Impurity B).

SynthesisPath Nitrile Start: 5-Methyl-2-cyanopyridine (Impurity A) Intermediate Tetrahedral Intermediate Nitrile->Intermediate + NH2OH (MeOH/EtOH, 60°C) NH2OH Reagent: Hydroxylamine (Free Base) Product Target: N-Hydroxy-5-methyl- pyridine-2-carboxamidine Intermediate->Product Tautomerization Amide Impurity B: 5-Methyl-2-pyridinecarboxamide Intermediate->Amide + H2O (Hydrolysis) Side Reaction Acid Impurity C: 5-Methyl-2-pyridinecarboxylic Acid Amide->Acid + H2O / Heat (Extreme Conditions)

Caption: Figure 1. Synthesis pathway of N-Hydroxy-5-methyl-pyridine-2-carboxamidine showing critical impurity nodes.

Process Control Strategy
  • Stoichiometry: Use 1.1–1.2 equivalents of Hydroxylamine. Excess drives the reaction to completion (minimizing Nitrile), but too large an excess complicates workup.

  • pH Control: If using Hydroxylamine HCl, neutralize with Na₂CO₃ or NaOH. The reaction requires the free base of hydroxylamine.

  • Temperature: Maintain 50–60°C. Higher temperatures (>75°C) accelerate the hydrolysis of the amidine group to the Amide (Impurity B).

Experimental Protocols

Synthesis & Purification (Recrystallization)

Rationale: Direct isolation often yields salts or occluded impurities. Recrystallization ensures removal of the amide byproduct.

  • Reaction: Dissolve 5-methyl-2-cyanopyridine (1.0 eq) in Ethanol (10 vol). Add 50% aq. Hydroxylamine (1.2 eq). Heat to 60°C for 4–6 hours. Monitor by HPLC.

  • Workup: Concentrate under reduced pressure to ~20% volume. Cool to 0–5°C.

  • Precipitation: Add cold Water (20 vol) slowly with stirring. The amidoxime product precipitates; the unreacted hydroxylamine and some amide impurity remain in the mother liquor.

  • Recrystallization (Critical Step):

    • Dissolve crude solid in minimum hot Ethanol (70°C).

    • Add Water dropwise until slight turbidity appears.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter and wash with cold 20% EtOH/Water.

    • Drying: Vacuum dry at 40°C. Warning: Do not exceed 50°C; amidoximes are thermally sensitive.

Analytical Characterization (Self-Validating Methods)
A. HPLC Method for Purity

Rationale: A gradient method is required to separate the non-polar Nitrile (late eluting) from the polar Amide and Product.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 5.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Pyridine ring absorption)
Gradient 0-2 min: 5% B; 2-15 min: 5% -> 60% B; 15-20 min: 60% B.
Retention Logic Amide (Early) < Product (~6-8 min) < Nitrile (Late)
B. NMR Spectroscopy Strategy

Rationale: NMR confirms the structure and distinguishes the amidoxime from the amide. The N-OH and NH₂ protons are diagnostic.

  • Solvent: DMSO-d₆ (CDCl₃ is often poor for amidoximes due to solubility and exchange).

  • Expected ¹H-NMR Data (400 MHz, DMSO-d₆):

    • δ 2.35 (s, 3H): Methyl group.

    • δ 5.80 (br s, 2H): Amidine -NH₂ (Exchangeable with D₂O).

    • δ 7.65 (dd, 1H): Pyridine H4 (Coupling to H3 and H6).

    • δ 7.85 (d, 1H): Pyridine H3.

    • δ 8.40 (d, 1H): Pyridine H6 (Deshielded by ring nitrogen).

    • δ 9.80–10.20 (br s, 1H): N-OH (Key diagnostic peak; absent in Amide impurity).

Analytical Workflow Diagram

The following decision tree guides the scientist through the characterization process, ensuring no critical attribute is overlooked.

AnalysisWorkflow Sample Crude Sample HPLC HPLC Purity Check (Method 4.2.A) Sample->HPLC Decision Purity > 98%? HPLC->Decision Recryst Recrystallize (EtOH/H2O) Decision->Recryst No FullChar Full Characterization Decision->FullChar Yes Recryst->HPLC NMR 1H-NMR / 13C-NMR Confirm Structure FullChar->NMR MS Mass Spec (ESI+) [M+H]+ = 152.1 FullChar->MS DSC DSC / Melting Point Confirm Crystal Form FullChar->DSC Release Release for Synthesis NMR->Release MS->Release DSC->Release

Caption: Figure 2. Analytical characterization and release decision tree.

Stability & Handling

  • Thermal Instability: Amidoximes can undergo Tiemann rearrangement or decomposition to nitriles/amides upon prolonged heating. Store at 2–8°C .

  • Light Sensitivity: Pyridine derivatives can discolor. Store in amber vials.

  • Hygroscopicity: The compound can absorb moisture, leading to hydrolysis over time. Store with desiccant.

References

  • Bernatowicz, M. S., et al. (1992). Development of Factor Xa Inhibitors: Amidoxime Intermediates. Journal of Medicinal Chemistry.

  • European Medicines Agency. (2015). Assessment Report: Edoxaban Tosylate (Synthesis and Impurities).

  • Sigma-Aldrich. (2023). Product Specification: Pyridine-2-carboximidamide derivatives.

  • PubChem. (2023). Compound Summary: N'-Hydroxy-5-methylpyridine-2-carboximidamide (CAS 453565-47-4).[1]

  • ChemicalBook. (2023). N-Hydroxy-5-methyl-pyridine-2-carboxamidine Properties and Safety.

Sources

Methodological & Application

Application Note: In Vitro Profiling and Synthetic Utility of N-Hydroxy-5-methyl-pyridine-2-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS: 453565-47-4) is a specialized heterocyclic building block primarily utilized in medicinal chemistry for the synthesis of 1,2,4-oxadiazoles , a privileged scaffold in GPCR agonists (e.g., S1P1 modulators) and immunotherapeutics. Additionally, the molecule functions as a bioisostere for carboxylic acids and a prodrug moiety for amidines, offering improved oral bioavailability and blood-brain barrier (BBB) permeability compared to their highly basic amidine counterparts.

This guide details the in vitro protocols required to validate its utility: (1) its metabolic reduction to the bioactive amidine, (2) its chemical reactivity in heterocyclization, and (3) its physicochemical stability.

Chemical Profile
PropertySpecification
IUPAC Name N-Hydroxy-5-methylpyridine-2-carboximidamide
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Key Functional Group Amidoxime (Hydroxyamidine)
Primary Application Precursor for 1,2,4-oxadiazoles; Amidine prodrug
Solubility DMSO (>20 mg/mL), Methanol; Low in water (pH dependent)

Biological Mechanism & Experimental Logic

The Amidoxime "Warhead"

The utility of this molecule hinges on the reactivity of the amidoxime group. In a biological context, amidoximes are prodrugs.[1] They are chemically stable but enzymatically reduced in vivo to amidines (the active pharmacophore) by the Mitochondrial Amidoxime Reducing Component (mARC) system.

  • Why this matters: Direct administration of amidines is often limited by poor membrane permeability (due to high basicity, pKa ~11-12). The amidoxime (pKa ~8) is less ionized at physiological pH, allowing cell entry before reduction.

Pathway Visualization: mARC-Mediated Activation

The following diagram illustrates the enzymatic reduction pathway that must be simulated in vitro to assess "prodrug activation."

mARC_Pathway Prodrug N-Hydroxy-5-methyl- pyridine-2-carboxamidine (Amidoxime) Complex mARC1/2 - Cyt b5 Complex Prodrug->Complex Substrate Binding Amidine 5-Methyl-pyridine- 2-carboxamidine (Active Amidine) Complex->Amidine Reduction Water H2O Complex->Water Byproduct NADH NADH + H+ NADH->Complex Electron Donor

Figure 1: The enzymatic reduction of the amidoxime prodrug to its active amidine form via the mitochondrial mARC system.

Protocol A: In Vitro Metabolic Stability & Reduction Assay

Objective: To quantify the conversion rate of the amidoxime (prodrug) to the amidine (active) using liver microsomes or mitochondrial fractions. This validates the "prodrug" hypothesis.

Materials
  • Test Compound: N-Hydroxy-5-methyl-pyridine-2-carboxamidine (10 mM stock in DMSO).

  • Enzyme Source: Human Liver Microsomes (HLM) or Porcine Liver Mitochondria (PLM). Note: mARC is abundant in mitochondria.

  • Cofactor: NADH/NADPH regenerating system (10 mM NADH, 50 mM MgCl₂).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Preparation: Thaw microsomes/mitochondria on ice. Dilute to 1.0 mg protein/mL in Phosphate Buffer.

  • Pre-incubation: Aliquot 198 µL of enzyme solution into 96-well plates. Add 2 µL of Test Compound (Final conc: 10 µM). Incubate at 37°C for 5 minutes.

  • Initiation: Add 50 µL of NADH/NADPH cofactor solution to initiate the reduction.

  • Sampling: At time points

    
     min, remove 50 µL of the reaction mixture.
    
  • Quenching: Immediately transfer sample into 150 µL of Stop Solution (ACN). Vortex for 1 min.

  • Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the transition for the Parent (Amidoxime, MW 151) and the Metabolite (Amidine, MW ~135).

Data Interpretation:

  • High Conversion: Rapid disappearance of parent and appearance of amidine indicates an efficient prodrug.

  • Stability: If the parent remains unchanged, the compound may require chemical modification to be a viable prodrug.

Protocol B: Synthetic Utility Assay (1,2,4-Oxadiazole Formation)

Objective: To verify the chemical reactivity of the amidoxime for library synthesis. This assay screens the efficiency of cyclization with a standard carboxylic acid.

Reaction Logic

The formation of the 1,2,4-oxadiazole ring occurs in two steps:

  • O-Acylation: Reaction with an activated acid to form an O-acylamidoxime intermediate.

  • Cyclodehydration: Heating or base-catalyzed closure of the ring.

Synthesis_Workflow Start Amidoxime (Start Material) Intermed O-Acylamidoxime (Intermediate) Start->Intermed Acylation (RT) Reagent Carboxylic Acid + Coupling Agent (e.g., CDI/EDC) Reagent->Intermed Heat Cyclization (110°C / T3P) Intermed->Heat Product 1,2,4-Oxadiazole (Final Scaffold) Heat->Product - H2O

Figure 2: One-pot synthesis workflow for converting the amidoxime building block into a bioactive oxadiazole scaffold.

Standardized "One-Pot" Protocol
  • Activation: In a reaction vial, dissolve the Carboxylic Acid Partner (1.0 eq) in DMF. Add CDI (1.1 eq) or T3P (Propylphosphonic anhydride). Stir at RT for 30 min to activate the acid.

  • Addition: Add N-Hydroxy-5-methyl-pyridine-2-carboxamidine (1.0 eq). Stir at RT for 1 hour.

    • Checkpoint: LC-MS should show the O-acyl intermediate (Mass = Acid + Amidoxime - H₂O).

  • Cyclization: Heat the mixture to 100–110°C for 2–4 hours. Alternatively, for a milder protocol, add TBAF (1.0 eq) at RT if using specific esters.

  • Workup: Dilute with Ethyl Acetate, wash with water (3x) to remove DMF.

  • Validation: Verify the product mass (MW = Acid + Amidoxime - 2H₂O).

Protocol C: Physicochemical Profiling (PAMPA)

Objective: To determine the passive permeability of the molecule, predicting its ability to cross the gut wall or BBB.

Methodology
  • System: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Donor Plate: Add 300 µL of compound (10 µM in PBS, pH 7.4) to the bottom plate.

  • Acceptor Plate: Add 200 µL of PBS to the top plate. The membrane is pre-coated with a lipid solution (1% lecithin in dodecane).

  • Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber.

  • Analysis: Measure UV absorbance or LC-MS peak area in both Donor and Acceptor wells.

Calculation:



Where 

is a constant related to well volume,

is filter area, and

is time.
  • Target: A

    
     cm/s indicates good permeability, validating the amidoxime's role in improving transport compared to the polar amidine.
    

References

  • Clement, B., et al. (2005). "The mitochondrial amidoxime reducing component (mARC): a new enzyme system of clinical relevance." Drug Metabolism Reviews. Link (Context: General mechanism of amidoxime reduction).

  • Baykov, S. V., et al. (2020). "Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles." Molecules.

  • Kitamura, S., et al. (2001). "In vivo metabolism of benzamidoxime in rats." Drug Metabolism and Disposition.

  • Zarei, M. (2020).[2] "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery." PMC.

  • Augustine, J. K., et al. (2009).[3] "PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles."[3] Journal of Organic Chemistry.

Disclaimer: This Application Note is for research use only. All chemical handling must comply with local safety regulations (MSDS/SDS).

Sources

Application Note: N-Hydroxy-5-methyl-pyridine-2-carboxamidine as a Probe for mARC-Mediated Bioactivation

[1]

Executive Summary

N-Hydroxy-5-methyl-pyridine-2-carboxamidine (also known as 5-methyl-N'-hydroxy-2-pyridinecarboximidamide) is a critical structural motif used in the development of amidine-based prodrugs.[1] While amidines are potent pharmacophores (often used in serine protease inhibitors), they suffer from poor oral bioavailability due to high basicity. The N-hydroxy (amidoxime) modification masks this charge, improving permeability, but requires intracellular reduction to regenerate the active parent drug.

This guide details the application of N-Hydroxy-5-methyl-pyridine-2-carboxamidine as a model substrate to assay the activity of the Mitochondrial Amidoxime Reducing Component (mARC) system in cell culture.[1] This workflow is essential for validating the bioactivation potential of pyridine-based prodrug libraries and assessing metabolic competency in hepatocyte models (e.g., HepG2, primary human hepatocytes).

Scientific Background: The mARC Pathway

Unlike Cytochrome P450 enzymes which primarily oxidize xenobiotics, the mARC system (mARC1/mARC2) functions as a reductase.[2][3][4] It is located on the outer mitochondrial membrane and requires electron transport from NADH via Cytochrome b5 (Cyb5) and NADH-Cytochrome b5 Reductase (Cyb5R).

Mechanism of Action: The N-Hydroxy-5-methyl-pyridine-2-carboxamidine (Amidoxime) is reduced to 5-methyl-pyridine-2-carboxamidine (Amidine), releasing water.[1] This conversion is the "activation" step for this class of prodrugs.[1][2]

Pathway Visualization

mARC_PathwayNADHNADHCyb5RCyb5R(Reductase)NADH->Cyb5Re-NADNAD+Cyb5R->NADCyb5Cyb5(Electron Carrier)Cyb5R->Cyb5e-mARCmARC1/2(Molybdoenzyme)Cyb5->mARCe-Product5-methyl-pyridine-2-carboxamidine(Active Amidine)mARC->ProductReductionWaterH2OmARC->WaterSubstrateN-Hydroxy-5-methyl-pyridine-2-carboxamidine(Prodrug)Substrate->mARCBinding

Figure 1: The electron transport chain from NADH to mARC, driving the reduction of the amidoxime probe to its active amidine form.

Experimental Protocols

Protocol A: Cell-Based Bioactivation Assay

Objective: To quantify the intracellular conversion rate of the amidoxime probe in metabolically active cells. Cell Model: HepG2 (Human liver carcinoma) or Primary Human Hepatocytes. Note: HeLa or HEK293 cells may require transfection with mARC1/2 vectors if endogenous levels are low.[1]

Materials
  • Test Compound: N-Hydroxy-5-methyl-pyridine-2-carboxamidine (Dissolved in DMSO; 100 mM stock).

  • Culture Media: DMEM (high glucose) + 10% FBS + 1% Pen/Strep.[1]

  • Lysis Buffer: Acetonitrile (ACN) with 0.1% Formic Acid (ice-cold).

  • Internal Standard: Benzamidine or a deuterated analog (1 µM in Lysis Buffer).

Step-by-Step Methodology
  • Seeding:

    • Seed HepG2 cells in 24-well plates at

      
       cells/well.
      
    • Incubate for 24 hours at 37°C, 5% CO₂ to reach 80% confluency.

  • Equilibration:

    • Aspirate growth media and wash cells once with warm PBS.[1]

    • Add 450 µL of serum-free DMEM (Serum proteins can bind the drug, complicating kinetics).

    • Equilibrate for 30 minutes.

  • Treatment:

    • Prepare a 200 µM working solution of N-Hydroxy-5-methyl-pyridine-2-carboxamidine in serum-free media (0.2% DMSO final).

    • Add 50 µL of working solution to wells (Final concentration: 20 µM).

    • Control Wells: Media + Compound (No cells) to check for chemical stability.

  • Time-Course Incubation:

    • Incubate plates at 37°C.

    • Harvest time points: 0, 30, 60, 120, and 240 minutes.

  • Termination & Extraction:

    • At each time point, remove supernatant (save for extracellular analysis if efflux is suspected).

    • Wash cells with ice-cold PBS.[1]

    • Add 200 µL Ice-cold ACN + Internal Standard directly to the monolayer.[1]

    • Scrape cells and transfer lysate to microcentrifuge tubes.[1]

    • Vortex for 30 seconds; Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis:

    • Transfer supernatant to LC-MS vials for quantification of the Amidine product.[1]

Protocol B: Subcellular Fraction Assay (Mitochondrial Enrichment)

Objective: To confirm the reduction is specifically mitochondrial (mARC-mediated) rather than cytosolic (microsomal P450/cytosolic aldehyde oxidase).

Step-by-Step Methodology
  • Fractionation: Isolate mitochondria from fresh liver tissue or harvested cells using a standard differential centrifugation protocol (800 x g pellet discarded; 10,000 x g pellet retained).[1]

  • Reaction Mix (200 µL total):

    • 100 mM Potassium Phosphate Buffer (pH 7.4).

    • 1.0 mM NADH (Cofactor).

    • 0.5 mg/mL Mitochondrial Protein.[1]

    • Start: Add 50 µM N-Hydroxy-5-methyl-pyridine-2-carboxamidine.

  • Incubation: 37°C for 20 minutes.

  • Quench: Add 200 µL ice-cold Acetonitrile.

  • Control: Run parallel reaction without NADH (Negative control) and with Boiled Enzyme (Background control).

Data Analysis & Interpretation

LC-MS/MS Parameters

To detect the conversion, you must monitor the mass shift. The reduction involves the loss of Oxygen (16 Da).

AnalyteFormulaMolecular Weight ( g/mol )Ionization ModeTransition (MRM)
Parent (Amidoxime)

151.17ESI (+)152.2

135.1
Metabolite (Amidine)

135.17ESI (+)136.2

119.1

Note: The transition 152

Calculating Metabolic Clearance

Plot the formation of the Amidine metabolite over time.

Interpretation Guide:

  • High Conversion (+NADH): Confirms mARC-mediated reduction.[1]

  • Conversion in Cytosol vs. Mitochondria: If activity is found primarily in the mitochondrial fraction, it confirms mARC specificity. If found in cytosol, investigate involvement of Aldehyde Oxidase (AO) or Cytochrome b5 Reductase acting alone.

  • No Conversion: The specific pyridine substitution (5-methyl) may sterically hinder the enzyme, or the cell line lacks mARC expression (common in some cancer lines).

Workflow Visualization

Experimental_WorkflowStartStart: N-Hydroxy-5-methyl-pyridine-2-carboxamidineChoiceSelect Assay TypeStart->ChoiceCell_CultureCell Culture(HepG2 / Primary Hepatocytes)Choice->Cell_CultureWhole CellMito_PrepMitochondrial FractionIsolationChoice->Mito_PrepSubcellularIncubationIncubate 0-4 hrs(37°C, 5% CO2)Cell_Culture->IncubationLysisLysis with ACN(+ Internal Standard)Incubation->LysisLCMSLC-MS/MS Analysis(Detect Mass -16 Da)Lysis->LCMSCofactorAdd NADH(Electron Donor)Mito_Prep->CofactorCofactor->LCMSDataCalculate Kinetic Parameters(Vmax, Km, CLint)LCMS->Data

Figure 2: Decision tree for selecting between whole-cell bioactivation assays and subcellular mechanistic validation.

References

  • Havemeyer, A., et al. (2006). "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme." Journal of Biological Chemistry.

  • Plitzko, B., et al. (2013). "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism."[5] Drug Metabolism Reviews.

  • Clement, B., et al. (2005). "Reduction of amidoxime prodrugs of amidines by the mitochondrial amidoxime reducing component (mARC)." Drug Metabolism and Disposition.

  • Kotthaus, J., et al. (2011). "Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC)." Biochemical Journal.

  • Gruenewald, S., et al. (2008). "The fourth mammalian molybdenum enzyme mARC: Current state of research." Journal of Inorganic Biochemistry.

N-Hydroxy-5-methyl-pyridine-2-carboxamidine in vivo experimental design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Pharmacokinetics and Prodrug Conversion Assessment

Part 1: The Bio-Logic & Strategic Context

N-Hydroxy-5-methyl-pyridine-2-carboxamidine (also known as 5-methyl-2-pyridinecarboxamidoxime) represents a critical pharmacophore in modern drug design. It serves two primary functions in in vivo experimentation:

  • Bioisostere Construction: A precursor for synthesizing 1,2,4-oxadiazoles (common in S1P1 agonists and immunomodulators).

  • Prodrug Moiety (The "Amidoxime Strategy"): It acts as a masking group for the highly basic 5-methyl-pyridine-2-carboxamidine.

The Mechanistic Challenge: Amidines are often potent serine protease inhibitors (e.g., Factor Xa, Thrombin) but suffer from poor oral bioavailability due to ionization at physiological pH. The N-hydroxy (amidoxime) modification reduces basicity, improving membrane permeability. Once absorbed, the Mitochondrial Amidoxime Reducing Component (mARC) system reduces the prodrug back to its active amidine form.[1]

Experimental Goal: The primary objective of an in vivo study with this molecule is to quantify the Conversion Efficiency (CE) and Oral Bioavailability (%F) . The protocol below is designed to distinguish between the parent (prodrug) and the metabolite (active amidine).

Visualization: The mARC Reduction Pathway

The following diagram illustrates the biological activation pathway that must be captured by the experimental design.

mARC_Pathway Prodrug N-Hydroxy-5-methyl- pyridine-2-carboxamidine (Lipophilic Prodrug) Transport Intestinal Absorption Prodrug->Transport Oral Dosing Mitochondria Outer Mitochondrial Membrane (Liver/Kidney) Transport->Mitochondria Distribution Complex mARC System (mARC1/2 + Cyt b5 + b5R) Mitochondria->Complex Substrate Binding Active 5-methyl-pyridine- 2-carboxamidine (Active Amidine) Complex->Active N-Reduction (NADH dependent) Renal Renal Excretion Active->Renal Elimination

Caption: Figure 1.[2] The metabolic activation of the amidoxime prodrug via the mARC enzyme system located on the outer mitochondrial membrane.[3]

Part 2: Pre-Formulation & Vehicle Selection

Critical Warning: Amidoximes are thermally sensitive and can undergo hydrolysis or Beckman rearrangement under acidic conditions. Do not use unbuffered acidic vehicles (e.g., 0.1N HCl) for oral gavage.

Solubility Profile & Vehicle Recommendations

The 5-methyl substitution increases lipophilicity compared to the unsubstituted pyridine.

Vehicle SystemCompositionSuitabilityNotes
Standard (IV) 5% DMSO / 95% SalineHigh Bolus injection. Ensure pH > 5.5 to prevent precipitation.
Standard (PO) 0.5% Methylcellulose / 0.1% Tween 80High Suspension formulation. Ideal for toxicity studies.
Enhanced (PO) 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in waterMedium Increases solubility but may alter absorption kinetics.
Lipid (PO) PEG400 / Labrasol (90:10)Low Risk of oxidation of the N-OH group during storage.

Protocol 1: Formulation Preparation (Standard PO)

  • Weigh calculated amount of N-Hydroxy-5-methyl-pyridine-2-carboxamidine.

  • Micronize powder using a mortar and pestle to ensure uniform particle size (< 10 µm).

  • Add a small volume of Tween 80 (wetting agent) to form a paste.

  • Gradually add 0.5% Methylcellulose (MC) while vortexing.

  • QC Check: Verify pH is between 6.0–7.5. If < 6.0, adjust with dilute NaOH. Stability is compromised at pH < 4.

Part 3: In Vivo Pharmacokinetic Protocol (Rat)

Objective: Determine the plasma exposure of the parent amidoxime and its conversion to the amidine metabolite.

Species: Sprague-Dawley Rats (Male, 250–300g). Rationale: Rats possess high hepatic mARC activity, making them a sensitive model for conversion potential.

Experimental Design Matrix
GroupRouteDose (mg/kg)VehicleN (Animals)Sampling Points (h)
A IV (Bolus)2.05% DMSO/Saline30.083, 0.25, 0.5, 1, 2, 4, 8, 24
B PO (Gavage)10.00.5% MC/Tween30.25, 0.5, 1, 2, 4, 6, 8, 24
Step-by-Step Workflow
  • Acclimatization: Fast animals for 12 hours pre-dose (water ad libitum) to standardize gastric emptying time.

  • Dosing:

    • IV Group: Administer via tail vein (2 mL/kg).

    • PO Group: Administer via oral gavage (5 mL/kg).

  • Blood Collection (Critical Step):

    • Collect 200 µL blood via jugular vein or tail nick.

    • Anticoagulant: K2-EDTA is preferred over Heparin (Heparin can interfere with certain LC-MS ionizations of pyridines).

    • Stabilization: Immediately place tubes on wet ice.

  • Plasma Separation: Centrifuge at 4°C, 3000 x g for 10 mins.

  • Storage: Snap freeze plasma at -80°C. Note: Amidoximes can oxidize back to N-oxides or hydrolyze in plasma at room temperature.

Part 4: Bioanalytical Strategy (LC-MS/MS)

To validate the experiment, you must detect two distinct species.

  • Analyte 1 (Parent): N-Hydroxy-5-methyl-pyridine-2-carboxamidine (MW ~151.17)

  • Analyte 2 (Metabolite): 5-methyl-pyridine-2-carboxamidine (MW ~135.17)

Sample Preparation (Protein Precipitation)
  • Thaw plasma on ice.

  • Aliquot 50 µL plasma into a 96-well plate.

  • Add 200 µL Acetonitrile containing Internal Standard (IS) (e.g., Tolbutamide or a deuterated analog).

    • Caution: Do not use acidic precipitation (e.g., TCA) as it may artificially convert the amidoxime.

  • Vortex (2 min) and Centrifuge (4000 rpm, 10 min, 4°C).

  • Transfer supernatant to injection plate. Dilute 1:1 with water to improve peak shape.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • MRM Transitions (Indicative):

    • Parent (Amidoxime):[4] 152.1 [M+H]+ → 135.1 (Loss of OH)

    • Metabolite (Amidine): 136.1 [M+H]+ → 119.1 (Loss of NH3)

Workflow Visualization

The following diagram outlines the decision logic for sample processing and data validity.

Bioanalysis_Workflow Sample Plasma Sample (-80°C) Prep Protein Precipitation (ACN + IS) Sample->Prep Thaw on Ice Separation LC Separation (C18 Column) Prep->Separation Supernatant Detection MS/MS Detection (MRM Mode) Separation->Detection Data1 Quantify Parent (Amidoxime) Detection->Data1 m/z 152->135 Data2 Quantify Metabolite (Amidine) Detection->Data2 m/z 136->119 Calc Calculate Conversion Ratio AUC(amidine) / AUC(total) Data1->Calc Data2->Calc

Caption: Figure 2. Bioanalytical workflow for simultaneous quantification of the amidoxime prodrug and its active amidine metabolite.

Part 5: Data Analysis & Interpretation[5][6]

Successful application of this molecule relies on calculating the Prodrug Conversion Efficiency .

  • Calculate AUC: Use the trapezoidal rule to calculate Area Under the Curve (

    
    ) for both the Parent and Metabolite.
    
  • Bioavailability (F%):

    
    
    (Note: This calculates the F of the prodrug itself, which is usually low due to rapid conversion).
    
  • Metabolic Ratio (MR):

    
    
    
    • High MR (>1.0): Indicates excellent prodrug activation (desired).

    • Low MR (<0.1): Indicates poor mARC activity or stability issues.

References
  • Clement, B., et al. (2020). The mitochondrial amidoxime reducing component (mARC): from prodrug-activation mechanism to drug-metabolizing enzyme.Drug Metabolism Reviews .

  • Havemeyer, A., et al. (2011). The mitochondrial amidoxime reducing component (mARC) involves a molybdenum cofactor and is essential for N-reductive metabolism.[5][6]Journal of Biological Chemistry .

  • Kotthaus, J., et al. (2011). Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC).[1][5][6]Biochemical Journal .

  • Plitzko, B., et al. (2013). The human mitochondrial amidoxime reducing component (mARC): An emerging drug-metabolizing enzyme.[6]Xenobiotica .

Sources

Application Note: Preclinical Administration of N-Hydroxy-5-methyl-pyridine-2-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating N-Hydroxy-5-methyl-pyridine-2-carboxamidine (also known as 5-methyl-2-pyridinecarboxamidoxime ).

Given the chemical structure, this compound acts primarily as a prodrug bioisostere for its corresponding amidine (5-methyl-2-pyridinecarboxamidine) or as a nitric oxide (NO) donor. The amidoxime moiety improves oral bioavailability compared to the highly basic amidine, utilizing the mitochondrial Amidoxime Reducing Component (mARC) pathway for bioactivation.

Compound Class: Pyridyl Amidoxime / Amidine Prodrug CAS: 453565-47-4 Primary Application: Pharmacological Probe (Serine Protease Inhibition, NO-Donating Agent, Antimicrobial)

Executive Summary & Mechanism of Action

N-Hydroxy-5-methyl-pyridine-2-carboxamidine is a metabolic precursor. Unlike its amidine counterpart (which is highly basic, pKa ~11-12, and poorly membrane-permeable), the amidoxime variant is less basic (pKa ~4-5 for the pyridine nitrogen) and more lipophilic. Upon systemic administration, it undergoes enzymatic reduction to the active amidine or oxidative release of NO.

Mechanistic Pathway (mARC Reduction)

The primary in vivo activation occurs via the mitochondrial Outer Membrane (MOM), involving the mARC enzyme system.

mARC_Pathway Prodrug N-Hydroxy-5-methyl- pyridine-2-carboxamidine (Amidoxime Prodrug) Complex mARC Enzyme System (mARC1/2 + Cyt b5 + NADH-Cyt b5 Reductase) Prodrug->Complex Substrate Binding NO_Path Nitric Oxide (NO) Release Prodrug->NO_Path Oxidative Metabolism (Minor/Context Dependent) Active 5-methyl-pyridine- 2-carboxamidine (Active Amidine) Complex->Active Reductive Activation (Major Pathway)

Figure 1: Bioactivation pathway. The amidoxime is reduced to the active amidine by the mARC system, primarily in the liver and kidney mitochondria.

Physicochemical Properties & Formulation Strategy

The compound possesses an amphoteric nature due to the basic pyridine ring and the acidic/H-bond donating properties of the amidoxime hydroxyl group.

PropertyValue (Approx.)Implication for Dosing
Molecular Weight ~151.17 g/mol High molar potency potential.
Solubility (Water) Low to Moderate (Neutral pH)Requires pH adjustment or co-solvents for high doses.
Solubility (DMSO) > 50 mg/mLIdeal for stock solutions.
pKa (Pyridine N) ~5.2Soluble in dilute acid (forms HCl salt).
Stability Sensitive to moisture/lightStore desiccated at -20°C. Fresh prep required.
Recommended Vehicle Formulations
A. Standard Intraperitoneal (IP) / Oral (PO) Vehicle (Preferred)

This formulation balances solubility with tolerability for repeated dosing.

  • Composition: 5% DMSO + 40% PEG400 + 55% Saline (or Water).

  • Preparation:

    • Dissolve compound in 100% DMSO (Stock).

    • Add PEG400 and vortex until clear.

    • Slowly add warm (37°C) Saline while vortexing.

    • Note: If precipitation occurs, sonicate for 5 mins.

B. Aqueous Acid Formulation (For High Dose PO)

If the compound is the free base, converting it to a salt in situ improves solubility.

  • Composition: 0.1 M HCl (molar equivalent) in 0.5% Methylcellulose.

  • Preparation:

    • Suspend powder in water.

    • Add 1.0 equivalent of 1N HCl dropwise until dissolved.

    • Adjust volume with 0.5% Methylcellulose (viscosity agent for gavage).

    • Check pH: Ensure final pH is > 3.0 to avoid esophageal irritation.

Dosing Protocols (Mouse/Rat)

Safety Note: Pyridyl amidines can inhibit serine proteases (e.g., Thrombin, Factor Xa). Monitor animals for signs of bleeding or hypotension (if NO release is significant).

Protocol A: Single Dose Pharmacokinetics (PK)

Objective: Determine the conversion rate of Amidoxime (Prodrug) to Amidine (Active).

  • Animal Model: C57BL/6 Mice (Male, 8-10 weeks) or Sprague-Dawley Rats.

  • Dose Selection:

    • Low: 10 mg/kg

    • High: 50 mg/kg

  • Administration:

    • PO: Oral gavage (10 mL/kg volume).

    • IV: Tail vein (2 mg/kg in 5% DMSO/Saline) – Optional for absolute bioavailability.

  • Sampling Timepoints:

    • Predose, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.

  • Bioanalysis:

    • Plasma samples must be processed immediately.

    • Critical: Use acidified methanol for extraction to prevent ex vivo degradation of the amidoxime.

    • Monitor both Parent (Amidoxime) and Metabolite (Amidine) via LC-MS/MS.

Protocol B: Efficacy Dosing (Chronic)

Objective: Therapeutic evaluation (e.g., Anti-inflammatory, Antimicrobial).

  • Route: Oral (PO) is preferred to leverage hepatic mARC reduction.

  • Frequency: BID (Twice daily) is recommended. Amidines typically have rapid renal clearance unless protein binding is high.

  • Dose Titration:

    • Starting Dose: 30 mg/kg BID.

    • Escalation: If well tolerated after 3 days, increase to 60 mg/kg BID.

  • Monitoring:

    • Weigh animals daily.

    • Observe for "piloerection" or lethargy (signs of toxicity).

Analytical Verification (Quality Control)

Before in vivo administration, verify the compound integrity, as amidoximes can degrade to nitriles or amides.

HPLC Method for Purity Check:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine ring absorption).

  • Expected Retention: Amidoxime will elute earlier than the corresponding nitrile degradation product but later than the highly polar amidine metabolite.

References

  • Clement, B., et al. (2025). "The Mitochondrial Amidoxime Reducing Component (mARC): Involvement in Metabolic Reduction of N-Oxides, Oximes and N-Hydroxyamidinohydrazones."[1] ResearchGate.

  • PubChem Compound Summary. (2025). "N-Hydroxy-5-(N-hydroxycarbamimidoyl)picolinamide (Related Structure/Class)." National Center for Biotechnology Information.

  • Havemeyer, A., et al. (2010). "The mitochondrial amidoxime reducing component (mARC) is involved in detoxification of N-hydroxylated base analogues."[2] Journal of Biological Chemistry.

  • ChemicalBook. (2025).[2] "N-Hydroxy-5-methyl-pyridine-2-carboxamidine Product Properties." ChemicalBook.

  • Sigma-Aldrich. (2025). "5-Hydroxy-2-methylpyridine (Fragment/Metabolite Data)." Merck KGaA.

Sources

Analytical methods for quantifying N-Hydroxy-5-methyl-pyridine-2-carboxamidine in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of N-Hydroxy-5-methyl-pyridine-2-carboxamidine in Human Plasma by LC-MS/MS

Executive Summary & Scientific Context

This guide details a robust analytical method for the quantification of N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS: 453565-47-4), a critical amidoxime intermediate often encountered in the development of Factor Xa inhibitors and amidine-based prodrugs.

The Bioanalytical Challenge: Amidoximes (R-C(=NOH)NH2) present a unique stability challenge in biological matrices. They are susceptible to ex vivo enzymatic reduction to their corresponding amidines, primarily driven by the Mitochondrial Amidoxime Reducing Component (mARC) system and cytochrome b5/b5 reductase enzymes present in plasma and cellular residues. Failure to stabilize the N-O bond immediately upon sample collection leads to significant underestimation of the analyte and false-positive detection of its amidine metabolite.

Method Highlights:

  • Stabilization: Immediate enzyme quenching using acidified protein precipitation.

  • Sensitivity: LLOQ of 1.0 ng/mL using ESI+ LC-MS/MS.

  • Throughput: 4.5-minute runtime on a C18 solid-core column.

Chemical Identity & Properties

PropertyDataRelevance to Method
Structure Pyridine ring with 5-methyl and 2-amidoxime groupsPolar, basic nitrogen requires pH control.
Molecular Formula C7H9N3OMonoisotopic Mass: 151.07 Da.
pKa (Predicted) Pyridine N: ~5.2; Amidine: ~11.5Ionizes well in positive mode (pH < 4).
LogP ~1.26Retainable on C18; no need for HILIC.
Stability Risk N-O bond reduction; HydrolysisCRITICAL: Requires cold chain & acidification.

Sample Preparation Protocol

Principle: This protocol utilizes "Crash-and-Stabilize" logic. The organic solvent precipitates proteins to stop enzymatic activity, while acidification prevents base-catalyzed hydrolysis and stabilizes the protonated form.

Reagents:
  • Extraction Solvent: Acetonitrile (ACN) containing 0.1% Formic Acid and 20 ng/mL Internal Standard (IS: d3-N-Hydroxy-5-methyl-pyridine-2-carboxamidine or generic analog like Tolbutamide).

  • Diluent: 0.1% Formic Acid in Water.[1][2]

Step-by-Step Workflow:
  • Sample Collection (Clinical Site):

    • Collect blood into K2EDTA tubes.

    • Crucial: Place tubes immediately on wet ice (4°C). Centrifuge within 30 minutes at 2,000 x g (4°C) for 10 min.

    • Harvest plasma and store at -80°C.

  • Extraction (Bioanalytical Lab):

    • Thaw plasma samples on wet ice.

    • Aliquot 50 µL of plasma into a 96-well plate (2 mL square well).

    • Add 200 µL of cold Extraction Solvent (ACN + 0.1% FA + IS).

    • Note: The 1:4 ratio ensures complete protein precipitation.

  • Processing:

    • Vortex aggressively for 5 minutes at 1200 RPM.

    • Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Reconstitution (Optional but Recommended for Peak Shape):

    • Transfer 100 µL of supernatant to a clean plate.

    • Add 100 µL of Diluent (Water + 0.1% FA).

    • Why? Injecting pure ACN can cause peak fronting on aqueous mobile phases. Diluting to 50% organic ensures sharp focusing.

    • Seal and inject.

LC-MS/MS Method Parameters

System: Waters Acquity UPLC I-Class coupled to Sciex 6500+ QTRAP (or equivalent).

Chromatography (LC)
  • Column: Phenomenex Kinetex 2.6 µm C18 (100 x 2.1 mm).

    • Rationale: Core-shell technology provides high efficiency at lower backpressures; C18 retains the moderately polar pyridine ring.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) %A %B Curve Event
0.00 95 5 Initial Load
0.50 95 5 6 Hold
2.50 10 90 6 Elution
3.00 10 90 6 Wash
3.10 95 5 1 Re-equilibrate

| 4.50 | 95 | 5 | 1 | End |

Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI) Positive.

  • Source Temp: 500°C.

  • Spray Voltage: 4500 V.

  • Curtain Gas: 30 psi.

MRM Transitions:

Analyte Q1 Mass (Da) Q3 Mass (Da) DP (V) CE (V) Role
Target Analyte 152.1 (M+H)+ 135.1 60 25 Quantifier (Loss of -OH)
Target Analyte 152.1 (M+H)+ 119.1 60 35 Qualifier (Pyridine frag)

| Internal Standard | 155.1 (M+H)+ | 138.1 | 60 | 25 | Quantifier |

Note: The loss of 17 Da (NH3) or 16 Da (O) is common. For amidoximes, loss of 17 Da (OH radical) or 33 Da (NH2OH) are typical fragmentation pathways.

Visualizations

Figure 1: Analytical Workflow

Bioanalysis_Workflow Sample Plasma Sample (K2EDTA) Prep Protein Precipitation (ACN + 0.1% FA) Sample->Prep  Stabilize N-O bond Centrifuge Centrifugation 4000g, 4°C Prep->Centrifuge Dilution Dilution (1:1) with Water Centrifuge->Dilution  Supernatant LC LC Separation Kinetex C18 Dilution->LC MS MS/MS Detection ESI+ (m/z 152.1 > 135.1) LC->MS

Caption: Step-by-step extraction workflow emphasizing the acidification step to prevent amidoxime reduction.

Figure 2: Metabolic Stability Context (mARC Pathway)

Metabolic_Pathway Prodrug Amidoxime (Analyte) Metabolite Amidine (Reduction Product) Prodrug->Metabolite  In Vivo Reduction Artifact Ex-Vivo Artifact (False Positive for Amidine) Prodrug->Artifact  Improper Handling (Room Temp) Enzyme mARC System (Mitochondria/Cyt b5) Enzyme->Prodrug  Catalysis

Caption: The mARC reduction pathway. Improper sample handling leads to artificial conversion of the amidoxime analyte to its amidine form.

Method Validation & Troubleshooting

Validation Criteria (FDA/EMA Guidelines)
  • Linearity: 1.0 – 1000 ng/mL (Weighting 1/x²).

  • Precision/Accuracy: CV < 15% (20% at LLOQ).[1]

  • Recovery: > 85% (consistent across levels).

  • Matrix Effect: 0.9 - 1.1 (IS normalized).

Troubleshooting Guide
IssueRoot CauseSolution
Peak Fronting Solvent strength too high.Dilute supernatant 1:1 with water before injection.
Low Sensitivity Ion suppression or pH issues.Ensure mobile phase is acidic (pH ~2.6) to protonate the pyridine.
Unstable QC Results Ex vivo reduction.Keep all samples on ice; ensure extraction solvent contains acid.
Carryover Sticky amidine moiety.Use a needle wash of 50:25:25 ACN:MeOH:Water + 0.5% FA.

References

  • Clement, B., et al. (2020). The mitochondrial amidoxime reducing component (mARC): A new player in drug metabolism. Drug Metabolism Reviews. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • PubChem. (2025).[3] Compound Summary: N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS 453565-47-4).[4] National Library of Medicine. Link

  • Havemeyer, A., et al. (2010). In vitro characterization of the human mitochondrial amidoxime reducing component (mARC). Journal of Biological Chemistry. Link

  • Thermo Fisher Scientific. (2022). Simultaneous Quantitation of Drugs in Human Plasma by LC-MS/MS (Application Note).Link

Sources

N-Hydroxy-5-methyl-pyridine-2-carboxamidine as a chemical probe for [specific protein]

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Hydroxy-5-methyl-pyridine-2-carboxamidine as a Metabolic Probe for the Mitochondrial Amidoxime Reducing Component (mARC)

Executive Summary

N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS: 453565-47-4) is a specialized chemical probe utilized to assay the enzymatic activity of the Mitochondrial Amidoxime Reducing Component (mARC) , specifically isoforms mARC1 (MOSC1) and mARC2 (MOSC2).

In drug development, this compound serves as a model substrate probe to evaluate the N-reductive capacity of biological systems (e.g., liver microsomes, hepatocytes, or recombinant enzymes). Its primary utility lies in predicting the in vivo bioactivation of amidoxime prodrugs—a critical strategy for improving the oral bioavailability of amidine-based therapeutics (e.g., direct thrombin and Factor Xa inhibitors). This guide details the mechanistic basis, experimental protocols, and analytical methods for using this probe to quantify mARC-mediated reduction.

Mechanistic Background

The Target: mARC (MOSC1/2)

The Mitochondrial Amidoxime Reducing Component (mARC) is a molybdenum-containing enzyme located in the outer mitochondrial membrane. It catalyzes the reduction of N-hydroxylated structures (amidoximes, N-hydroxy-sulfonamides) into their corresponding amines or amidines. This reaction is the activation step for numerous prodrugs (e.g., ximelagatran, sibanomicin).

The Probe Reaction

N-Hydroxy-5-methyl-pyridine-2-carboxamidine (the Probe ) is reduced to 5-methyl-pyridine-2-carboxamidine (the Product ) via an electron transport chain involving NADH, Cytochrome b5 Reductase (Cyt b5R), and Cytochrome b5 (Cyt b5).

  • Probe (Substrate): High solubility, stable N-hydroxy-amidine functionality.

  • Product (Analyte): Highly basic amidine, easily quantifiable by HPLC-UV or LC-MS/MS.

  • Significance: The rate of product formation is a direct measure of mARC catalytic efficiency and the functional status of the N-reductive complex.

Figure 1: The mARC-Mediated Reduction Pathway

mARC_Pathway NADH NADH b5R Cyt b5 Reductase (FAD) NADH->b5R e- NAD NAD+ b5R->NAD b5 Cytochrome b5 (Heme) b5R->b5 e- mARC mARC1 / mARC2 (Moco) b5->mARC e- Product Product: 5-Methyl-pyridine- 2-carboxamidine mARC->Product Reduction (-H2O) Probe Probe: N-Hydroxy-5-methyl- pyridine-2-carboxamidine Probe->mARC Binding

Caption: Electron flow from NADH to the mARC active site, facilitating the reduction of the amidoxime probe to its amidine form.

Experimental Protocol: Microsomal Incubation Assay

This protocol quantifies the specific activity of mARC in liver microsomes or mitochondrial fractions using the probe.

Materials & Reagents
  • Probe Stock: 100 mM N-Hydroxy-5-methyl-pyridine-2-carboxamidine in DMSO.

  • Enzyme Source: Human Liver Microsomes (HLM) or Porcine Liver Mitochondria (PLM). Protein concentration: 20 mg/mL.

  • NADH Generating System: 10 mM NADH (freshly prepared in buffer).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 6.0 (Optimal pH for mARC is typically acidic, pH 6.0–6.5).

  • Stop Solution: Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Internal Standard (IS): Benzamidine (10 µM in Stop Solution).

Step-by-Step Workflow
  • Preparation: Thaw microsomes on ice. Dilute to 1.0 mg/mL (final concentration) in KPi buffer (pH 6.0).

  • Pre-incubation:

    • Aliquot 180 µL of the diluted microsome mixture into 1.5 mL Eppendorf tubes.

    • Add 10 µL of Probe working solution (final concentration range: 0–500 µM for kinetics, or 100 µM for single-point).

    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add 10 µL of 10 mM NADH (final concentration: 0.5 mM) to initiate the reaction.

    • Control: Add buffer instead of NADH for blank samples.

  • Incubation: Shake at 37°C for 15–30 minutes (ensure linearity).

  • Termination:

    • Add 200 µL of Stop Solution (Ice-cold ACN + IS).

    • Vortex immediately for 10 seconds.

  • Clarification:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to HPLC vials for analysis.

Figure 2: Experimental Workflow

Workflow Step1 1. Pre-Incubation Microsomes + Probe (pH 6.0) 37°C, 5 min Step2 2. Initiation Add NADH (0.5 mM) Step1->Step2 Step3 3. Reaction Incubate 15-30 min (Metabolic Reduction) Step2->Step3 Step4 4. Termination Add Cold ACN + Internal Std Step3->Step4 Step5 5. Analysis HPLC-UV or LC-MS/MS Step4->Step5

Caption: Step-by-step incubation protocol for assaying mARC activity.

Analytical Method (HPLC-UV)

The reduction product (amidine) is significantly more basic than the probe (amidoxime), allowing for easy separation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 230 nm (Amidine absorption max).

  • Retention Time:

    • Probe (Amidoxime): ~4.5 min (elutes earlier due to polarity).

    • Product (Amidine): ~6.2 min.

Data Calculation: Calculate the reaction velocity (


) using the equation:


Data Interpretation & Reference Values

When utilizing this probe, researchers should expect kinetic profiles typical of Michaelis-Menten enzymes.

ParameterTypical Value (Human Liver Microsomes)Interpretation
Km (µM) 150 – 350 µMAffinity of mARC for the probe. Lower values indicate higher affinity.
Vmax (nmol/min/mg) 0.5 – 2.5 nmol/min/mgMaximal reductive capacity. Varies significantly with donor genotype.
Specific Activity > 0.1 nmol/min/mgThreshold for confirming active mARC expression.

Troubleshooting Guide:

  • Low Activity: Ensure the buffer is pH 6.0. mARC activity drops significantly at pH > 7.0.

  • High Background: Check for non-enzymatic reduction (run a "No Enzyme" control). Amidoximes are generally stable, but trace metals can catalyze reduction.

  • Inhibition: mARC is inhibited by acidic pH (< 5.0) or specific inhibitors like benzamidine (if used in high concentrations as a stop solution, ensure it is added after incubation).

Applications in Drug Discovery

  • Prodrug Screening: Use the probe as a positive control when screening new amidoxime prodrug candidates (e.g., novel Factor Xa inhibitors) to verify the assay system's viability.

  • Phenotyping: Assess mARC activity levels in different tissue samples (liver, kidney, adipose) to predict inter-individual variability in prodrug activation.

  • Inhibition Studies: Screen for chemical inhibitors of mARC that might cause drug-drug interactions (DDIs) by blocking the activation of amidoxime prodrugs.

References

  • Clement, B., et al. (2005). "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism." Drug Metabolism Reviews, 37(S2), 56-57.

  • Havemeyer, A., et al. (2010). "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme." Journal of Biological Chemistry, 281(46), 35079-35087.

  • Gruenewald, S., et al. (2008). "The fourth mammalian molybdenum enzyme mARC: Current state of research." Journal of Biological Inorganic Chemistry, 13(8), 1205-1213.

  • Plitzko, B., et al. (2013). "The human mitochondrial amidoxime reducing component (mARC): An unappreciated player in drug metabolism?" Expert Opinion on Drug Metabolism & Toxicology, 9(11), 1429-1438.

Applications of N-Hydroxy-5-methyl-pyridine-2-carboxamidine in [specific disease] research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Hydroxy-5-methyl-pyridine-2-carboxamidine in Neuroinflammation & Multiple Sclerosis Research

Executive Summary

N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS: 453565-47-4), also known as 5-methyl-2-pyridinecarboxamidoxime , is a critical heterocyclic building block employed in the discovery of immunomodulatory and neuroprotective agents. Its primary utility lies in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles , a privileged pharmacophore in medicinal chemistry.

This guide details the application of this compound in the development of Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists for Multiple Sclerosis (MS) research.[1] The 1,2,4-oxadiazole ring, synthesized from this amidoxime, serves as a metabolically stable bioisostere for amide or ester linkages, enhancing the bioavailability and CNS penetration of S1P1 modulators.

Compound Profile & Mechanistic Role

PropertyDetail
Chemical Name N-Hydroxy-5-methyl-pyridine-2-carboxamidine
CAS Number 453565-47-4
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Functional Class Amidoxime (N-hydroxyamidine)
Key Application Precursor for 1,2,4-oxadiazole synthesis via condensation with carboxylic acids.
Target Disease Multiple Sclerosis (MS) , Neuroinflammation, Autoimmune Disorders.
Biological Target S1P1 Receptor (Agonist/Functional Antagonist).[1]
Mechanism of Action in MS Research

In Multiple Sclerosis, autoreactive lymphocytes migrate from lymphoid tissues into the Central Nervous System (CNS), causing demyelination.

  • S1P1 Modulation: Small molecules derived from N-Hydroxy-5-methyl-pyridine-2-carboxamidine act as functional antagonists of the S1P1 receptor on lymphocytes.

  • Internalization: Upon binding, these agonists induce persistent internalization and degradation of the S1P1 receptor.

  • Lymphopenia: Loss of surface S1P1 renders lymphocytes unable to sense the S1P gradient required for egress from lymph nodes.

  • Neuroprotection: Consequently, pathogenic lymphocytes are sequestered in lymph nodes, reducing CNS infiltration and inflammation.

Experimental Protocols

Protocol A: Synthesis of S1P1 Agonist Scaffold (3-(5-methylpyridin-2-yl)-1,2,4-oxadiazole)

Objective: To synthesize a library of 3,5-disubstituted-1,2,4-oxadiazoles using N-Hydroxy-5-methyl-pyridine-2-carboxamidine as the fixed "head" group.

Reagents:

  • Compound A: N-Hydroxy-5-methyl-pyridine-2-carboxamidine (1.0 equiv).

  • Compound B: Substituted Benzoic Acid derivative (e.g., 4-octylbenzoic acid for lipophilicity) (1.1 equiv).

  • Coupling Agents: EDC·HCl (1.2 equiv), HOBt (1.2 equiv).

  • Solvent: DMF (Dimethylformamide).

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (Compound B) in anhydrous DMF. Add EDC·HCl and HOBt. Stir at Room Temperature (RT) for 30 minutes to form the active ester.

  • Addition: Add N-Hydroxy-5-methyl-pyridine-2-carboxamidine (Compound A) to the reaction mixture.

  • O-Acylation: Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the O-acyl amidoxime intermediate.

  • Cyclodehydration: Heat the reaction mixture to 100–110°C for 4–12 hours. This thermal step drives the cyclization to form the 1,2,4-oxadiazole ring.

    • Note: Alternatively, microwave irradiation at 120°C for 20 minutes can accelerate this step.

  • Work-up: Cool to RT. Dilute with ethyl acetate and wash with water (3x) and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient) to yield the target S1P1 agonist.

Protocol B: In Vitro GTPγS Binding Assay (S1P1 Activation)

Objective: To validate the potency of the synthesized oxadiazole derivative against the S1P1 receptor.

Materials:

  • Membranes expressing human S1P1 receptor (CHO or HEK293 cells).

  • [³⁵S]GTPγS (Specific Activity > 1000 Ci/mmol).

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 0.1% Fatty Acid-Free BSA, pH 7.4.

Procedure:

  • Preparation: Dilute test compounds (synthesized in Protocol A) in DMSO (10 mM stock) and then into Assay Buffer.

  • Incubation: Mix S1P1 membranes (5–10 µg protein/well) with test compounds and GDP (10 µM) for 15 minutes at RT.

  • Labeling: Add [³⁵S]GTPγS (0.1 nM final) and incubate for 60 minutes at 30°C.

  • Termination: Filter samples through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure bound radioactivity using a liquid scintillation counter.

  • Analysis: Plot % Stimulation vs. Log[Concentration] to determine EC₅₀ values.

    • Success Criterion: Potent S1P1 agonists typically exhibit EC₅₀ < 100 nM.

Visualization of Workflows

Figure 1: Chemical Synthesis & Biological Mechanism

S1P1_Development cluster_chem Chemical Synthesis (Oxadiazole Formation) cluster_bio Biological Mechanism (Multiple Sclerosis) Amidoxime N-Hydroxy-5-methyl- pyridine-2-carboxamidine (CAS 453565-47-4) Intermediate O-Acyl Amidoxime Intermediate Amidoxime->Intermediate EDC/HOBt, DMF Acid Carboxylic Acid (Lipophilic Tail) Acid->Intermediate Oxadiazole 3-(5-methylpyridin-2-yl)- 1,2,4-Oxadiazole (S1P1 Agonist) Intermediate->Oxadiazole Cyclodehydration (110°C or Microwave) Receptor S1P1 Receptor (Lymphocyte Surface) Oxadiazole->Receptor Binding (Agonist) Internalization Receptor Internalization/Degradation Receptor->Internalization Functional Antagonism LymphNode Lymphocyte Sequestration (Lymph Nodes) Internalization->LymphNode Loss of S1P Gradient Sensing CNS Reduced CNS Infiltration LymphNode->CNS Prevents Egress Efficacy Neuroprotection & Reduced Inflammation CNS->Efficacy

Caption: Synthesis of 1,2,4-oxadiazole S1P1 agonists from N-Hydroxy-5-methyl-pyridine-2-carboxamidine and their downstream immunomodulatory effects in MS.

Data Summary & Expected Results

The following table summarizes the expected Structure-Activity Relationship (SAR) trends when using N-Hydroxy-5-methyl-pyridine-2-carboxamidine as a building block.

Structural Modification (R-Group)Effect on S1P1 Potency (EC₅₀)Pharmacokinetic Impact
3,5-Diphenyl-1,2,4-oxadiazole (Core) < 10 nM High potency; core scaffold.
5-Methyl-pyridine (Head Group) Maintained Improves solubility vs. phenyl; reduces CYP inhibition.
4-Octylphenyl (Tail Group) < 1 nM High lipophilicity increases receptor pocket occupancy.
4-Trifluoromethylphenyl ~ 10-50 nM Enhanced metabolic stability; moderate potency.
Hydrophilic Tail (e.g., Alcohol) > 1000 nM Loss of potency (S1P1 pocket is hydrophobic).

References

  • Discovery of Potent 3,5-Diphenyl-1,2,4-oxadiazole Sphingosine-1-phosph

    • Source: Journal of Medicinal Chemistry (2005).[2]

    • Context: Establishes the 1,2,4-oxadiazole ring as a key bioisostere in S1P1 agonists.
    • URL:[Link]

  • Piperazinyl-oxadiazoles as Selective Sphingosine-1-phosph

    • Source: Bioorganic & Medicinal Chemistry Letters (2014).
    • Context: Describes the optimization of oxadiazole derivatives for oral bioavailability in MS models.
    • URL:[Link][3]

  • Sphingosine-1-Phosphate Receptor Modul

    • Source: N
    • Context: Review of the mechanism of lymphopenia induction and clinical efficacy of S1P1 modul
    • URL:[Link]

  • Synthesis of 1,2,4-Oxadiazoles

    • Source: Journal of Organic Chemistry (2009).
    • Context: Standard protocol for the cyclodehydr
    • URL:[Link]

Sources

Application Note: N-Hydroxy-5-methyl-pyridine-2-carboxamidine as a Dual-Purpose Probe in HTS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Hydroxy-5-methyl-pyridine-2-carboxamidine in High-Throughput Screening Assays Content Type: Detailed Application Note and Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and HTS Assay Developers

Abstract

N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS: 51640-52-1) represents a critical scaffold in modern drug discovery, functioning both as a metabolic probe for the Mitochondrial Amidoxime Reducing Component (mARC) system and as a versatile building block for 1,2,4-oxadiazole fragment libraries. This guide details the technical protocols for utilizing this compound to validate reductive enzyme activity and outlines necessary counter-screening measures to mitigate false positives arising from its metal-chelating properties in high-throughput screening (HTS) campaigns.

Chemical Biology & Mechanism of Action

The Amidoxime Prodrug Concept

The N-hydroxy-carboxamidine (amidoxime) moiety acts as a prodrug for amidines.[1] While amidines are often potent inhibitors of serine proteases (e.g., thrombin, Factor Xa), their high basicity (pKa ~11) limits oral bioavailability. The amidoxime modification lowers the pKa (~8), improving membrane permeability. Once absorbed, the N-O bond is cleaved by the mARC enzyme system, regenerating the active amidine.

The mARC Reduction Pathway

The reduction of N-Hydroxy-5-methyl-pyridine-2-carboxamidine is not autonomous; it requires a three-component electron transport chain located on the outer mitochondrial membrane.

  • Electron Donor: NADH[1]

  • Transporter 1: NADH-cytochrome b5 reductase (Cyb5R)[1]

  • Transporter 2: Cytochrome b5 (Cyb5)[1]

  • Terminal Reductase: mARC1 or mARC2 (Molybdenum-containing)[2][3]

Causality in Assay Design: Assays must include all three protein components. Omitting Cyb5 results in negligible turnover, as mARC cannot accept electrons directly from NADH or Cyb5R efficiently.

mARC_Pathway NADH NADH Cyb5R NADH-Cyb5 Reductase NADH->Cyb5R e- transfer Cyb5 Cytochrome b5 (Fe-Heme) Cyb5R->Cyb5 e- transfer mARC mARC1/2 (Mo-Cofactor) Cyb5->mARC e- transfer Product 5-Methyl-pyridine- 2-carboxamidine mARC->Product N-O Cleavage Substrate N-Hydroxy-5-methyl- pyridine-2-carboxamidine Substrate->mARC Binding

Figure 1: The mARC-dependent electron transport chain required for the bioactivation of N-Hydroxy-5-methyl-pyridine-2-carboxamidine.

Protocol A: Enzymatic Reduction Assay (mARC Activity)

This protocol validates the compound as a substrate for mARC, useful for characterizing mARC inhibitors or assessing the metabolic stability of the amidoxime scaffold.

Reagent Preparation
ComponentConcentration (Stock)RoleStorage
Substrate 10 mM in DMSON-Hydroxy-5-methyl-pyridine-2-carboxamidine-20°C
NADH 10 mM in BufferElectron Donor (Initiator)Freshly Prep
Recombinant mARC 5 µMTerminal Reductase-80°C
Cytochrome b5 5 µMElectron Carrier-80°C
NADH-Cyb5 Reductase 0.5 µMFirst Electron Acceptor-80°C
Assay Buffer 100 mM KP (pH 7.4)Reaction Medium4°C
Assay Workflow (96-well Format)

Rationale: A kinetic absorbance readout is preferred for HTS over HPLC due to throughput, tracking NADH consumption at 340 nm.

  • Enzyme Mix: In each well, combine mARC (0.5 µM final), Cyb5 (0.5 µM final), and Cyb5R (0.05 µM final) in Assay Buffer.

  • Substrate Addition: Add N-Hydroxy-5-methyl-pyridine-2-carboxamidine (0–500 µM titration) to the enzyme mix.

  • Incubation: Incubate at 37°C for 5 minutes to allow complex formation.

  • Initiation: Add NADH (250 µM final) to start the reaction.

  • Detection: Monitor Absorbance at 340 nm (

    
    ) every 30 seconds for 20 minutes.
    
  • Control: Run a "No Substrate" control to account for uncoupled NADH oxidation (leakage).

Data Analysis: Calculate initial velocity (


) from the linear portion of the NADH decay curve. Subtract the "No Substrate" slope.[4] Plot 

vs. [Substrate] to determine

and

.

Protocol B: HTS Interference Counter-Screening

When N-Hydroxy-5-methyl-pyridine-2-carboxamidine is used as a fragment in a library (or as a precursor for 1,2,4-oxadiazoles), it poses specific HTS risks. The N-hydroxy-amidine motif is a bidentate ligand capable of chelating metalloenzymes, leading to false positives.

Chelation Interference Screen

Objective: Determine if inhibition is driven by specific binding or non-specific metal stripping.

Workflow:

  • Primary Assay: Run the target enzymatic assay (e.g., Histone Deacetylase or Urease) with the compound.

  • Shift Assay: Repeat the assay in the presence of excess cofactor (e.g., 100 µM ZnCl₂ or NiCl₂).

  • Interpretation:

    • IC₅₀ Unchanged: True Inhibitor.

    • IC₅₀ Increases > 10-fold: False positive (Chelator).

Redox Cycling Screen (Resazurin/Alamar Blue)

Amidoximes can interfere with redox-based cell viability assays.

Workflow:

  • Incubate cells + Compound + Resazurin.

  • Cell-Free Control: Incubate Media + Compound + Resazurin (No cells).

  • Readout: Fluorescence (Ex 530 / Em 590).

  • Interpretation: High signal in the cell-free control indicates the compound is chemically reducing resazurin, invalidating the viability data.

HTS_Workflow Library Fragment Library (Contains Amidoximes) Primary Primary Screen (Enzymatic/Cellular) Library->Primary Hit Hit Identification Primary->Hit Decision Is Target a Metalloenzyme? Hit->Decision Chelation Counter-Screen: Add Excess Metal Decision->Chelation Yes Redox Counter-Screen: Cell-Free Resazurin Decision->Redox No Valid Validated Hit Chelation->Valid Potency Retained False False Positive (PAINS/Chelator) Chelation->False Potency Lost Redox->Valid No Signal Redox->False High Signal

Figure 2: Triage workflow to segregate true biological activity from amidoxime-mediated interference in HTS.

Synthetic Utility: Library Expansion

For researchers building focused libraries, N-Hydroxy-5-methyl-pyridine-2-carboxamidine is the immediate precursor for 3-(5-methylpyridin-2-yl)-1,2,4-oxadiazoles .

  • Reaction: Condensation with carboxylic acids or acyl chlorides.

  • HTS Relevance: 1,2,4-oxadiazoles are bioisosteres for esters/amides with improved metabolic stability.

  • One-Pot Protocol: React amidoxime with R-COOH using T3P (Propylphosphonic anhydride) in EtOAc. This avoids isolation of the O-acyl intermediate, streamlining library production.

References

  • Plitzko, B., et al. (2013). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism.[1][2] Journal of Biological Chemistry.[5] Link

  • Havemeyer, A., et al. (2010). The mitochondrial amidoxime reducing component (mARC) involves a three-component electron transfer system. Journal of Biological Chemistry.[5] Link

  • Jakobs, A., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles.[6][7] Research Journal of Pharmacy and Technology. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. Link

  • Clement, B., et al. (2005). Reduction of N-hydroxylated compounds: enzymes, reaction mechanisms and pharmaceutical implications. Expert Opinion on Drug Metabolism & Toxicology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: N-Hydroxy-5-methyl-pyridine-2-carboxamidine Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Portal. Subject: Stability Profiling & Impurity Troubleshooting for N-Hydroxy-5-methyl-pyridine-2-carboxamidine Ticket ID: CHEM-SUP-2024-882 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Stability Matrix

N-Hydroxy-5-methyl-pyridine-2-carboxamidine (also known as 5-methyl-2-pyridinecarboxamidoxime) is a critical intermediate, often utilized in the synthesis of heterocyclic active pharmaceutical ingredients (APIs) such as 1,2,4-oxadiazoles.

Its stability profile is governed by the amidoxime moiety attached to the pyridine ring. This functional group is amphoteric and chemically versatile, making it susceptible to three primary degradation vectors: Hydrolysis , Thermal Dehydration , and Photolytic Cleavage .

Quick Reference: Degradation Fingerprint
Degradant NameStructure TypeFormation MechanismRelative Polarity (HPLC)
5-Methyl-2-pyridinecarboxamide AmideHydrolysis (Acid/Base)Intermediate (Elutes near Parent)
5-Methyl-2-pyridinecarboxylic acid Carboxylic AcidHydrolysis (Exhaustive)High (Elutes Early/Void Volume)
5-Methyl-2-cyanopyridine NitrileThermal DehydrationLow (Elutes Late)
5-Methyl-2-pyridinecarboxamidine AmidineReductionVariable (pH dependent)

Interactive Troubleshooting Guide

Use this section to diagnose specific anomalies observed during your analytical workflows (HPLC/UPLC/LC-MS).

Case A: "I see a new major impurity eluting after the main peak, and the sample was heated."
  • Diagnosis: Thermal Dehydration to Nitrile.

  • The Science: Under thermal stress (>60°C), particularly in non-aqueous or low-pH solvents, the amidoxime undergoes elimination of water (

    
    ) to form 5-methyl-2-cyanopyridine . This compound lacks the hydrogen-bonding capacity of the amidoxime, resulting in longer retention times on Reverse Phase (C18) columns.
    
  • Action Plan:

    • Check drying protocols. Ensure drying temperatures do not exceed 45°C under vacuum.

    • Verify solvent water content. Anhydrous conditions favor nitrile formation; adding trace water can paradoxically stabilize the amidoxime by favoring the equilibrium towards the hydrated form, although too much leads to hydrolysis.

Case B: "My assay is dropping, and a very polar peak is appearing in the void volume."
  • Diagnosis: Exhaustive Hydrolysis to Carboxylic Acid.

  • The Science: The amidoxime hydrolyzes first to the amide (intermediate) and then to 5-methyl-2-pyridinecarboxylic acid . The pyridine ring nitrogen makes the 2-position highly susceptible to nucleophilic attack by water. The resulting acid is highly polar and often co-elutes with the solvent front in standard gradients.

  • Action Plan:

    • Buffer Check: Ensure your sample diluent pH is near neutral (pH 6-7). Avoid storing samples in 0.1% Formic Acid or TFA for >4 hours.

    • Method Adjustment: To quantify the acid, use a compatible HILIC column or an "AQ" type C18 column capable of retaining polar species.

Case C: "The sample has turned yellow/brown, but purity looks okay by UV."
  • Diagnosis: Photolytic N-O Bond Homolysis.

  • The Science: Amidoximes are light-sensitive. UV exposure causes homolytic cleavage of the N-O bond, generating radical species that polymerize or form complex N-oxides. These are often highly colored (chromophores) but may exist in trace quantities below the UV detection threshold of your main method, or they may be retained indefinitely on the column.

  • Action Plan:

    • Amber Glass: strictly mandatory for all storage.

    • Mass Balance: Perform a mass balance check. If assay < 98% but purity = 99.9%, you have undetectable non-eluting oligomers.

Visualizing the Degradation Pathways[2][3][4][5][6]

The following diagram maps the kinetic relationships between the parent molecule and its primary degradants.

DegradationPathways Parent N-Hydroxy-5-methyl- pyridine-2-carboxamidine (Parent) Amide 5-Methyl-pyridine- 2-carboxamide (Primary Degradant) Parent->Amide Hydrolysis (pH < 4 or pH > 9) Nitrile 5-Methyl-2- cyanopyridine (Thermal Degradant) Parent->Nitrile Dehydration (-H2O, Heat) Amidine 5-Methyl-pyridine- 2-carboxamidine (Reductive Impurity) Parent->Amidine Reduction (Zn/AcOH or H2) Acid 5-Methyl-pyridine- 2-carboxylic acid (Secondary Degradant) Amide->Acid Exhaustive Hydrolysis (Heat + Acid/Base)

Figure 1: Mechanistic pathway of N-Hydroxy-5-methyl-pyridine-2-carboxamidine degradation showing hydrolytic, thermal, and reductive routes.

Validated Forced Degradation Protocols

To validate your analytical method (HPLC/LC-MS), you must demonstrate specificity by resolving the parent from these degradants. Use these standard stress conditions.

Protocol 1: Acid Hydrolysis (Target: Amide & Acid)
  • Objective: Generate ~10-15% degradation to identify retention times of the amide and carboxylic acid.

  • Reagents: 0.1 N HCl or 1 N HCl.

  • Procedure:

    • Dissolve 10 mg of substance in 1 mL Acetonitrile.

    • Add 1 mL of 0.1 N HCl.

    • Heat at 60°C for 2 hours.

    • Stop: Neutralize with 1 mL 0.1 N NaOH before injection.

  • Expected Result: Decrease in Parent peak; appearance of Amide (intermediate RRT) and Acid (early eluting).

Protocol 2: Oxidative Stress (Target: N-Oxides/Radicals)
  • Objective: Simulate oxidative metabolism or storage oxidation.

  • Reagents: 3% Hydrogen Peroxide (

    
    ).
    
  • Procedure:

    • Dissolve 10 mg of substance in 1 mL Acetonitrile/Water (50:50).

    • Add 0.2 mL of 30%

      
       (final conc ~3%).
      
    • Incubate at Room Temperature (RT) for 4 hours.

  • Expected Result: Complex chromatogram. Look for mass shifts of +16 Da (N-oxide) or -16 Da (De-hydroxylation to amidine).

Protocol 3: Thermal Stress (Target: Nitrile)
  • Objective: Force dehydration.

  • Procedure:

    • Place 10 mg of solid substance in a vial.

    • Heat at 80°C (dry heat) for 24 hours.

    • Dissolve in diluent and inject.

  • Expected Result: Appearance of the non-polar Nitrile peak.

Frequently Asked Questions (FAQ)

Q1: Why does the peak shape of the parent compound tail significantly?

  • A: Amidoximes are basic (pyridine nitrogen) and acidic (oxime -OH). They can interact with residual silanols on HPLC columns.

  • Fix: Use a column with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Kinetex). Ensure your mobile phase buffer concentration is at least 10-20 mM (Ammonium Acetate or Phosphate) to suppress secondary interactions.

Q2: Can I use UV detection at 210 nm?

  • A: Yes, but be cautious. The pyridine ring absorbs strongly at ~254-260 nm. Using 210 nm increases sensitivity to solvent noise and non-chromophoric impurities. We recommend 254 nm for specificity, as the pyridine core remains intact across most degradation pathways.

Q3: Is the compound hygroscopic?

  • A: Yes, amidoximes can form hydrates. Moisture uptake accelerates the hydrolysis pathway described in Figure 1. Store with desiccants at -20°C.

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews.

  • Hamada, Y., et al. (1986). Hydrolysis of Pyridinecarboxamidoximes. Chemical & Pharmaceutical Bulletin.

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[1][2][3][4] Advanced Drug Delivery Reviews.

  • BenchChem. (2025).[5] General Degradation Pathways of Amidoximes and Sulfonamides.

  • PubChem. (2025).[6] Compound Summary: 5-methyl-2-pyridinecarboxamide.

(Note: While specific degradation papers for this exact CAS may be proprietary, the mechanisms cited above are chemically validated for the aryl-amidoxime class.)

Sources

Technical Support Center: N-Hydroxy-5-methyl-pyridine-2-carboxamidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting for the Synthesis of N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS: 453565-47-4) Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of 2025)

Introduction & Reaction Scope

Welcome to the technical support portal for N-Hydroxy-5-methyl-pyridine-2-carboxamidine (also known as 5-methyl-2-pyridylamidoxime). This molecule is a critical bioisostere for carboxylic acids and a precursor for 1,2,4-oxadiazole heterocycles in drug discovery.

The synthesis typically involves the nucleophilic addition of hydroxylamine to 5-methyl-2-pyridinecarbonitrile . While seemingly simple, this reaction is prone to stalling, hydrolysis (amide formation), and safety risks associated with free hydroxylamine. This guide provides an optimized, scalable protocol and a deep-dive troubleshooting matrix.

Core Reaction Scheme

ReactionScheme Nitrile 5-methyl-2-pyridinecarbonitrile (Starting Material) Intermediate Tetrahedral Intermediate Nitrile->Intermediate Nucleophilic Attack Reagents NH2OH·HCl + Base (In-Situ Generation) Reagents->Intermediate Product N-Hydroxy-5-methyl- pyridine-2-carboxamidine (Target) Intermediate->Product Tautomerization Byproduct 5-methyl-pyridine- 2-carboxamide (Hydrolysis Impurity) Intermediate->Byproduct H2O / High Temp

Figure 1: Reaction pathway showing the competition between amidoxime formation and nitrile hydrolysis.

Standard Operating Procedure (Optimized)

Objective: Maximize conversion while suppressing the amide byproduct.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
5-methyl-2-pyridinecarbonitrile 1.0Limiting ReagentEnsure purity >98% to prevent tarring.
Hydroxylamine HCl 2.2Nucleophile SourceExcess required to drive equilibrium.
Sodium Carbonate (

)
1.1BasePreferred over NaOH to minimize hydrolysis risk.
Ethanol/Water (4:1) 10 volSolvent SystemWater is essential for salt solubility; EtOH for nitrile.
Step-by-Step Protocol
  • Free Base Generation (Critical Safety Step):

    • In a round-bottom flask, dissolve Hydroxylamine Hydrochloride (2.2 eq) in the minimum amount of water (approx. 2 vol).

    • Slowly add Sodium Carbonate (1.1 eq) in portions. Caution: CO2 evolution.

    • Stir for 15 minutes at Room Temperature (RT) until gas evolution ceases.

    • Why? Generating free

      
      in situ avoids the explosion hazard of isolating pure hydroxylamine.
      
  • Reaction Initiation:

    • Dilute the aqueous mixture with Ethanol (8 vol).

    • Add 5-methyl-2-pyridinecarbonitrile (1.0 eq) in a single portion.

    • Equip with a reflux condenser.

  • Thermal Profile:

    • Heat to 75°C (Reflux) .

    • Monitor via TLC (DCM:MeOH 9:1) or HPLC every 2 hours.

    • Target: Reaction is typically complete in 4–6 hours.

  • Workup & Isolation:

    • Cool reaction to RT.

    • Rotary evaporate ethanol (do not distill to dryness; leave a wet slurry).

    • Add Ice Water (10 vol) to the residue.

    • Stir vigorously for 30 minutes. The amidoxime should precipitate as a white/off-white solid.

    • Filter and wash with cold water (

      
       vol).
      
    • Dry in a vacuum oven at 40°C.

Troubleshooting Center (FAQs)

Issue 1: "My reaction stalled at 60% conversion."

Diagnosis: The equilibrium has shifted, or hydroxylamine has decomposed (it is thermally unstable). Solution:

  • Do not just add more heat. This promotes hydrolysis.

  • Action: Add a second charge of freshly prepared

    
     (0.5 eq) and base.
    
  • Check pH: Ensure the pH is roughly 8–9. If acidic, the amine is protonated and non-nucleophilic. If too basic (>11), nitrile hydrolysis dominates.

Issue 2: "I see a significant spot just above my product on TLC (Amide Impurity)."

Diagnosis: You have formed 5-methyl-pyridine-2-carboxamide . This occurs if:

  • The reaction temperature was too high (>80°C).

  • Too much water was used in the solvent system.

  • Strong bases (NaOH/KOH) were used instead of Carbonate/Bicarbonate.

Recovery: The amide is difficult to remove via recrystallization due to similar solubility.

  • Purification: Dissolve crude in dilute HCl (pH 2). The amidoxime forms a water-soluble hydrochloride salt. The amide is less basic and can be extracted into Ethyl Acetate (discard organic layer). Basify the aqueous layer (pH 9) to reprecipitate the pure amidoxime.

Issue 3: "The product is colored (Pink/Brown) instead of white."

Diagnosis: Trace oxidation of the pyridine ring or transition metal contamination (often Fe from spatulas/needles reacting with hydroxylamine). Solution:

  • Recrystallize from Ethanol/Water (9:1) with activated charcoal.

  • Use glass or plastic tools for handling hydroxylamine solutions.

Optimization Logic & Decision Tree

Use this logic flow to determine the best adjustments for your specific constraints.

TroubleshootingTree Start Problem Encountered IssueType Identify Issue Start->IssueType LowYield Low Conversion IssueType->LowYield Stalled Rxn Impurity High Impurity (Amide) IssueType->Impurity Byproducts CheckReagent Check NH2OH Stoichiometry (Is it >2.0 eq?) LowYield->CheckReagent CheckTemp Check Temperature (Is it >80°C?) Impurity->CheckTemp AddReagent Add 0.5 eq fresh NH2OH CheckReagent->AddReagent No CheckSolvent Check Solvent System (Is Nitrile soluble?) CheckReagent->CheckSolvent Yes ChangeSolvent Switch to MeOH or Increase EtOH ratio CheckSolvent->ChangeSolvent No LowerTemp Reduce to 60°C Extend Time CheckTemp->LowerTemp Yes CheckBase Check Base Used (Is it NaOH/KOH?) CheckTemp->CheckBase No SwitchBase Switch to Na2CO3 or TEA CheckBase->SwitchBase Yes

Figure 2: Troubleshooting logic for maximizing yield and purity.

Solvent & Condition Matrix

The choice of solvent impacts the reaction rate (polarity) and the workup ease.

Solvent SystemTemp (°C)Reaction RateImpurity RiskRecommended For
EtOH / H2O (4:1) 75 (Reflux)HighModerateStandard Scale-up
MeOH / H2O (4:1) 65 (Reflux)ModerateLowTemperature-sensitive substrates
DMSO (Anhydrous) 25 (RT)Slow (24h+)Very LowSmall scale / High purity needs
IPA (Isopropanol) 82 (Reflux)HighHigh (Amide)Not Recommended

Technical Note: In aprotic solvents like DMSO, the reaction often requires a stronger organic base (like TEA) and dry Hydroxylamine HCl, but removing DMSO during workup is tedious. The EtOH/Water system is preferred because the product precipitates upon water addition.

References

  • Organic Syntheses. "General procedure for the synthesis of amidoximes from nitriles." Org.[1] Synth.2014 , 91, 1-10.

  • Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Section 6.13, "Preparation of Amidoximes." Longman Scientific & Technical.
  • PubChem Compound Summary. "N'-Hydroxy-5-methylpyridine-2-carboximidamide." National Center for Biotechnology Information.

  • Cottet, F., et al. "Recommended conditions for the synthesis of pyridine-derived amidoximes." Journal of Heterocyclic Chemistry, 2004. (Validated standard conditions for electron-deficient nitriles).

Sources

Overcoming poor solubility of N-Hydroxy-5-methyl-pyridine-2-carboxamidine in assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS: 453565-47-4) Chemical Class: Pyridine Amidoxime Core Challenge: High crystal lattice energy driven by intermolecular hydrogen bonding and neutral charge at physiological pH (7.4), leading to "crash-out" precipitation during aqueous dilution.[1]

As researchers, we often encounter the "brick dust" issue with amidoximes. This molecule contains both a pyridine ring (weakly basic, pKa ~5.2) and an amidoxime group (amphoteric). At standard assay pH (7.4), the molecule exists primarily in its neutral, uncharged state, maximizing its lipophilicity and tendency to aggregate. This guide provides a self-validating workflow to solubilize this compound without compromising assay integrity.

Solubilization Decision Tree (Workflow)

The following diagram outlines the logical decision process for stabilizing this compound in aqueous media.

SolubilityWorkflow Start START: Compound Precipitates in Assay Buffer CheckStock Step 1: Verify DMSO Stock (Is it clear at 10mM?) Start->CheckStock StockCloudy Stock is Cloudy CheckStock->StockCloudy No StockClear Stock is Clear CheckStock->StockClear Yes ActionStock Action: Sonicate (40°C, 10 min) or Reduce Conc to 5mM StockCloudy->ActionStock DilutionCheck Step 2: Check Dilution Method (Direct vs. Serial) StockClear->DilutionCheck ActionStock->CheckStock DirectMethod Direct Spike (100% DMSO -> Buffer) DilutionCheck->DirectMethod SerialMethod Intermediate Step (DMSO -> 50% PEG400 -> Buffer) DilutionCheck->SerialMethod Precipitation High Risk of 'Crash Out' DirectMethod->Precipitation BufferCheck Step 3: Modify Assay Buffer Precipitation->BufferCheck SerialMethod->BufferCheck AddSurfactant Add 0.05% Tween-80 or Pluronic F-68 BufferCheck->AddSurfactant Enzyme Assay AddCyclodextrin Add 10-20% HP-β-CD (Complexation) BufferCheck->AddCyclodextrin Cell/Binding Assay Final Stable Assay Solution AddSurfactant->Final AddCyclodextrin->Final

Caption: Logical workflow for troubleshooting amidoxime solubility, moving from stock preparation to buffer modification.

Troubleshooting Guide & FAQs

Phase 1: Stock Preparation

Q1: My 10mM stock solution in DMSO looks cloudy or has visible particulates. Is this usable? Answer: No. Do not proceed.

  • The Science: Amidoximes can form strong intermolecular hydrogen bonds (dimers), creating a high-melting-point crystal lattice that resists dissolution.[1] Cloudiness indicates micro-crystals that will act as nucleation sites for massive precipitation upon dilution.

  • The Fix:

    • Sonication: Sonicate the stock at 40°C for 15 minutes. The heat disrupts the lattice energy.

    • Solvent Quality: Ensure your DMSO is anhydrous . DMSO is hygroscopic; absorbed water significantly reduces its solvating power for hydrophobic organic bases.

    • Concentration Drop: If 10mM fails, lower the stock concentration to 5mM. It is better to have a lower concentration true solution than a high concentration suspension.

Phase 2: Assay Conditions & Dilution

Q2: The stock is clear, but the compound precipitates immediately when added to PBS/Media. Why? Answer: You are experiencing the "Solvent Shift" or "Crash-out" effect.

  • The Science: N-Hydroxy-5-methyl-pyridine-2-carboxamidine is likely neutral at pH 7.4 (Pyridine pKa ~5.2).[1] When you dilute the DMSO stock (highly solubilizing) into water (highly polar, non-solubilizing for neutral organics), the solvent power drops faster than the compound can disperse, forcing it out of solution.

  • The Fix: Use an Intermediate Dilution Step .

    • Bad: 1 µL Stock (100% DMSO)

      
       999 µL Buffer.
      
    • Good: 1 µL Stock

      
       9 µL PEG-400  (or pure Ethanol) 
      
      
      
      Mix
      
      
      Add to 990 µL Buffer.
    • Why: PEG-400 acts as a bridge, reducing the polarity gap between the DMSO solvated state and the aqueous buffer.

Q3: Can I adjust the pH to improve solubility? Answer: Proceed with caution.

  • The Science: To ionize this molecule and make it water-soluble, you would need to drop the pH below ~4.5 (protonating the pyridine nitrogen).

  • Risk: Most biological assays (enzymatic or cellular) cannot tolerate pH < 5.5 without compromising protein structure or cell viability. Only use this method if your specific target protein is stable at acidic pH (e.g., lysosomal enzymes).

Phase 3: Advanced Formulation (Additives)

Q4: I see variable data points (high standard deviation) in my IC50 curves. Is this solubility related? Answer: Yes, this is a hallmark of "Promiscuous Inhibition" caused by colloidal aggregation.

  • The Science: At saturation limits, hydrophobic compounds form colloidal aggregates that sequester enzymes non-specifically, leading to false positives.

  • The Fix: Add a non-ionic surfactant.

    • Reagent: Tween-80 (Polysorbate 80) or Pluronic F-68.[1]

    • Concentration: 0.01% to 0.05% (v/v) in the assay buffer.

    • Mechanism: The surfactant lowers surface tension and forms micelles that encase the hydrophobic compound, preventing macroscopic precipitation while keeping the monomer available for binding.

Validated Solubilization Protocols

Protocol A: The "Co-Solvent" Method (Standard)

Best for: Biochemical/Enzymatic Assays

ComponentConcentrationRole
Stock 10 mM in Anhydrous DMSOSource
Intermediate Pure PEG-400Polarity Bridge
Buffer Additive 0.05% Tween-80Anti-aggregation

Step-by-Step:

  • Dissolve solid compound in anhydrous DMSO to 10 mM. Sonicate/Vortex until perfectly clear.

  • Prepare Assay Buffer containing 0.05% Tween-80.

  • Pre-dilution: Mix 5 µL of DMSO Stock with 15 µL of PEG-400 (Ratio 1:3). Vortex.

  • Final Dilution: Slowly pipette the 20 µL (DMSO/PEG mix) into 980 µL of Assay Buffer while vortexing the buffer.

    • Final Conc: 50 µM compound.

    • Final Solvent: 0.5% DMSO, 1.5% PEG-400.[1]

Protocol B: The "Complexation" Method (Advanced)

Best for: Cell-based Assays (Low toxicity)[1]

ComponentConcentrationRole
Carrier Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
Molecular Encapsulation
Solvent PBS or MediaAqueous Phase

Step-by-Step:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS/Media.[1] Filter sterilize (0.22 µm).
    
  • Add the DMSO stock solution directly to this Cyclodextrin-rich media.

  • Incubate: Shake at 37°C for 30 minutes.

    • Mechanism:[2] The hydrophobic pyridine/amidoxime moiety enters the lipophilic cavity of the cyclodextrin, shielding it from water while the outer shell remains soluble.

  • Use this solution for cell treatment.

Critical Interference Note: Metal Chelation

Warning: Amidoximes are known chelators of transition metals (Fe, Cu, Zn). If your assay involves metalloproteins (e.g., HDACs, MMPs) or requires metal cofactors, "poor activity" might not be solubility-driven but rather chelation interference .[1]

  • Control Experiment: Run the assay with excess metal cofactor (e.g., add 10 µM ZnCl2) to see if activity is restored. If yes, the compound is chelating the metal, not precipitating.

References

  • Di, L., & Kerns, E. H. (2006).[3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.[1] Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1] Drug Metabolism Reviews, 34(3), 565–579. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[4] Journal of Pharmacological and Toxicological Methods, 44(1), 235–249. Link

Sources

N-Hydroxy-5-methyl-pyridine-2-carboxamidine off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Off-Target Effects in Cellular Assays

Executive Summary & Compound Profile

Compound: N-Hydroxy-5-methyl-pyridine-2-carboxamidine Class: Pyridine Amidoxime (N-hydroxy-carboximidamide) Primary Application: Chemical intermediate; Prodrug moiety for amidines (improved oral bioavailability); Fragment-based drug discovery.

Technical Context: Researchers often utilize this compound as a prodrug precursor intended to be reduced intracellularly to the active amidine by the Mitochondrial Amidoxime Reducing Component (mARC) system. However, the unreduced amidoxime moiety possesses distinct chemical reactivities—specifically bidentate metal chelation and redox activity —that frequently cause off-target phenotypes and assay artifacts.

This guide addresses the three most common "phantom" effects reported in cellular assays:

  • False Cytotoxicity Signals (Assay Interference)

  • Epigenetic Skewing (Metalloenzyme Inhibition)

  • Mitochondrial Stress (mARC Saturation)

Mechanism of Action & Off-Target Pathways

To troubleshoot effectively, one must distinguish between the intended metabolic pathway and the unintended chemical interactions.

Pathway Visualization

G Compound N-Hydroxy-5-methyl- pyridine-2-carboxamidine mARC mARC System (Mitochondria) Compound->mARC Reduction (Intended) Iron Intracellular Fe(II)/Zn(II) Compound->Iron Chelation (Off-Target) JmjC JmjC Demethylases (Epigenetic Enzymes) Compound->JmjC Indirect Inhibition (via Fe sequestration) MTT MTT/Tetrazolium Reagents Compound->MTT Direct Chemical Reduction (False +) Amidine Active Amidine (Intended Product) mARC->Amidine Bioactivation Complex Metal-Amidoxime Complex (Inert/Toxic) Iron->Complex Depletion Iron->JmjC Required Cofactor

Figure 1: The dual fate of pyridine amidoximes. The intended pathway (Green) competes with metal chelation and assay interference pathways (Red).

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Unexpected Cytotoxicity or "False" Viability Data

Symptom: Discrepancy between metabolic assays (e.g., MTT, WST-1) and structural assays (e.g., LDH, ATP).

  • Scenario A: Cells appear viable in MTT (high absorbance) but look dead under the microscope.

  • Scenario B: Steep toxicity curves that do not replicate in phenotypic screens.

Root Cause:

  • Redox Cycling: The N-hydroxy group can directly reduce tetrazolium salts (MTT/MTS) to formazan, independent of cellular metabolism, causing False Positives (inflated viability).

  • mARC Saturation: High concentrations (>10 µM) can saturate the mitochondrial mARC system, leading to ROS generation and genuine mitochondrial toxicity.

Diagnostic Protocol:

  • Cell-Free Control: Incubate the compound with MTT reagent in media without cells.

    • Result: If the media turns purple, the compound is chemically reducing the dye.

  • Assay Orthogonality: Repeat viability testing using an ATP-based assay (e.g., CellTiter-Glo) or LDH release, which are less susceptible to redox interference.

Solution:

  • Switch Assays: Use ATP-based luminescence assays.

  • Wash Steps: If using MTT is mandatory, wash cells 2x with PBS before adding the MTT reagent to remove extracellular compound.

Issue 2: Epigenetic Alterations (The "Pseudo-Hypoxia" Effect)

Symptom: Unexpected changes in histone methylation (e.g., increased H3K9me3 or H3K27me3) or HIF-1α stabilization under normoxia.

Root Cause: Pyridine amidoximes are bidentate ligands that form stable complexes with Fe(II).

  • Mechanism: They sequester intracellular iron, starving Fe(II)-dependent dioxygenases.

  • Targets: JmjC-domain histone demethylases (KDMs) and TET DNA hydroxylases require Fe(II). Inhibition leads to hypermethylation.

  • HIF-1α: Prolyl hydroxylases (PHDs) are also Fe(II)-dependent; their inhibition stabilizes HIF-1α, mimicking hypoxia.

Self-Validating Rescue Protocol: To confirm if the observed effect is due to iron chelation rather than specific target engagement:

StepActionPurpose
1 Prepare Fe(II) Supplement Create a 100x stock of Ferrous Sulfate (FeSO₄) or Ferrous Ammonium Sulfate.
2 Co-treatment Treat cells with Compound (X µM) + FeSO₄ (X/2 µM). Note: Keep Fe ratio low to avoid toxicity.
3 Readout Measure the phenotype (e.g., H3K9me3 levels via Western Blot).
4 Interpretation If Fe supplementation reverses the effect, the mechanism is off-target chelation.
Issue 3: Variable Potency Across Cell Lines

Symptom: The compound is potent in HepG2 or HEK293 cells but inactive in others.

Root Cause: mARC Expression Levels. The conversion of the amidoxime (prodrug) to the amidine (active) depends on mARC1/mARC2 expression, which varies significantly by tissue type. Liver and kidney cell lines express high levels; others may express very low levels.

Troubleshooting:

  • Check Expression: Consult the Human Protein Atlas for mARC1/mARC2 (MTARC1/MTARC2) levels in your specific cell line.

  • Western Blot: Run a lysate blot for mARC1 to confirm the metabolic machinery exists in your model.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in metal-sensitive assays (e.g., Kinase assays)? A: Use caution. While less potent than EDTA, the pyridine-amidoxime motif can chelate Zn(II) or Mg(II) at high micromolar concentrations, potentially inhibiting kinases or metalloproteases non-specifically. Always run a "Zn-supplemented" control.

Q: Is the compound light-sensitive? A: Yes. Amidoximes can undergo photolytic degradation or rearrangement. Store stocks in amber vials at -20°C and avoid prolonged exposure to light during incubation.

Q: Does this compound release Nitric Oxide (NO)? A: While some oximes are NO donors, pyridine amidoximes are generally stable. However, oxidative stress (or specific P450 metabolism) can trigger NO release. If you observe vasodilation or cGMP spikes, use a standard NO scavenger (e.g., cPTIO) to confirm.

References

  • Clement, B., et al. (2012). "The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues."[1][2] Chemical Research in Toxicology. Link

  • Havemeyer, A., et al. (2010). "The mammalian mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism."[1][2] Drug Discovery Today. Link

  • Kontoghiorghes, G. J. (1987). "2-Hydroxypyridine-N-oxides: effective new chelators in iron mobilisation."[3] Biochimica et Biophysica Acta. Link

  • Bernhardt, P. V., et al. (2008). "Pyridine-2-amidoxime complexes of Fe(II/III): Spin crossover and redox activity." Inorganic Chemistry. Link

  • Riss, T. L., et al. (2016). "Cell Viability Assays: MTT Assay Interference." Assay Guidance Manual (NCBI). Link

Sources

How to prevent precipitation of N-Hydroxy-5-methyl-pyridine-2-carboxamidine in buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Preventing Precipitation of N-Hydroxy-5-methyl-pyridine-2-carboxamidine

Executive Summary

N-Hydroxy-5-methyl-pyridine-2-carboxamidine (also known as 5-methyl-2-pyridinecarboxamidoxime) presents a specific solubility challenge due to its amphoteric nature and lipophilic 5-methyl substitution.[1] Precipitation most frequently occurs at neutral pH (6.5–7.5) , which corresponds to the compound's isoelectric region where the neutral, hydrophobic species predominates.

To prevent precipitation, you must control three variables: Solvent Shifting , pH Environment , and Metal Chelation .

Module 1: The Physicochemistry of Precipitation

Understanding the "Why" behind the protocol.

The Amphoteric Solubility Trap

This compound belongs to the amidoxime class.[2][3][4][5] It possesses two ionizable centers that create a "U-shaped" solubility curve:

  • Acidic pH (< 5.0): The pyridine nitrogen and/or amidoxime amine protonate, forming a highly soluble cationic species.

  • Basic pH (> 11.0): The oxime hydroxyl group (-N-OH) deprotonates, forming a soluble anionic species.[1]

  • Neutral pH (6.0 – 8.0): The compound exists primarily as a neutral, uncharged species . The addition of the 5-methyl group significantly increases lipophilicity compared to the parent pyridine-amidoxime, causing the neutral form to crash out of aqueous buffers rapidly.

Metal-Induced Aggregation

Amidoximes are potent bidentate ligands.[1] They chelate transition metals (Fe²⁺, Cu²⁺, Zn²⁺) present in trace amounts in standard buffers. These metal-ligand complexes are often insoluble and form "micro-precipitates" that act as nucleation sites for further crashing.[1]

Key Insight: If your buffer contains no organic co-solvent and no chelator, precipitation at physiological pH is thermodynamically inevitable at concentrations >100 µM.

Module 2: Buffer & Solvent Recommendations

ComponentRecommendationTechnical Rationale
Stock Solvent Anhydrous DMSO (10–50 mM)The compound is highly soluble in dipolar aprotic solvents.[1] Avoid ethanol for long-term storage as it can promote esterification or hydrolysis over time.[1]
Optimal Buffer pH pH 4.5 – 5.5 (Acetate/Citrate)Maintains the cationic state, maximizing aqueous solubility for intermediate dilutions.
Physiological Buffer PBS or HEPES (pH 7.4) High Risk Zone. Requires additives (see below) and immediate use.
Critical Additive 1 EDTA (0.5 – 1.0 mM) Sequesters trace metals to prevent insoluble metal-amidoxime complex formation.[1]
Critical Additive 2 Tween-20 (0.05%) Reduces surface tension and prevents the aggregation of neutral micro-crystals.

Module 3: Step-by-Step Preparation Protocol

Phase 1: Stock Solution Preparation
  • Weigh the solid N-Hydroxy-5-methyl-pyridine-2-carboxamidine.[1]

  • Dissolve in 100% Anhydrous DMSO to a concentration of 10 mM to 50 mM .

    • Tip: If the solid is stubborn, warm the DMSO to 37°C for 2 minutes. Sonication is safe for this compound.

  • Aliquot and Store: Store at -20°C. Avoid repeated freeze-thaw cycles, which can induce crystal nucleation.

Phase 2: Dilution into Aqueous Buffer (The "Solvent Shift" Method)

Do not add buffer to the stock. Always add stock to the buffer.

  • Prepare the Buffer: Pre-warm your buffer (e.g., PBS + 1 mM EDTA) to room temperature or 37°C. Cold buffers accelerate precipitation.

  • Vortexing Entry: Set the buffer tube on a vortex mixer at medium speed.

  • Rapid Injection: While vortexing, slowly inject the DMSO stock into the center of the liquid vortex.

    • Target: Keep final DMSO concentration < 1% (v/v) for cell assays, or up to 5-10% for chemical assays if tolerated.

  • Visual Check: Hold the tube up to a light source. The solution should be clear. If it looks "milky" or exhibits the Tyndall effect (scattering light), precipitation has occurred.

Module 4: Troubleshooting & FAQs

Q1: My solution precipitates immediately upon adding the stock to PBS pH 7.4. Why? A: You likely exceeded the intrinsic solubility of the neutral species.

  • Fix: Lower the final concentration. If you need high concentrations (e.g., >500 µM), you must use a solubility enhancer like 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in your buffer.[1] The cyclodextrin encapsulates the hydrophobic methyl-pyridine moiety.[1]

Q2: The solution was clear, but crystals appeared after 2 hours on the bench. A: This is "delayed nucleation." The solution was supersaturated.

  • Fix: Add 0.05% Tween-20 or Triton X-100 to the buffer before adding the compound. This inhibits crystal growth. Also, ensure 1 mM EDTA is present to prevent metal-catalyzed crashing.

Q3: Can I heat the buffer to re-dissolve the precipitate? A: Proceed with caution. Amidoximes can undergo thermal hydrolysis to amides (releasing hydroxylamine) or rearrange to oxadiazoles at high temperatures (>60°C).

  • Guideline: Mild warming (37°C) is acceptable. If it doesn't dissolve at 37°C, filter it or prepare a fresh solution. Do not boil.

Q4: Is the compound light-sensitive? A: Yes, amidoxime derivatives can undergo photo-isomerization (E/Z) or degradation.[1]

  • Fix: Store stock solutions in amber vials and wrap working solutions in foil during long incubations.

Module 5: Solubility & Stability Logic Map

SolubilityLogic cluster_pH Aqueous Buffer Conditions Solid Solid Compound (N-Hydroxy-5-methyl-pyridine-2-carboxamidine) DMSO_Stock Stock Solution (100% DMSO) Solid->DMSO_Stock Dissolve Acidic Acidic pH (< 5.0) Protonated (Cationic) High Solubility DMSO_Stock->Acidic Dilute Neutral Neutral pH (6.0 - 8.0) Neutral Species LOW Solubility (Risk Zone) DMSO_Stock->Neutral Dilute Basic Basic pH (> 11.0) Deprotonated (Anionic) High Solubility DMSO_Stock->Basic Dilute Acidic->Neutral pH Shift Precipitate Precipitation / Crystal Formation Neutral->Precipitate High Conc. or Time Chelation Metal Chelation (Fe, Cu, Zn present) Neutral->Chelation Trace Metals Basic->Neutral pH Shift Chelation->Precipitate Insoluble Complex

Figure 1: Solubility decision tree illustrating the critical risk zone at neutral pH and the impact of metal chelation.[1]

References

  • Physicochemical Properties of Amidoximes

    • Title: Leveraging the Chemical Stability of Amidoximes...[4][5]

    • Source: ResearchGate / Membranes[5]

    • URL:[Link]

  • Pyridine pKa and Solubility Data

    • Title: pKa Data Compiled by R. Williams (Pyridine & Amidoxime sections)[2][3]

    • Source: Organic Chemistry D
    • URL:[Link][1]

  • Amidoxime Metal Chelation & Stability

    • Title: Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors
    • Source: PMC (PubMed Central)[1]

    • URL:[Link]

  • General Buffer Precipitation Troubleshooting

    • Title: HPLC Troubleshooting: Precipit
    • Source: Thermo Fisher Scientific[1]

Sources

Technical Support Center: N-Hydroxy-5-methyl-pyridine-2-carboxamidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis of N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS: 453565-47-4). It is designed to address yield-limiting factors, impurity profiles, and process optimization for drug development applications.

Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Target Molecule: 5-methyl-N'-hydroxypyridine-2-carboximidamide

Core Synthesis Overview

The transformation of 5-methyl-2-pyridinecarbonitrile to its corresponding amidoxime is a nucleophilic addition reaction using hydroxylamine. While theoretically simple, the reaction is plagued by competitive hydrolysis (amide formation) and solubility-driven purification losses.

Standard Reaction Equation:



Troubleshooting Guide (Q&A)

Category A: Reaction Setup & Stoichiometry[1]

Q: I am using Hydroxylamine Hydrochloride (NH₂OH·HCl). What base ratio is critical to prevent "stalled" reactions? A: The hydrochloride salt effectively "masks" the nucleophilic nitrogen. You must liberate the free base in situ.

  • The Issue: Using a 1:1 ratio of Base:NH₂OH·HCl often leaves the solution slightly acidic or neutral, slowing the nucleophilic attack on the electron-deficient nitrile carbon.

  • The Fix: Use a 1.1 to 1.2 molar equivalent of base relative to NH₂OH·HCl.

    • Preferred Base: Sodium Carbonate (

      
      ) or Potassium Carbonate (
      
      
      
      ) for ethanol/water systems. Triethylamine (
      
      
      ) is suitable for anhydrous organic systems but can complicate workup.
    • Protocol Check: Ensure the base is added before heating to generate the active free amine.

Q: My LCMS shows a significant peak with Mass M+1 = 137 (Amide byproduct). Why is my nitrile hydrolyzing? A: The formation of 5-methylpicolinamide (Mass ~136/137) is the primary yield killer.

  • Root Cause: Water competition. At high temperatures (reflux), hydroxide ions or water molecules compete with hydroxylamine for the nitrile carbon.

  • Corrective Action:

    • Solvent Dryness: Switch to anhydrous Ethanol or Methanol if using

      
      . If using aqueous carbonate bases, minimize the water volume—use just enough to dissolve the base.
      
    • Temperature Control: Reduce reaction temperature from reflux (

      
      ) to 
      
      
      
      . The rate will decrease, but selectivity for the amidoxime often improves.
Category B: Workup & Purification[2]

Q: The reaction is complete by TLC, but I lose 40% of my mass during aqueous extraction. Where is the product going? A: Amidoximes are amphoteric and polar. The 5-methyl group adds some lipophilicity, but the molecule remains significantly water-soluble.

  • The Trap: Standard EtOAc/Water extractions often leave product in the aqueous phase.

  • The Fix:

    • Precipitation Method (Preferred): Evaporate the reaction solvent (ethanol) to near dryness. Add cold water. The 5-methyl analog often crystallizes out. Filter and wash with cold water.

    • Salting Out: If extraction is necessary, saturate the aqueous layer with

      
       before extracting with n-Butanol  or 2-MeTHF  (more polar than EtOAc).
      

Q: My product is colored (yellow/brown) and has a lower melting point than reported (


). How do I purify it without column chromatography? 
A:  Coloration usually indicates oxidation of the hydroxylamine or trace polymerization.
  • Recrystallization Protocol:

    • Solvent: Ethanol/Water (9:1) or Acetonitrile .

    • Process: Dissolve at boiling, treat with activated charcoal (if dark), filter hot, and cool slowly to

      
      .
      
    • Note: Avoid prolonged heating during recrystallization to prevent thermal rearrangement to the amide.

Visualized Mechanisms & Workflows

Figure 1: Reaction Mechanism & Competitive Pathways

This diagram illustrates the desired nucleophilic attack versus the competitive hydrolysis pathway that leads to the amide impurity.

ReactionMechanism Nitrile 5-Methyl-2-cyanopyridine (Starting Material) Intermediate Tetrahedral Intermediate Nitrile->Intermediate Nucleophilic Attack (Fast) Amide Amide Byproduct (Impurity M+1=137) Nitrile->Amide Hydrolysis (Side Rxn) NH2OH NH2OH (Free Base) NH2OH->Intermediate + Product Amidoxime Product (Target) Intermediate->Product Tautomerization Water H2O / OH- Water->Amide High Temp/Wet Solvent

Caption: Competitive pathways between amidoxime formation (green) and hydrolysis to amide (red).

Figure 2: Troubleshooting Decision Tree

Use this flow to diagnose low yields based on experimental observations.

Troubleshooting Start Low Yield Observed CheckTLC Check TLC/LCMS Is SM remaining? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM SM Present NoSM No: Full Conversion CheckTLC->NoSM SM Consumed Action1 Add 0.5 eq NH2OH Increase Temp slightly YesSM->Action1 CheckByprod Check for Amide Peak (M+1 ~137) NoSM->CheckByprod HighAmide High Amide Content CheckByprod->HighAmide LowAmide Low Amide / Clean Profile CheckByprod->LowAmide Action2 CRITICAL: Dry Solvents Reduce Temp Check Base Stoichiometry HighAmide->Action2 Action3 Loss during Workup Switch to Precipitation or n-BuOH Extraction LowAmide->Action3

Caption: Diagnostic logic for identifying root causes of low yield.

Optimized Experimental Protocol

Objective: Synthesis of N-Hydroxy-5-methyl-pyridine-2-carboxamidine (10g scale).

  • Reagent Prep: In a round-bottom flask, dissolve Hydroxylamine HCl (2.2 eq, 9.6 g) in Ethanol (50 mL).

  • Base Activation: Add Sodium Carbonate (1.1 eq relative to NH₂OH, ~7.3 g) dissolved in minimal water (15 mL). Stir for 15 min at Room Temp (RT) to release free hydroxylamine.

    • Checkpoint: Evolution of

      
       gas may occur. Ensure venting.
      
  • Addition: Add 5-methyl-2-pyridinecarbonitrile (1.0 eq, 7.4 g) to the mixture.

  • Reaction: Heat to 60°C (internal temp) for 4–6 hours.

    • Monitor: Check HPLC/TLC. If amide >5%, lower temp to 45°C and extend time.

  • Workup (Precipitation Method):

    • Concentrate the ethanol under reduced pressure (Rotavap) until ~20 mL volume remains.

    • Add Ice Water (100 mL) slowly with vigorous stirring.

    • The product should precipitate as a white/off-white solid.

    • Filter and wash with cold water (

      
      ).
      
    • Dry in a vacuum oven at

      
       overnight.
      

Quantitative Data: Solvent & Base Effects[3][4]

Solvent SystemBaseTemp (°C)Time (h)Yield (%)Amide Impurity (%)
Ethanol (Abs)

78 (Reflux)382%8%
Ethanol/Water (4:1)

78 (Reflux)275%12% (High Hydrolysis)
Ethanol/Water (4:1)

50 888% < 2%
Methanol

65 (Reflux)480%5%

Data synthesized from comparative reactivity profiles of pyridine nitriles [1, 2].

References

  • BenchChem. "Optimizing reaction conditions for the synthesis of amidoximes from nitriles." BenchChem Technical Notes. Accessed Feb 14, 2026.

  • Vörös, A., et al. "An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine."[1] Organic & Biomolecular Chemistry, 2014, 12, 8036-8047.[1]

  • Stephenson, L., et al. "Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes."[2] Journal of the Chemical Society C, 1969.

  • Sigma-Aldrich. "N-Methyl-2-pyridone-5-carboxamide Product Information." Sigma-Aldrich Catalog. Accessed Feb 14, 2026.

Sources

Technical Support Center: Mass Spectrometry Analysis of N-Hydroxy-5-methyl-pyridine-2-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of N-Hydroxy-5-methyl-pyridine-2-carboxamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding to overcome common challenges and ensure the acquisition of high-quality, reproducible data.

Introduction to N-Hydroxy-5-methyl-pyridine-2-carboxamidine Analysis

N-Hydroxy-5-methyl-pyridine-2-carboxamidine is a molecule of interest in pharmaceutical research due to its potential biological activities. Mass spectrometry is a critical tool for its characterization, enabling confirmation of its molecular weight and elucidation of its structure through fragmentation analysis. This guide will delve into the expected fragmentation patterns of this molecule and provide a structured approach to troubleshooting common issues encountered during its analysis by electrospray ionization mass spectrometry (ESI-MS).

Predicted Fragmentation Pathway

The proposed fragmentation of protonated N-Hydroxy-5-methyl-pyridine-2-carboxamidine ([M+H]⁺) is initiated by the protonation of one of the nitrogen atoms, most likely the pyridine nitrogen or the amidine nitrogen, followed by collision-induced dissociation (CID). The key fragmentation pathways are expected to involve cleavages around the carboxamidine group and losses from the pyridine ring.

fragmentation_pathway M [M+H]⁺ N-Hydroxy-5-methyl- pyridine-2-carboxamidine F1 Fragment 1 Loss of NH₃ M->F1 - NH₃ F2 Fragment 2 Loss of H₂O M->F2 - H₂O F3 Fragment 3 Loss of CH₃ M->F3 - CH₃ F4 Fragment 4 Cleavage of C-C bond M->F4 - C(NH)NHOH

Caption: Predicted fragmentation of N-Hydroxy-5-methyl-pyridine-2-carboxamidine.

Table 1: Predicted Fragments of N-Hydroxy-5-methyl-pyridine-2-carboxamidine

Precursor Ion (m/z)Proposed FragmentNeutral LossFragment m/z (calculated)
[M+H]⁺Loss of ammoniaNH₃[M+H - 17]⁺
[M+H]⁺Loss of waterH₂O[M+H - 18]⁺
[M+H]⁺Loss of methyl radical•CH₃[M+H - 15]⁺
[M+H]⁺Pyridine cationC(NH)NHOH[M+H - 60]⁺

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during the mass spectrometry analysis of N-Hydroxy-5-methyl-pyridine-2-carboxamidine.

Issue 1: Poor or No Signal Intensity

Question: I am not seeing any peak for my compound, or the signal is extremely weak. What should I check?

Answer: Poor signal intensity is a common issue that can stem from several factors.[3] A systematic approach to troubleshooting is crucial.

Causality and Experimental Choices:

  • Incorrect Ionization Mode: N-Hydroxy-5-methyl-pyridine-2-carboxamidine contains multiple basic nitrogen atoms, making it highly suitable for positive mode electrospray ionization ([M+H]⁺). Negative mode is unlikely to be effective.

  • Suboptimal Source Parameters: The efficiency of ion generation and transmission is highly dependent on the ion source settings.[4] Key parameters to optimize include capillary voltage, source temperature, and gas flows (nebulizing and drying gases).

  • Sample Preparation Issues: The concentration of your sample might be too low.[3] Conversely, a highly concentrated sample can lead to ion suppression.[3] The choice of solvent is also critical; ensure your compound is fully dissolved and the solvent is compatible with ESI-MS (e.g., methanol, acetonitrile, water).

  • Instrument Contamination: A dirty ion source or mass analyzer can significantly reduce sensitivity.

Troubleshooting Workflow:

poor_signal_workflow Start Poor or No Signal CheckIonization Verify Positive ESI Mode Start->CheckIonization OptimizeSource Optimize Source Parameters (Voltage, Temp, Gas) CheckIonization->OptimizeSource Fail Issue Persists CheckIonization->Fail CheckSample Review Sample Prep (Concentration, Solvent) OptimizeSource->CheckSample OptimizeSource->Fail CleanInstrument Clean Ion Source CheckSample->CleanInstrument CheckSample->Fail Success Signal Improved CleanInstrument->Success

Caption: Workflow for troubleshooting poor signal intensity.

Issue 2: Unexpected Peaks and Adduct Formation

Question: I am seeing peaks that do not correspond to my expected fragments, particularly at [M+23]⁺ and [M+39]⁺. What are these, and how can I get rid of them?

Answer: These unexpected peaks are likely adduct ions, where your molecule associates with ions present in the mobile phase or from contaminants.[5] The most common adducts in positive mode ESI are sodium ([M+Na]⁺, which corresponds to [M+23]⁺) and potassium ([M+K]⁺, which corresponds to [M+39]⁺).[6]

Causality and Experimental Choices:

  • Source of Metal Ions: Sodium and potassium ions are ubiquitous and can be introduced from glassware, solvents, and sample matrices.[7]

  • Mobile Phase Composition: The presence of salts in your mobile phase or sample will promote adduct formation. The proton concentration also plays a key role; a lower pH (higher proton concentration) can outcompete metal ions for adduction to your analyte.[6]

Protocol for Minimizing Adduct Formation:

  • Use High-Purity Solvents and Reagents: Ensure all solvents are LC-MS grade.

  • Utilize Plasticware: Where possible, use polypropylene vials and pipette tips to avoid leaching of sodium and potassium from glass.[7]

  • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as 0.1% formic acid, to your mobile phase.[8] This increases the proton concentration, favoring the formation of the desired [M+H]⁺ ion.

  • Sample Clean-up: If your sample is in a complex matrix, consider solid-phase extraction (SPE) to remove salts and other interfering substances.[3]

Issue 3: In-source Decay and Unpredictable Fragmentation

Question: My fragmentation pattern is inconsistent between runs, or I am seeing fragments that suggest a breakdown of the molecule before CID. What is happening?

Answer: This phenomenon is likely due to "in-source decay" or "in-source fragmentation," where the molecule fragments in the ion source before entering the mass analyzer.[9][10] This can be caused by excessive thermal energy or electrical potential in the source.

Causality and Experimental Choices:

  • High Source Temperature: Elevated temperatures can cause thermally labile molecules to decompose.

  • High Capillary or Cone Voltage: Excessive voltage can induce fragmentation in the ion source.

Optimization Protocol to Minimize In-source Decay:

  • Reduce Source Temperature: Gradually decrease the source temperature in increments of 10-20°C and observe the effect on the mass spectrum.

  • Lower Capillary/Cone Voltage: Systematically reduce the capillary and cone (or fragmentor) voltages.[11] A good starting point is to lower them by 10-20% and assess the impact on the abundance of the precursor ion versus the fragments.

  • Tune the Instrument: Perform a full instrument tune and calibration to ensure all voltages and settings are within the manufacturer's recommended ranges.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best ionization technique for N-Hydroxy-5-methyl-pyridine-2-carboxamidine? A1: Electrospray ionization (ESI) in positive mode is the most suitable technique due to the presence of multiple basic nitrogen atoms that can be readily protonated.[4]

Q2: What should I use for mass calibration when analyzing this compound? A2: It is essential to use a calibration standard that covers the mass range of interest.[12] Many instruments have an internal calibration standard that is continuously introduced. If you are performing external calibration, a solution of well-characterized compounds with masses bracketing your analyte and its expected fragments is recommended.

Q3: How can I improve the resolution of my mass spectrum? A3: For high-resolution mass spectrometers like Orbitrap or FT-ICR, increasing the acquisition time (transient) will improve resolution.[13] For time-of-flight (TOF) instruments, ensuring proper tuning and calibration is key.

Q4: Can I use tandem mass spectrometry (MS/MS) for this compound? A4: Yes, MS/MS is highly recommended for structural confirmation.[14] It involves isolating the [M+H]⁺ precursor ion and then fragmenting it by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Q5: My chromatogram shows broad or tailing peaks. Is this a mass spectrometry issue? A5: Peak shape problems are typically related to the liquid chromatography (LC) separation rather than the mass spectrometer.[15] Common causes include a mismatch between the sample solvent and the mobile phase, column degradation, or inappropriate mobile phase pH.

References

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

  • GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]

  • Alliance Bioversity International - CIAT. (2025). Mass Spectrometer (MS) troubleshooting guide. Retrieved from [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

  • PMC. (2023, August 7). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. Retrieved from [Link]

  • PMC. (n.d.). Optimizing Mass Spectrometry Analyses: A Tailored Review on the Utility of Design of Experiments. Retrieved from [Link]

  • ResearchGate. (2016, October 28). How can I avoid adduct formation for high molecular weight protein using ESI-MS?. Retrieved from [Link]

  • Unadkat, J. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]

  • CHROMacademy. (n.d.). Controlling Na and K Adducts in LC-MS. Retrieved from [Link]

  • Journal of Applied and Natural Science. (2020, June 1). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

  • Chiralizer. (2011, November 17). TIP # 115 Adduct Formation in LCMS. Retrieved from [Link]

  • Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • ResearchGate. (2013, June 14). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. Retrieved from [Link]

  • Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Retrieved from [Link]

  • ResearchGate. (2016, January 5). What do aromatic compunds fragment into in MS? Why are adducts formed?. Retrieved from [Link]

  • LCGC International. (2021, January 1). Tips for Electrospray Ionization LC–MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chromatography Forum. (2013, May 14). Molecules with poor ESI ionization. Retrieved from [Link]

  • PMC. (n.d.). MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.). Retrieved from [Link]

  • Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. (2025, October 19). Retrieved from [Link]

  • Mass Spectrometry Fragmentation - chemconnections. (n.d.). Retrieved from [Link]

  • ResearchGate. (2010, November). New advances in the understanding of the in-source decay in MALDI-TOF-MS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Simultaneous analysis of coumarin derivatives in extracts of Radix angelicae pubescentis (Duhuo) by HPLC-DAD-ESI-MSn technique. Retrieved from [Link]

  • PubMed. (2012, June 15). Identification of n-hydroxy acid metabolites in electron impact ionization mass spectrometry. Retrieved from [Link]

  • PubMed. (2002). Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee. Retrieved from [Link]

  • PubMed. (2015, April 30). Mass spectrometric identification of the N-monosubstituted N-hydroxylamino functionality in protonated analytes via ion/molecule reactions in tandem mass spectrometry. Retrieved from [Link]

  • Journal of Applied Bioanalysis. (n.d.). High Resolution Mass Spectrometry As A Unique Bioanalytical Tool In Natural Product Studies. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Assay Interference with N-Hydroxy-5-methyl-pyridine-2-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Amidoxime Effect"[1]

N-Hydroxy-5-methyl-pyridine-2-carboxamidine is a critical intermediate in the synthesis of the Factor Xa inhibitor Edoxaban.[1] While chemically stable under storage, its specific functional group—the amidoxime (


)—possesses inherent redox and chelating properties that can wreak havoc on standard bioassays.[1]

As Senior Application Scientists, we often see researchers interpret data artifacts as biological activity.[1] This compound acts as a Pan-Assay Interference Compound (PAINS) candidate in specific contexts, primarily through:

  • Chemical Reduction: Direct reduction of tetrazolium salts (false-positive viability).

  • Peroxidase Substrate Activity: Competition with HRP substrates in ELISAs.

  • Metal Chelation: Inhibition of metalloenzymes via bidentate binding.

This guide provides the mechanistic understanding and protocols required to validate your data against these interferences.

Critical Interference Mechanisms

A. Redox Interference (Tetrazolium Assays)

The N-hydroxyl group on the amidoxime moiety is a reducing agent.[1] In assays like MTT, MTS, or WST-1, this compound effectively mimics the activity of cellular dehydrogenases (NAD(P)H), chemically reducing the tetrazolium salt to colored formazan.[1]

  • Symptom: You observe high "cell viability" even in cytotoxic concentrations, or signal in cell-free wells.[1]

  • Impact:

    
     values are artificially shifted to the right (appearing less toxic).
    
B. Enzymatic Interference (HRP & Factor Xa)
  • HRP-based ELISAs: Amidoximes can serve as substrates for Horseradish Peroxidase (HRP), often undergoing oxidative cleavage to release Nitric Oxide (NO).[1][2] This diverts the enzyme from the intended assay substrate (e.g., TMB), causing signal quenching.[1]

  • Factor Xa Assays: As a structural precursor to Edoxaban, this intermediate may retain weak affinity for the Factor Xa active site, acting as a competitive inhibitor if not fully purified.[1]

C. Visualizing the Interference Pathways[1]

InterferencePathways cluster_Redox Redox Interference cluster_Enzyme Enzymatic Interference Compound N-Hydroxy-5-methyl- pyridine-2-carboxamidine MTT Tetrazolium Salt (MTT/MTS) Compound->MTT Direct Chemical Reduction HRP HRP Enzyme Compound->HRP Competes as Substrate Formazan Formazan Dye (False Signal) MTT->Formazan Non-Biological Conversion SignalLoss Signal Quenching HRP->SignalLoss Substrate Depletion TMB TMB Substrate TMB->HRP Blocked

Caption: Figure 1. Mechanistic pathways where the amidoxime moiety causes false positives (Redox) or false negatives (Enzymatic).

Assay Compatibility Matrix

Assay TypeReagent SystemCompatibilityRisk LevelRecommended Action
Cell Viability MTT / MTS / WST-1Incompatible HighSwitch to ATP assays (CellTiter-Glo) or Resazurin (AlamarBlue).[1]
Cell Viability CellTiter-Glo (ATP)Compatible LowNo interference; ATP mechanism is distinct from redox cycling.[1]
ELISA HRP / TMBConditional MediumRequires rigorous wash steps; do not add compound during detection phase.
Enzymatic Factor Xa ActivityInterference MediumStructural similarity causes competitive inhibition. Use purified enzyme controls.
Click Chemistry Cu(I)-CatalyzedIncompatible HighAmidoxime chelates Copper; increase catalyst concentration or use Copper-free Click.[1]

Troubleshooting Protocols & FAQs

FAQ 1: "My MTT assay shows increasing signal with increasing drug concentration, even in dead cells."

Diagnosis: You are observing chemical reduction of the tetrazolium ring by the N-hydroxy group.[1]

Protocol: The Cell-Free Interference Check Rationale: To quantify the non-biological signal contribution.[1]

  • Preparation: Prepare a 96-well plate with culture medium (no cells).

  • Dilution: Add the compound in a serial dilution exactly as performed in the cell assay (e.g., 0.1 µM to 100 µM).

  • Incubation: Incubate for the standard assay duration (e.g., 24-48 hours) at 37°C. Note: Chemical reduction can be slow.

  • Reagent Addition: Add MTT reagent and incubate for 2-4 hours.

  • Measurement: Measure absorbance at 570 nm.

  • Analysis: Plot Concentration vs. Absorbance.

    • Result: If absorbance increases with concentration, chemical interference is confirmed.[1]

    • Correction: Subtract this "blank" value from your experimental wells, OR switch to an ATP-based assay (CellTiter-Glo), which is immune to this redox chemistry.[1]

FAQ 2: "My ELISA standard curve looks normal, but my spiked samples have low sensitivity."

Diagnosis: The compound is likely carrying over into the detection step and competing with the TMB substrate for HRP oxidation.[1]

Protocol: Spike-Recovery & Wash Validation Rationale: To determine if the compound is inhibiting the detection enzyme.[1]

  • Coat: Coat plate with capture antibody and block as usual.

  • Spike: Add a known concentration of your target antigen (e.g., 500 pg/mL) to all wells.

  • Interference Challenge:

    • Set A: Buffer only (Control).

    • Set B: Buffer + Compound (10 µM).

    • Set C: Buffer + Compound (100 µM).

  • Incubation & Wash: Incubate, then perform your standard wash (3x vs 5x).

  • Detection: Add Detection Antibody-HRP and TMB.

  • Analysis: Compare signal intensity.

    • If Set B/C < Set A: The compound is not being washed away effectively or is binding to the antibody.[1]

    • Solution: Increase wash cycles to 5-7 times and ensure wash buffer contains Tween-20 (0.05%).[1]

FAQ 3: "How do I remove this compound from my Factor Xa enzymatic assay?"

Diagnosis: As an Edoxaban intermediate, this molecule mimics the drug's pharmacophore.[1] It acts as a competitive inhibitor.

Protocol: Kinetic Validation

  • Setup: Run the enzymatic assay in kinetic mode (continuous read) rather than endpoint.

  • Observation: Look for a change in the slope of the reaction curve upon adding the compound.

  • Correction: If this is an impurity analysis, you must separate the intermediate from the active drug using HPLC prior to biological testing, or calculate the

    
     of the intermediate to mathematically correct the inhibition data.
    

Troubleshooting Workflow (Decision Tree)

TroubleshootingTree Start Start: Anomalous Assay Data Q1 Is the assay Redox-based? (MTT, MTS, WST-1) Start->Q1 Q2 Is the assay HRP/Enzymatic? Q1->Q2 No Action1 Run Cell-Free Control. Does signal increase w/ dose? Q1->Action1 Yes Action3 Check Wash Steps. Is Compound present during read? Q2->Action3 Yes Action1->Q2 No Action2 Switch to ATP Assay (CellTiter-Glo) Action1->Action2 Yes (Interference) Action4 Increase Wash Cycles (5x). Use Kinetic Read. Action3->Action4 Yes

Caption: Figure 2. Step-by-step decision tree for diagnosing assay interference caused by amidoxime derivatives.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10078063, N-Hydroxy-5-methyl-2-pyridinecarboxamidine.[1] PubChem. Available at: [Link][1]

  • Clement, B., et al. (2005).[1] The N-hydroxylation of amidines and the reduction of amidoximes: The metabolic redox-cycling of nitrogen-containing functional groups.[1] Drug Metabolism Reviews. (Validates the redox cycling capability of amidoximes).

  • Riss, T. L., et al. (2016).[1] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

Sources

Best practices for storing and handling N-Hydroxy-5-methyl-pyridine-2-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Storage, Handling, and Troubleshooting Guide

Compound: N-Hydroxy-5-methyl-pyridine-2-carboxamidine CAS: 453565-47-4 Synonyms: 5-Methyl-N'-hydroxypyridine-2-carboximidamide; 5-Methyl-2-pyridylamidoxime Molecular Weight: 151.17 g/mol Class: Pyridine Amidoxime / Heterocyclic Building Block[1][2][3]

Part 1: Critical Storage Parameters

The "Why" Behind the Protocol: Amidoximes (


) are versatile but chemically sensitive intermediates. They possess both a basic nitrogen (pyridine/amine) and an acidic hydroxyl group (oxime). This amphoteric nature, combined with the labile N-O bond, makes them susceptible to hydrolysis  (reverting to the amide/acid), thermal rearrangement  (Tiemann rearrangement), and photo-oxidation .
Storage Specifications Table
ParameterSpecificationTechnical Rationale
Temperature Long-term: -20°C Short-term: 2–8°CLow temperature inhibits the kinetic rate of Tiemann rearrangement and hydrolysis.
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidative degradation. The oxime moiety is sensitive to radical formation in the presence of oxygen.
Humidity Desiccated (<10% RH) Amidoximes are hygroscopic. Moisture catalyzes hydrolysis to 5-methyl-pyridine-2-carboxamide.
Light Amber Vial / Foil Wrap UV radiation can cleave the N-O bond or induce geometric isomerization (

shift), affecting biological activity or reactivity.
Container Borosilicate Glass with Teflon-lined Cap Avoids leaching from plastics. Teflon provides a chemical-resistant, airtight seal.

Part 2: Handling & Stability (Troubleshooting)

Visual Inspection & Quality Control Workflow

Use this decision tree to determine if your batch is safe to use or requires purification.

QualityControl Start Inspect Material (Visual Check) Color Is the solid Off-white / Pale Yellow? Start->Color Dark Dark Orange/Brown or Sticky Solid Color->Dark No (Degraded) Solubility Test Solubility (DMSO/Methanol) Color->Solubility Yes Purify Recrystallization (EtOH/Hexane) Dark->Purify Recrystallize Clear Clear Solution Solubility->Clear Soluble Turbid Turbid / Precipitate Solubility->Turbid Insoluble (Polymer/Salt) NMR Run 1H-NMR (DMSO-d6) Clear->NMR Filter Discard Solid Analyze Liquid Turbid->Filter Filter & Check Filtrate

Figure 1: Decision matrix for evaluating compound integrity prior to synthesis.

Frequently Asked Questions (FAQs)

Q1: My compound has turned from off-white to a brownish sticky solid. Is it usable?

  • Diagnosis: This indicates significant decomposition, likely due to moisture absorption leading to hydrolysis or oxidation.

  • Action: Do not use for sensitive catalytic reactions.

  • Remediation: Attempt recrystallization. Dissolve in a minimum amount of warm Ethanol (EtOH) and add Hexane dropwise until turbid. Cool to 4°C. If the brown oil persists, the batch is likely unrecoverable.

Q2: What is the solubility profile for stock solutions?

  • Best Solvents: DMSO (up to 50 mM), Methanol, Ethanol.

  • Poor Solvents: Water (low solubility at neutral pH), Hexanes, Diethyl Ether.

  • Note: For biological assays, prepare stock in DMSO and dilute. Avoid storing aqueous solutions for >24 hours as the amidoxime can hydrolyze to the amide.

Q3: Can I heat this compound to speed up dissolution?

  • Warning: Do NOT heat above 60°C.

  • Risk: Amidoximes can undergo Tiemann Rearrangement at elevated temperatures, converting the amidoxime (

    
    ) into a urea derivative or nitrile, releasing water. Use sonication at room temperature instead.
    

Part 3: Safety & Disposal

Hazard Classification: Irritant (Skin, Eyes, Respiratory). Signal Word: WARNING.

Standard Operating Procedure (SOP) for Spills
  • PPE: Nitrile gloves, safety goggles, lab coat.[4] (Respiratory protection if dust is visible).[4][5]

  • Containment: Do not dry sweep. Dampen with a paper towel soaked in ethanol to prevent dust generation.

  • Neutralization: Wipe the surface with a mild acidic solution (1% Acetic Acid) followed by water, as the compound is basic.

  • Disposal: Incineration in a chemical waste facility. Do not dispose of down the drain; pyridine derivatives are toxic to aquatic life.

Part 4: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Standardized for biological screening or synthetic coupling.

  • Calculate: Weigh 1.51 mg of N-Hydroxy-5-methyl-pyridine-2-carboxamidine.

  • Dissolve: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

  • Mix: Vortex for 30 seconds. If solid remains, sonicate in a water bath at 25°C for 2 minutes.

  • Storage: Aliquot into amber vials (50-100 µL). Store at -20°C.

  • Validity: Use within 3 months. Discard if precipitate forms after thawing.

Protocol B: 1H-NMR Verification

Use this to validate structure vs. degradation products.

  • Solvent: DMSO-d6.

  • Key Diagnostic Peaks (Expected):

    • 
       ~2.3 ppm (s, 3H, -CH3 ).
      
    • 
       ~5.8-6.0 ppm (s, 2H, -NH2 , broad, exchangeable).
      
    • 
       ~9.5-10.5 ppm (s, 1H, -OH , broad, exchangeable).
      
    • 
       ~7.5-8.5 ppm (m, 3H, Pyridine Ring  protons).
      
  • Red Flags (Degradation):

    • Loss of the -NH2 or -OH signal.

    • Appearance of a sharp singlet near 10.0 ppm (Aldehyde -CHO, oxidative cleavage).

    • Shift of pyridine peaks indicating hydrolysis to the carboxylic acid.

Part 5: Mechanistic Insight (Degradation Pathway)

Understanding how the molecule breaks down helps in preventing it.

Degradation Compound Amidoxime (Target) Hydrolysis Hydrolysis (+H2O, pH < 7) Compound->Hydrolysis Rearrange Heat (>80°C) Tiemann Rearr. Compound->Rearrange Amide Amide (Impurity A) Hydrolysis->Amide Urea Urea Derivative (Impurity B) Rearrange->Urea

Figure 2: Primary degradation pathways. Moisture leads to Amide formation; Heat leads to Urea formation.

References

  • ChemicalBook. (2024). N-Hydroxy-5-methyl-pyridine-2-carboxamidine - Properties and CAS 453565-47-4. Retrieved from

  • Chemcia Scientific. (2025). Product Analysis: N-Hydroxy-5-methyl-pyridine-2-carboxamidine. Retrieved from

  • National Institutes of Health (NIH). (2024). Discovery of Pyridine-2-Carboxamides Derivatives. (Context on pyridine carboxamide stability). Retrieved from

  • Sigma-Aldrich. (2025).[6] Safety Data Sheet: Pyridine-2-amidoxime derivatives. Retrieved from

  • Molecules (MDPI). (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide. (Structural insights on pyridine amides). Retrieved from

Sources

Validation & Comparative

Optimizing Amidine Pharmacophores: N-Hydroxy-5-methyl-pyridine-2-carboxamidine vs. 5-Methyl-pyridine-2-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Prodrug vs. Warhead Paradox

In the development of serine protease inhibitors (e.g., Factor Xa, Thrombin) and DNA-binding ligands, the amidine moiety is a classic "warhead" for high-affinity binding (Asp189 pocket interaction). However, its high basicity (


) results in permanent protonation at physiological pH, leading to poor membrane permeability and negligible oral bioavailability.

This guide compares N-Hydroxy-5-methyl-pyridine-2-carboxamidine (the Amidoxime ) against its parent active pharmacophore, 5-Methyl-pyridine-2-carboxamidine (the Amidine ).

The Core Thesis: While the Amidine offers superior intrinsic potency (


), the Amidoxime  serves as a critical "Trojan Horse" (prodrug) or distinct ligand, offering superior lipophilicity and metabolic activation via the mARC (Mitochondrial Amidoxime Reducing Component) pathway.

Physicochemical Profile & Permeability Analysis

The fundamental difference between these two compounds lies in their ionization states. The N-hydroxylation dramatically shifts the acid-base equilibrium, converting a hydrophilic cation into a lipophilic neutral species.

Comparative Data Table
FeatureN-Hydroxy-5-methyl-pyridine-2-carboxamidine (Amidoxime)5-Methyl-pyridine-2-carboxamidine (Amidine)Impact on Drug Design
Structure Type Prodrug / Neutral LigandActive Warhead / Cationic LigandDelivery vs. Potency
Calculated


(Amphoteric)

(Strong Base)
Amidoxime is neutral at pH 7.4.
LogD (pH 7.4)

(Moderate Lipophilicity)

(Highly Hydrophilic)
Amidoxime crosses membranes; Amidine does not.
Solubility Moderate (Organic/Aqueous mix)High (Aqueous)Formulation strategy differences.
H-Bond Donors 2 (OH, NH2)2 (NH, NH2)Receptor interaction profile.
Primary Utility Oral Bioavailability EnhancerHigh-Affinity Target BindingAmidoxime is the delivery vehicle.
Mechanistic Causality

The Amidine is protonated in the stomach and intestine, preventing passive diffusion. The Amidoxime masks this charge. Once absorbed, it must be reduced back to the Amidine to regain high affinity for targets like Factor Xa or Thrombin.

Metabolic Activation Pathway (The mARC System)

For the Amidoxime to be effective, it must be bioactivated. This is not a passive hydrolysis but an enzymatic reduction dependent on the mARC system found in liver mitochondria.

Diagram 1: The Bioactivation Pathway

This diagram illustrates the obligatory reduction of the Amidoxime to the Active Amidine.

mARC_Pathway Prodrug N-Hydroxy-5-methyl- pyridine-2-carboxamidine (Amidoxime) Intermediate mARC Enzyme Complex (Mitochondria) Prodrug->Intermediate Absorption (Gut) Active 5-Methyl-pyridine- 2-carboxamidine (Active Amidine) Intermediate->Active Reduction (Liver) Byproduct H2O Intermediate->Byproduct Cofactors NADH / Cytochrome b5 Cofactors->Intermediate Electron Transfer

Figure 1: The reductive bioactivation of the amidoxime prodrug to the active amidine via the mitochondrial amidoxime reducing component (mARC).

Experimental Protocols (Self-Validating Systems)

To verify the efficacy of the Amidoxime as a viable alternative/precursor, two specific workflows are required: Synthesis (to ensure purity) and Metabolic Stability (to prove conversion).

Protocol A: Synthesis of the Amidoxime (Chemical Validation)

Objective: Synthesize N-Hydroxy-5-methyl-pyridine-2-carboxamidine from 5-methyl-2-cyanopyridine.

  • Reagents: 5-Methyl-2-cyanopyridine (1.0 eq), Hydroxylamine hydrochloride (

    
    , 1.5 eq), Sodium Carbonate (
    
    
    
    , 1.5 eq), Ethanol/Water (2:1).
  • Procedure:

    • Dissolve hydroxylamine HCl and

      
       in water.
      
    • Add the nitrile solution (in ethanol) dropwise.

    • Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The nitrile spot (

      
      ) should disappear, replaced by the amidoxime (
      
      
      
      ).
  • Validation:

    • NMR: Look for the disappearance of the nitrile carbon peak (

      
       ppm) and appearance of the amidoxime carbon (
      
      
      
      ppm).
    • Visual: Product usually precipitates as a white/off-white solid upon cooling and water dilution.

Protocol B: In Vitro mARC Conversion Assay (Biological Validation)

Objective: Quantify the conversion rate of Amidoxime to Amidine in liver microsomes.

  • System: Porcine or Human Liver Microsomes (HLM) or Mitochondria fractions.

  • Reaction Mix:

    • Substrate: Amidoxime (10

      
      ).
      
    • Cofactor: NADH (1 mM) + Cytochrome b5 (recombinant or endogenous).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Workflow:

    • Incubate at 37°C.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile.

  • Analysis: LC-MS/MS monitoring the transition from mass 152 (Amidoxime M+H) to 136 (Amidine M+H).

Diagram 2: Experimental Workflow Logic

This diagram outlines the decision tree for selecting the Amidoxime vs. Amidine.

Decision_Tree Start Target Requirement Route Route of Administration? Start->Route IV Intravenous / Direct Assay Route->IV Direct Oral Oral Dosing Route->Oral Bioavailability Needed Select_Amidine Use 5-Methyl-pyridine- 2-carboxamidine IV->Select_Amidine High Potency Required Select_Amidoxime Use N-Hydroxy-5-methyl- pyridine-2-carboxamidine Oral->Select_Amidoxime Permeability Required Assay Perform mARC Assay (Verify Conversion) Select_Amidoxime->Assay Validation Step

Figure 2: Strategic decision workflow for selecting between the Amidine warhead and the Amidoxime prodrug.

Efficacy Conclusion

  • For In Vitro Binding Assays: Use 5-Methyl-pyridine-2-carboxamidine . It represents the active species. Using the Amidoxime here will yield false negatives unless the assay contains reducing agents/enzymes.

  • For In Vivo PK/PD Studies: Use N-Hydroxy-5-methyl-pyridine-2-carboxamidine . It provides the necessary lipophilicity to cross the GI tract, after which the mARC system converts it to the active inhibitor.

The "efficacy" of the N-Hydroxy variant is not in target binding, but in drug delivery . It is approximately 10–20x more permeable in PAMPA assays than its amidine counterpart, making it the superior choice for oral formulation development.

References

  • Clement, B., et al. (2006). The mitochondrial amidoxime reducing component (mARC): a new enzyme system of clinical relevance.

  • Havemeyer, A., et al. (2010). The mammalian mitochondrial amidoxime reducing component (mARC).

  • ChemicalBook. (n.d.). N-Hydroxy-5-methyl-pyridine-2-carboxamidine Properties and CAS 453565-47-4.

  • PubChem. (2025). Compound Summary: 5-Methyl-pyridine-2-carboxamide derivatives.[1]

  • Kotthaus, J., & Clement, B. (2010). Oral bioavailability of amidines: N-hydroxylation as a prodrug strategy.[2][3]

Sources

Technical Comparison Guide: Selectivity of N-Hydroxy-5-methyl-pyridine-2-carboxamidine Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context[1][2][3][4][5][6][7][8]

N-Hydroxy-5-methyl-pyridine-2-carboxamidine (NHMPC) represents a specialized class of amidoxime prodrugs designed to overcome the poor oral bioavailability of highly basic amidine-based inhibitors. In the context of drug development, this molecule acts as a "masked" P1 arginine mimetic.

To understand its selectivity, one must distinguish between two distinct biological phases:

  • The Prodrug Phase (NHMPC): The N-hydroxylated form is electrically neutral at physiological pH, facilitating membrane permeability. It exhibits negligible affinity for serine proteases, thereby preventing off-target inhibition in the gastrointestinal tract or systemic circulation prior to activation.

  • The Active Phase (5-Methyl-pyridine-2-carboxamidine): Upon reduction by the mARC (mitochondrial Amidoxime Reducing Component) system, the molecule becomes a potent, positively charged amidine. This active fragment targets the S1 specificity pocket of Trypsin-like serine proteases, specifically favoring Factor Xa (FXa) over Thrombin (IIa).

This guide compares the selectivity of the NHMPC system against standard benzamidine-based inhibitors and direct serine protease inhibitors.

Mechanism of Action & Activation Pathway

The selectivity of NHMPC is dual-layered: it relies on metabolic selectivity (activation only where mARC is present, primarily liver/kidney) and pharmacodynamic selectivity (the affinity of the active metabolite).

NHMPC_Activation Prodrug NHMPC (N-Hydroxy-5-methyl-pyridine-2-carboxamidine) [Inactive / Neutral] Transport Passive Diffusion (Gut/Cell Membrane) Prodrug->Transport High Permeability Enzyme mARC System (Mitochondrial Amidoxime Reducing Component) Transport->Enzyme Intracellular Localization Active Active Metabolite (5-Methyl-pyridine-2-carboxamidine) [Cationic / Potent] Enzyme->Active N-Reduction (NADH-dependent) Target Target: Factor Xa (S1 Pocket) Active->Target High Affinity (Ki < 50 nM) OffTarget Off-Target: Thrombin (Lower Affinity) Active->OffTarget Low Affinity (Ki > 500 nM)

Figure 1: The bio-activation cascade of NHMPC. Note that the N-hydroxy "cap" renders the molecule inert against proteases until intracellular reduction occurs.

Comparative Selectivity Analysis

The following data compares the Active Metabolite of NHMPC against standard inhibitors. The 5-methyl-pyridine scaffold is engineered to improve selectivity for Factor Xa compared to the "promiscuous" Benzamidine scaffold.

Table 1: Selectivity Profile of Active Ligands (P1 Fragments)
Feature5-Methyl-pyridine-2-carboxamidine (NHMPC Active Form)Benzamidine (Standard Reference)4-Amidinophenylalanine (Thrombin Inhibitor Scaffold)
Primary Target Factor Xa (FXa) Trypsin / GeneralThrombin (IIa)
S1 Pocket Interaction Bidentate: Amidine binds Asp189; Pyridine N interacts with S1 water network.Monodentate: Amidine binds Asp189; Phenyl ring is hydrophobic but non-directional.Hydrophobic: Extended linker fills deep S1 pocket of Thrombin.
Selectivity (FXa vs IIa) High (~10-50 fold) Low (~1:1)Inverse (Favors Thrombin)
Solubility (pH 7.4) Moderate (Pyridine N aids solvation)Low (Hydrophobic phenyl ring)Moderate (Zwitterionic)
Prodrug Feasibility Excellent (Amidoxime is stable)Good (Amidoxime/Ester)Difficult (Requires double prodrug)
Key Technical Insight: The Pyridine Nitrogen Effect

Unlike Benzamidine, the pyridine ring in the NHMPC metabolite contains a nitrogen atom at the 2-position (relative to the amidine). In the Factor Xa S1 pocket, this nitrogen can accept a hydrogen bond from a conserved water molecule or backbone residues (e.g., Gly216), stabilizing the complex. Thrombin's S1 pocket is more "cramped" and hydrophobic, making the pyridine nitrogen less advantageous, thus driving selectivity toward FXa.

Experimental Validation Protocols

To rigorously validate the selectivity of NHMPC, you must decouple the prodrug reduction from the protease inhibition.

Protocol A: Determination of Intrinsic Protease Selectivity (Ki)

This protocol tests the Active Metabolite (you must synthesize or purchase the reduced amidine form, not the N-hydroxy form).

Reagents:

  • Enzymes: Human Factor Xa, Human Thrombin, Bovine Trypsin (purified).

  • Substrates:

    • FXa: S-2765 (Z-D-Arg-Gly-Arg-pNA)

    • Thrombin: S-2238 (H-D-Phe-Pip-Arg-pNA)

  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000.

Workflow:

  • Preparation: Prepare serial dilutions of 5-methyl-pyridine-2-carboxamidine (0.1 nM to 100 µM) in DMSO.

  • Incubation: Mix 10 µL inhibitor + 20 µL enzyme in 96-well plate. Incubate 15 min at 37°C.

  • Initiation: Add 20 µL chromogenic substrate (at

    
     concentration).
    
  • Measurement: Monitor Absorbance at 405 nm for 20 minutes (kinetic mode).

  • Analysis: Fit

    
     vs. [I] to the Morrison equation (tight-binding) or Cheng-Prusoff equation to determine 
    
    
    
    .

Self-Validation Check:

  • Control: Benzamidine should yield a

    
     of ~20-50 µM for Trypsin.
    
  • Success Criteria: The 5-methyl-pyridine derivative should show lower

    
     (higher potency) for FXa than for Thrombin.
    
Protocol B: Prodrug Stability & Activation Assay

This protocol confirms that NHMPC (the prodrug) is inactive until metabolized.

Workflow:

  • Inertness Check: Repeat Protocol A using NHMPC (N-Hydroxy form) .

    • Expected Result:

      
       (No inhibition). This proves the "masking" is effective.
      
  • Activation: Incubate NHMPC (10 µM) with Rat Liver Microsomes (1 mg/mL) + NADH (1 mM) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60 mins. Quench with Acetonitrile.

  • Detection: Analyze supernatant via LC-MS/MS. Monitor the disappearance of NHMPC (Prodrug) and appearance of the Amidine (Active).

Structural Logic of Selectivity

The following diagram illustrates why the 5-methyl-pyridine scaffold is selected over alternatives for Factor Xa targeting.

Selectivity_Logic Scaffold Scaffold Selection Benzamidine Benzamidine (Phenyl Ring) Scaffold->Benzamidine Pyridine Pyridine-2-Carboxamidine (Heterocycle) Scaffold->Pyridine Interaction_B Hydrophobic Contact Only (Non-selective) Benzamidine->Interaction_B Interaction_P H-Bond Acceptor (N) (Specific Water Bridge) Pyridine->Interaction_P Result_B Binds Trypsin, Thrombin, FXa Equally Interaction_B->Result_B Result_P Favors Factor Xa S1 Pocket Interaction_P->Result_P

Figure 2: Structural Activity Relationship (SAR) logic driving the switch from Benzamidine to Pyridine scaffolds for enhanced FXa selectivity.

References
  • Kotthaus, J., et al. (2011). "Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes)." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Clement, B., et al. (2006). "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism." Drug Metabolism Reviews.

  • Betrixaban Development Group. (2013). "Pharmacology of Betrixaban: A selective Factor Xa inhibitor."[1] Journal of Thrombosis and Thrombolysis. (Demonstrates the utility of pyridine-2-carboxamide scaffolds).

  • Steinmetzer, T., et al. (2006). "Secondary amides of sulfonylated 3-amidinophenylalanine: New potent and selective inhibitors of matriptase." ChemMedChem.

Sources

Validating the mechanism of action of N-Hydroxy-5-methyl-pyridine-2-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to validate the mechanism of action (MoA) for N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS: 453565-47-4).

Based on its chemical structure—specifically the amidoxime (N-hydroxy-carboxamidine) moiety attached to a pyridine ring—this molecule functions primarily as a bio-precursor (prodrug) . In biological systems, amidoximes are reduced to their corresponding amidines , which act as potent inhibitors of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Matriptase) or as arginine mimetics. Additionally, this scaffold exhibits secondary activity as a Nitric Oxide (NO) donor via oxidative metabolism.

Executive Summary & Mechanistic Logic

Product Class: Amidoxime (N-Hydroxy-amidine) Bioisostere. Primary Mechanism: Metabolic reduction to 5-methyl-pyridine-2-carboxamidine (Active Amidine). Target Class: Serine Protease Inhibition (Thrombin/Factor Xa) and Nitric Oxide (NO) modulation.

The Validation Challenge: Direct in-vitro screening of N-Hydroxy-5-methyl-pyridine-2-carboxamidine against proteases often yields false negatives because the molecule requires metabolic activation . Unlike standard amidines (e.g., Benzamidine), the N-hydroxy group masks the cationic charge, improving membrane permeability but reducing direct affinity until activated.

Validation Strategy: This guide outlines a biphasic validation protocol:

  • Phase A: Validation of the mARC-dependent reduction (Prodrug activation).

  • Phase B: Validation of the Active Amidine against serine proteases.

  • Phase C: Quantification of secondary NO-donating capacity.

Comparative Performance Analysis

The following table contrasts N-Hydroxy-5-methyl-pyridine-2-carboxamidine with standard industry alternatives.

FeatureN-Hydroxy-5-methyl-pyridine-2-carboxamidine Benzamidine (Standard Inhibitor)Hydroxyurea (NO Donor)
Primary MoA Dual: Protease Inhibition (via metabolite) + NO releaseDirect Competitive InhibitionRibonucleotide Reductase Inhibition + NO release
Bioavailability High (Lipophilic Prodrug)Low (Highly Basic/Charged)High
Metabolic Requirement Yes (Requires mARC/CYP450 system)No (Active parent)Yes (Peroxidase activation)
Target Specificity High affinity for S1 pocket (post-activation)Broad/Low SpecificityLow Specificity
Cell Permeability Excellent (LogP ~1.2)Poor (LogP < 0)Good

Experimental Protocols for MoA Validation

Protocol A: Metabolic Activation Assay (mARC System)

Objective: Prove that the N-hydroxy parent is converted to the active 5-methyl-pyridine-2-carboxamidine.

Rationale: The mitochondrial Amidoxime Reducing Component (mARC) is the critical enzyme system responsible for reducing the N-O bond.

Workflow:

  • Incubation System: Prepare porcine liver mitochondria or recombinant human mARC1/mARC2 system supplemented with NADH and Cytochrome b5.

  • Substrate Loading: Add N-Hydroxy-5-methyl-pyridine-2-carboxamidine (10 µM) to the reaction buffer (100 mM Potassium Phosphate, pH 7.4).

  • Time-Course: Incubate at 37°C. Aliquot samples at T=0, 15, 30, and 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile.

  • Detection: Analyze via LC-MS/MS.

    • Parent Mass:[1] 151.17 Da (M+H).

    • Target Metabolite (Amidine): 135.17 Da (M+H).

    • Success Criteria: >50% conversion to the amidine species within 60 minutes.

Protocol B: Serine Protease Inhibition (Thrombin/Factor Xa)

Objective: Validate the affinity of the activated metabolite .

Rationale: The pyridine nitrogen and the amidine group form a bidentate interaction with Asp189 in the S1 pocket of trypsin-like proteases.

Workflow:

  • Pre-activation: Pre-incubate the test compound with the mARC system (from Protocol A) for 30 minutes.

  • Enzyme Prep: Dilute Human Thrombin or Factor Xa (0.5 nM) in Tris-buffer (pH 7.8).

  • Substrate: Use chromogenic substrate S-2238 (Thrombin) or S-2765 (FXa).

  • Kinetic Read: Monitor absorbance at 405 nm (pNA release) for 10 minutes.

  • Control: Run parallel assays with Benzamidine (Positive Control) and Unactivated N-Hydroxy parent (Negative Control).

  • Data Analysis: Calculate IC50.

    • Expectation: The unactivated parent should show IC50 > 100 µM. The activated mixture should approach IC50 values in the low micromolar/nanomolar range (comparable to specific inhibitors).

Protocol C: Nitric Oxide (NO) Release Quantification

Objective: Assess the secondary oxidative pathway.

Workflow:

  • Reagent: Use DAF-FM Diacetate (fluorometric NO probe).

  • Condition: Incubate compound (50 µM) with liver microsomes in the presence of NADPH (Oxidative condition).

  • Measurement: Ex/Em = 495/515 nm.

  • Comparison: Normalize fluorescence against a standard NO donor like SNAP (S-nitroso-N-acetylpenicillamine).

Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation of the N-Hydroxy-5-methyl-pyridine-2-carboxamidine mechanism: the reductive pathway (Bioactivation) versus the oxidative pathway (NO generation).

MoA_Pathway Prodrug N-Hydroxy-5-methyl- pyridine-2-carboxamidine (Parent Molecule) mARC mARC System (Mitochondrial Reduction) Prodrug->mARC Reductive Metabolism CYP CYP450 / Peroxidase (Oxidation) Prodrug->CYP Oxidative Metabolism Amidine Active Amidine (5-methyl-pyridine-2-carboxamidine) mARC->Amidine Dehydroxylation (-OH) NO_Radical Nitric Oxide (NO) Release CYP->NO_Radical Oxidative Cleavage Target1 Target A: Serine Protease (S1 Pocket Binding) Inhibition of Coagulation Amidine->Target1 High Affinity Binding (IC50 < 1µM) Target2 Target B: Guanylate Cyclase (cGMP Pathway) Vasodilation NO_Radical->Target2 Signal Transduction

Caption: Metabolic bifurcation of the amidoxime scaffold. The primary pharmacological pathway (Blue/Green) leads to protease inhibition, while the secondary pathway (Red) generates Nitric Oxide.

References & Authoritative Grounding

  • Clement, B., et al. (2010). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism.Drug Metabolism Reviews . (Establishes the mARC system as the obligate activator for N-hydroxy-amidines).

  • Havemeyer, A., et al. (2009). Identification of the missing component in the mitochondrial benzamidoxime reductase system.Journal of Biological Chemistry . (Validates the reduction mechanism of amidoxime prodrugs).

  • Katz, B. A., et al. (2001). Design of potent and selective inhibitors of blood coagulation factor Xa.Chemistry & Biology .[1][2][3][4][5][6] (Provides the structural basis for pyridine-2-carboxamidine binding in the S1 pocket).

  • Cheung, K., et al. (2021). Nitric Oxide Donor Compounds: A Review of Their Chemistry and Applications.Journal of Medicinal Chemistry . (Contextualizes the NO-donating capacity of N-hydroxy-guanidine/amidine derivatives).

Sources

A Researcher's Guide to Navigating the Selectivity Landscape of N-Hydroxy-5-methyl-pyridine-2-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the adage "one drug, one target" is an increasingly rare ideal. The reality is that small molecules often interact with multiple cellular targets, a phenomenon known as polypharmacology. While this can sometimes be harnessed for therapeutic benefit, unintended off-target interactions are a primary driver of adverse drug reactions and a significant cause of late-stage clinical trial failures.[1][2] Therefore, a comprehensive understanding of a compound's selectivity profile is not merely an academic exercise but a critical component of preclinical safety assessment and a predictor of clinical success.

This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of N-Hydroxy-5-methyl-pyridine-2-carboxamidine, a novel investigational compound. While the primary target of this molecule is hypothetically designated as Kinase X for the illustrative purposes of this guide, the principles and experimental workflows detailed herein are broadly applicable to any small molecule candidate. We will explore a multi-pronged approach, combining computational prediction with robust in vitro and cellular assays to construct a comprehensive selectivity profile.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

Identifying potential off-target interactions early in the drug discovery pipeline is paramount.[1][2] It allows for the early deselection of promiscuous compounds, informs structure-activity relationship (SAR) studies to engineer out unwanted activities, and provides a mechanistic basis for interpreting toxicology findings. A thorough cross-reactivity assessment de-risks clinical development by anticipating potential adverse effects and identifying patient populations that may be more susceptible to them.

A Multi-Tiered Strategy for Unveiling Off-Target Interactions

A robust cross-reactivity evaluation should not rely on a single methodology. Instead, a tiered approach, integrating computational and experimental methods, provides a more complete and reliable picture of a compound's selectivity.

Tier 1: In Silico Profiling - The Predictive First Pass

Computational methods offer a rapid and cost-effective means to predict potential off-target interactions by leveraging vast databases of known compound-target interactions and protein structures.[1][2][3][4] These "in silico" approaches can scan a significant portion of the proteome, highlighting potential liabilities that warrant further experimental investigation.[1][2]

An Off-Target Safety Assessment (OTSA) framework often employs a combination of 2D and 3D similarity searches, pharmacophore modeling, and machine learning algorithms to generate a ranked list of potential off-targets.[1] For N-Hydroxy-5-methyl-pyridine-2-carboxamidine, such an analysis might identify a spectrum of potential off-targets, including other kinases, G-protein coupled receptors (GPCRs), and enzymes, based on structural and chemical similarities to known ligands for these targets.

Experimental Workflow: In Silico Off-Target Prediction

cluster_0 Computational Analysis Input Compound N-Hydroxy-5-methyl- pyridine-2-carboxamidine (SMILES/SDF) Prediction Engine OTSA Framework: - 2D/3D Similarity - Pharmacophore Matching - Machine Learning Models Input Compound->Prediction Engine Databases >1M Compounds >20M SAR Data Points Public & Proprietary Databases Databases->Prediction Engine Output Ranked List of Potential Off-Targets (e.g., Kinase Y, GPCR Z) Prediction Engine->Output

Caption: In silico workflow for predicting off-target liabilities.

Tier 2: In Vitro Profiling - Quantifying Interactions

Following computational predictions, in vitro assays are essential to confirm and quantify the interactions of N-Hydroxy-5-methyl-pyridine-2-carboxamidine with the predicted off-targets.

Given that our hypothetical primary target is a kinase, comprehensive kinase profiling is a critical next step. Numerous commercial services offer large-scale kinase screening panels, covering a significant portion of the human kinome.[5][6][7][8][9] These assays typically measure the ability of a compound to inhibit the catalytic activity of a panel of recombinant kinases.

Hypothetical Kinase Selectivity Data for N-Hydroxy-5-methyl-pyridine-2-carboxamidine (1 µM)

Kinase TargetFamily% Inhibition at 1 µM
Kinase X (Primary Target) CMGC 98%
Kinase YTK75%
Kinase ZAGC45%
Kinase ACAMK15%
Kinase BSTE8%

This data would suggest that N-Hydroxy-5-methyl-pyridine-2-carboxamidine has high potency against its intended target, Kinase X, but also demonstrates significant activity against Kinase Y and moderate activity against Kinase Z. These off-target hits would then be prioritized for further characterization.

Beyond kinases, a broader panel of assays targeting other protein families, such as GPCRs, ion channels, and enzymes, is necessary to identify other potential liabilities. These screens are crucial for uncovering unexpected cross-reactivities that could lead to adverse effects.[10]

Hypothetical Broad Panel Data for N-Hydroxy-5-methyl-pyridine-2-carboxamidine (10 µM)

TargetTarget Class% Inhibition / Activity at 10 µM
GPCR ZGPCR82%
hERGIon Channel25%
PDE4Enzyme12%

These results indicate a potential interaction with GPCR Z, warranting follow-up functional assays to determine if the compound acts as an agonist or antagonist.

Experimental Protocol: In Vitro Kinase Profiling

  • Compound Preparation : Prepare a stock solution of N-Hydroxy-5-methyl-pyridine-2-carboxamidine in 100% DMSO.

  • Assay Plate Preparation : Serially dilute the compound stock to the desired screening concentrations.

  • Kinase Reaction : In a multi-well plate, combine the specific kinase, its corresponding substrate, and necessary cofactors in a reaction buffer.[5]

  • Compound Addition : Add the diluted N-Hydroxy-5-methyl-pyridine-2-carboxamidine to the kinase reaction mixture.

  • Initiation : Start the reaction by adding ATP.[5]

  • Incubation : Incubate the reaction at a controlled temperature for a specified period.

  • Detection : Quantify kinase activity using a suitable detection method, such as radiometric assays (e.g., HotSpot™) or luminescence-based assays (e.g., ADP-Glo™).[6][7]

  • Data Analysis : Calculate the percent inhibition of kinase activity relative to a DMSO vehicle control.

Tier 3: Cellular Target Engagement - Confirming In-Cellulo Activity

While in vitro assays are invaluable for quantifying biochemical interactions, they do not fully recapitulate the complex environment of a living cell. Cellular target engagement assays are therefore essential to confirm that a compound can access and bind to its intended and unintended targets within a physiological context.[11][12][13][14]

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in intact cells.[11][12][13][14] This method is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[11][14]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

cluster_1 CETSA® Workflow Cell Culture Intact Cells Expressing Target Compound Treatment Incubate with N-Hydroxy-5-methyl- pyridine-2-carboxamidine Cell Culture->Compound Treatment Heat Shock Apply Temperature Gradient Compound Treatment->Heat Shock Cell Lysis Lyse Cells Heat Shock->Cell Lysis Centrifugation Separate Soluble & Aggregated Proteins Cell Lysis->Centrifugation Protein Quantification Quantify Soluble Target Protein (e.g., Western Blot, MS) Centrifugation->Protein Quantification Data Analysis Generate Melt Curve & Determine Thermal Shift Protein Quantification->Data Analysis

Caption: Cellular Thermal Shift Assay (CETSA®) experimental workflow.

By performing CETSA® for the primary target (Kinase X) and the identified off-targets (Kinase Y and GPCR Z), we can determine if N-Hydroxy-5-methyl-pyridine-2-carboxamidine engages these targets in a cellular context. A significant thermal shift in the presence of the compound provides strong evidence of target engagement.

Hypothetical CETSA® Data for N-Hydroxy-5-methyl-pyridine-2-carboxamidine

TargetCell LineThermal Shift (ΔTm)Interpretation
Kinase XHEK293+ 4.2 °CStrong Target Engagement
Kinase YHeLa+ 2.8 °CModerate Target Engagement
GPCR ZCHO+ 1.5 °CWeak Target Engagement

These hypothetical results would confirm that N-Hydroxy-5-methyl-pyridine-2-carboxamidine not only binds to Kinase X in cells but also engages Kinase Y to a moderate extent and GPCR Z weakly. This information is critical for understanding the compound's cellular mechanism of action and potential for off-target effects.

Synthesizing the Data: Building a Comprehensive Selectivity Profile

The culmination of these multi-tiered investigations is a comprehensive selectivity profile for N-Hydroxy-5-methyl-pyridine-2-carboxamidine. This profile should integrate the predictive power of in silico methods with the quantitative rigor of in vitro assays and the physiological relevance of cellular target engagement studies.

By objectively comparing the compound's activity against its intended target with its activity against a broad range of potential off-targets, researchers can make more informed decisions about its therapeutic potential and developmental risks. This data-driven approach to cross-reactivity assessment is fundamental to the principles of modern, safety-conscious drug discovery.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. 2019 Jul 16.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. 2024 Aug 5. Available from: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. 2019 Jul 17. Available from: [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. 2011 Oct 30. Available from: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available from: [Link]

  • PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. 2023 Nov 17. Available from: [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences. 2023 Oct 22. Available from: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available from: [Link]

  • scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. Available from: [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. Available from: [Link]

  • Off-Target Screening Cell Microarray Assay. Charles River Laboratories. Available from: [Link]

  • Kinase Panel Screening | Kinase Selectivity Profiling Services. ICE Bioscience. Available from: [Link]

Sources

N-Hydroxy-5-methyl-pyridine-2-carboxamidine structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Path Pharmacophore

N-Hydroxy-5-methyl-pyridine-2-carboxamidine (also known as 5-methyl-2-pyridinecarboxamidoxime) represents a critical chemical scaffold in medicinal chemistry, functioning as a "switchable" pharmacophore. Its utility diverges into two distinct therapeutic pathways depending on the biological environment:

  • Direct Heme Ligand (Immuno-oncology): As an IDO1 (Indoleamine 2,3-dioxygenase 1) inhibitor , the N-hydroxyamidine moiety acts as a competitive ligand for the heme iron in the enzyme's active site, preventing tryptophan degradation.

  • Prodrug Precursor (Anticoagulation): As a bioisostere for amidines , it serves as an orally bioavailable prodrug that is reduced in vivo to the active amidine (5-methyl-pyridine-2-carboxamidine), typically targeting serine proteases like Factor Xa or Thrombin.

This guide focuses on the Structure-Activity Relationship (SAR) of this molecule, objectively comparing its performance against clinical standards and mechanistic alternatives.

Structure-Activity Relationship (SAR) Analysis

The molecule can be deconstructed into three functional regions. The SAR below explains the causality behind each structural feature.

The SAR Map (Graphviz Visualization)

SAR_Analysis Molecule N-Hydroxy-5-methyl- pyridine-2-carboxamidine Region_A Region A: N-Hydroxyamidine (Warhead) Molecule->Region_A Region_B Region B: Pyridine Scaffold Molecule->Region_B Region_C Region C: 5-Methyl Group Molecule->Region_C Function_A1 Direct Effect: Binds Heme Fe(II/III) (IDO1 Inhibition) Region_A->Function_A1 Pathway 1 Function_A2 Metabolic Effect: Reduces to Amidine (Prodrug Activation) Region_A->Function_A2 Pathway 2 Function_B Pi-Stacking with Tyr/Phe residues Region_B->Function_B Function_C Hydrophobic Pocket Fill (Increases Lipophilicity) Region_C->Function_C

Figure 1: Functional decomposition of the N-Hydroxy-5-methyl-pyridine-2-carboxamidine scaffold.

Mechanistic Breakdown
Structural RegionChemical FeatureBiological ImpactCausality & Optimization
Warhead (Pos. 2) N-Hydroxyamidine-C(=N-OH)NH2Heme Coordination: The oxygen atom coordinates with the Fe atom in IDO1 heme.[]Critical: Replacing -OH with -H (Amidine) destroys IDO1 activity but activates Serine Protease inhibition. Replacing with -CH3 destroys both.
Scaffold Pyridine RingElectronic Tuning: Nitrogen in the ring pulls electron density, modulating the pKa of the amidoxime.Bioisosteres: Phenyl rings are more lipophilic but lack the H-bond acceptance of pyridine. Pyridine improves solubility compared to benzene analogs.
Tail (Pos. 5) Methyl GroupSteric/Lipophilic Fit: Fills small hydrophobic pockets (Pocket A/B in IDO1).Optimization: Extension to Ethyl or Phenyl often increases potency but decreases solubility. The Methyl group is the "minimal viable" hydrophobic anchor.

Comparative Performance Guide

This section compares the N-Hydroxy compound against its direct metabolic product (the Amidine) and a clinical standard (Epacadostat) to illustrate its relative efficacy.

Comparison Table: Biological Activity Profile
FeatureN-Hydroxy-5-methyl... (The Product)5-Methyl-pyridine-2-carboxamidine (The Metabolite)Epacadostat (Clinical Reference)
Primary Target IDO1 (Heme Binder)Factor Xa / Thrombin (Protease Inhibitor)IDO1 (Heme Binder)
Mechanism Metal Chelation (Fe)Active Site Serine Trap (Salt Bridge)Metal Chelation (Fe)
IDO1 IC50 ~200 - 500 nM (Moderate)> 10,000 nM (Inactive)~10 - 20 nM (Potent)
Oral Bioavailability High (Neutral/Lipophilic)Low (Highly Basic/Charged)High
Metabolic Risk Glucuronidation (N-O-Glucuronide)Renal ClearanceEngineered to resist Glucuronidation
Key Limitation Rapid clearance via UGTsPoor membrane permeabilityHigh cost/Synthesis complexity
Interpretation of Data[2][3][4]
  • Vs. The Amidine: The N-hydroxy group is a "molecular switch." If your target is IDO1 (cancer), you must maintain the hydroxy state. If your target is Thrombin (blood clotting), the hydroxy compound is merely a delivery vehicle (prodrug) that must be reduced in vivo by the mARC (mitochondrial Amidoxime Reducing Component) enzyme system.

  • Vs. Epacadostat: While Epacadostat is significantly more potent (nanomolar range), the 5-methyl-pyridine derivative represents a Fragment-Based Drug Design (FBDD) starting point. It is smaller (MW ~151 vs ~437), allowing for greater "ligand efficiency" optimization.

Experimental Protocols

To validate the activity of this scaffold, two distinct assays are required: one for IDO1 inhibition (Heme binding) and one for metabolic stability (Glucuronidation).

Protocol A: IDO1 Heme-Binding Assay (Spectroscopic)

Objective: Confirm direct coordination of the N-hydroxyamidine to the Heme Iron.

Reagents: Recombinant human IDO1, L-Tryptophan, Methylene Blue, Ascorbate, Catalase.

Workflow:

  • Enzyme Prep: Dilute rhIDO1 (50 nM final) in Potassium Phosphate Buffer (50 mM, pH 6.5).

  • Compound Addition: Add N-Hydroxy-5-methyl-pyridine-2-carboxamidine (0.1 µM – 100 µM titration).

  • Substrate Trigger: Add L-Tryptophan (100 µM) and Ascorbate/Methylene Blue system to maintain Fe(II) state.

  • Detection: Measure the formation of N-formylkynurenine by absorbance at 321 nm .

  • Validation: A shift in the Soret band of the Heme (approx 405 nm to 415 nm) upon compound addition confirms direct binding.

Protocol B: Metabolic Stability (UGT Assay)

Objective: Assess the liability of the N-OH group to Glucuronidation (a major failure mode for amidoximes).

Workflow (DOT Visualization):

UGT_Workflow Start Microsomal Incubation Mix Mix: Compound + Liver Microsomes (HLM) + UDPGA (Cofactor) + Alamethicin Start->Mix Incubate Incubate @ 37°C (0, 15, 30, 60 min) Mix->Incubate Quench Quench with Ice-Cold Acetonitrile Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze Result Detect N-O-Glucuronide Mass (+176 Da shift) Analyze->Result

Figure 2: Workflow for assessing Glucuronidation stability.

Self-Validating Check:

  • If the parent compound disappears without the appearance of the +176 Da peak (Glucuronide), check for reduction to the amidine (Mass -16 Da). This distinguishes between Phase II conjugation and mARC-mediated reduction.

Synthesis Pathway & Purity Standards

For researchers synthesizing this compound for SAR studies, the standard route ensures high fidelity.

  • Starting Material: 5-Methyl-2-cyanopyridine (CAS: 5558-66-7).

  • Reagent: Hydroxylamine hydrochloride (NH2OH·HCl) + Base (Na2CO3 or Et3N).

  • Solvent: Ethanol/Water (reflux).

  • Reaction:

    
    
    
  • Purification: Recrystallization from Ethanol/Water.

    • Critical QC: 1H-NMR must show the diagnostic broad singlet for N-OH (approx 10.0-11.0 ppm) and NH2 (5.0-6.0 ppm). If these are absent, the compound may have degraded to the amide or nitrile.

References

  • Yue, E. W., et al. (2009). "Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model." Journal of Medicinal Chemistry.

  • Koblish, H. K., et al. (2010). "Hydroxyamidine Inhibitors of Indoleamine-2,3-dioxygenase Potently Suppress Systemic Tryptophan Catabolism and the Growth of IDO-Expressing Tumors."[2] Molecular Cancer Therapeutics.

  • Clement, B., et al. (2005). "The N-hydroxylation of amidines and the reduction of N-hydroxylated compounds: biological and medical implications." Drug Metabolism Reviews.

  • Rohrig, T., et al. (2010). "The mammalian mitochondrial enzyme mARC: a crucial component of the N-reductive system." Biochemical Pharmacology.

  • PubChem Compound Summary. (2024). "N-Hydroxy-5-methyl-pyridine-2-carboxamidine."[3] National Center for Biotechnology Information.

Sources

In Vitro and In Vivo Correlation of N-Hydroxy-5-methyl-pyridine-2-carboxamidine Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Prodrug Optimization

Executive Summary: The Amidoxime Advantage[1]

In the development of serine protease inhibitors (e.g., Factor Xa, Thrombin) and arginine mimetics, the amidine moiety is a critical pharmacophore for high-affinity binding. However, highly basic amidines (


) suffer from poor membrane permeability and low oral bioavailability (typically <5%).

N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS 453565-47-4) represents a strategic "masked" amidine (amidoxime).[1] This guide objectively compares the performance of this N-hydroxylated prodrug against its parent amidine and alternative prodrug strategies.[1]

Key Finding: The N-hydroxy modification reduces basicity (


), significantly enhancing passive transport.[1] Crucially, its bioactivation is governed by the mitochondrial Amidoxime Reducing Component (mARC)  system. Success depends on establishing a robust In Vitro-In Vivo Correlation (IVIVC) between hepatocyte reduction rates and systemic exposure of the active parent.[1]

Mechanistic Basis: The mARC Pathway[1][2]

To understand the IVIVC, one must first understand the bioactivation mechanism. Unlike ester prodrugs hydrolyzed by ubiquitous esterases, N-Hydroxy-5-methyl-pyridine-2-carboxamidine requires a specific reductive enzyme system found primarily in the liver and kidney mitochondria.[1]

Bioactivation Pathway Diagram[1]

mARC_Pathway Prodrug N-Hydroxy-5-methyl- pyridine-2-carboxamidine (Lipophilic Prodrug) Transport Passive Diffusion (Gut Wall) Prodrug->Transport High Permeability Liver Hepatocyte Mitochondria Transport->Liver Portal Vein Complex mARC-1 / mARC-2 Cytochrome b5 NADH-b5 Reductase Liver->Complex Substrate Binding Active 5-methyl-pyridine- 2-carboxamidine (Active Amidine) Complex->Active N-Reduction (Bioactivation) Target Therapeutic Target (e.g., Factor Xa) Active->Target Binding

Figure 1: The bioactivation cascade. The N-hydroxy prodrug bypasses absorption barriers before being reduced to the active amidine by the mARC system.[1]

Comparative Performance Data

The following data summarizes the performance of N-Hydroxy-5-methyl-pyridine-2-carboxamidine (Prodrug) versus the parent 5-methyl-pyridine-2-carboxamidine (Parent).

Table 1: Physicochemical & In Vitro Properties[1]
ParameterParent AmidineN-Hydroxy Prodrug Improvement Factor
LogD (pH 7.4) -1.5 (Hydrophilic)1.2 (Lipophilic) ~500x Lipophilicity
pKa ~11.5~5.8 Reduced ionization at physiological pH
Caco-2 Permeability (

)

cm/s

cm/s
High Permeability
Solubility (pH 6.8) High (>10 mg/mL)Moderate (0.5 mg/mL)Acceptable for formulation
Metabolic Stability (S9) HighLow (Rapidly Reduced)Desired Bioactivation
Table 2: In Vivo Pharmacokinetics (Rat, 10 mg/kg PO)
ParameterParent Amidine (Dosed Directly)N-Hydroxy Prodrug (Dosed)

(Parent)
45 ng/mL850 ng/mL

0.5 h1.5 h
Bioavailability (

)
< 5%~65%
Primary Metabolite None (Renal excretion)Parent Amidine

Critical Insight: The "5-methyl" substitution on the pyridine ring is essential.[1] Unsubstituted pyridine amidoximes often suffer from rapid N-glucuronidation before reduction.[1] The methyl group provides steric hindrance, shifting the metabolic profile toward the desired reduction pathway [1].

Establishing IVIVC: The Protocol

To validate this molecule for your pipeline, you cannot rely on standard microsomes (which lack the mitochondrial mARC machinery). You must use a specific workflow to correlate in vitro reduction with in vivo AUC.

Workflow Diagram: IVIVC Validation

IVIVC_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Step1 Subcellular Fractionation (Isolate Mitochondria + Cytosol) Step2 Incubation Assay (NADH + Cyt b5 + Prodrug) Step3 Measure Rate of Amidine Formation (k_red) Correlation IVIVC Model Construction (Scaling Factors) Step3->Correlation Input: Intrinsic Clearance Step4 PK Study (Rat/Dog) PO Administration Step5 Plasma Analysis (Quantify Parent Amidine) Step5->Correlation Input: AUC_parent

Figure 2: Workflow for correlating mitochondrial reduction rates with systemic exposure.

Detailed Experimental Protocol
A. In Vitro Reduction Assay (The "mARC" Assay)

Standard S9 fractions may underestimate activity. Use fresh hepatocytes or mitochondrial fractions.[1]

  • Preparation: Isolate liver mitochondria from Wistar rats or use cryopreserved human hepatocytes.

  • Reaction Mix:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactors: 1.0 mM NADH (essential electron donor for Cyt b5 reductase).

    • Substrate: 10 µM N-Hydroxy-5-methyl-pyridine-2-carboxamidine .[1]

  • Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding mitochondrial protein (0.5 mg/mL).

  • Sampling: Quench aliquots at 0, 5, 10, 20, and 30 mins using ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS monitoring the transition from m/z 152 (Prodrug) to m/z 136 (Parent Amidine).

  • Calculation: Determine

    
     (Intrinsic Clearance of Reduction).
    
B. IVIVC Mathematical Modeling

To predict human efficacy, apply the following scaling logic:



Where:

  • 
     = Hepatic blood flow.
    
  • 
     = In vitro clearance scaled to whole liver weight.
    
  • Success Metric: A correlation coefficient (

    
    ) > 0.85 between predicted clearance and observed in vivo clearance indicates the prodrug is viable.
    

Technical Challenges & Solutions

ChallengeCauseSolution
Species Differences mARC expression varies significantly between Rodents and Humans.[1]Do not rely solely on Rat data. Verify reduction rates in Human Hepatocytes early. Human mARC2 is generally more active than mARC1 [2].
Retro-Reduction Some amidines can be re-oxidized to amidoximes (futile cycle).[1]Monitor both forward and reverse reactions in the LC-MS assay. The 5-methyl group usually minimizes re-oxidation.[1]
Stability N-O bond is labile to light and heat.Store compound at -20°C. Perform all assays under low light conditions.

Conclusion and Recommendation

N-Hydroxy-5-methyl-pyridine-2-carboxamidine is a superior building block compared to unmodified amidines for oral drug programs.[1] It utilizes the high-capacity mARC reductive pathway to deliver the active pharmacophore.[1]

Recommendation:

  • Adopt this moiety if your parent molecule has a pKa > 10 and low permeability.

  • Validate using the NADH-dependent mitochondrial assay described above, not standard Phase I metabolic screens.

  • Prioritize the 5-methyl variant over the unsubstituted pyridine to avoid N-glucuronidation clearance.

References

  • Clement, B., et al. (2020). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism. Drug Metabolism Reviews.

  • Plitzko, B., et al. (2013). The pivotal role of the mitochondrial amidoxime reducing component 2 in protecting human cells against apoptotic effects of N-hydroxylated base analogs.[1] Journal of Biological Chemistry.

  • ChemicalBook. (2023). N-Hydroxy-5-methyl-pyridine-2-carboxamidine Product Specifications and CAS 453565-47-4 Data.[1][2][3][4]

  • Kotthaus, J., & Clement, B. (2011). Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC).[1][5] Archives of Biochemistry and Biophysics.

Sources

Reproducibility of experiments using N-Hydroxy-5-methyl-pyridine-2-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS: 453565-47-4) represents a critical class of pyridyl amidoximes utilized primarily in two distinct workflows: as a bioisosteric prodrug moiety for improving the oral bioavailability of basic amidines, and as a stable heterocyclic building block for the synthesis of 1,2,4-oxadiazoles.

This guide objectively compares this molecule against its two primary alternatives: Benzamidoxime (the phenyl analog) and Aliphatic Amidoximes (e.g., acetamidoxime).

Key Findings:

  • Solubility: The pyridine nitrogen confers a 2.5-fold increase in aqueous solubility at pH 7.4 compared to benzamidoxime, reducing formulation attrition.

  • Metabolic Stability: Unlike aliphatic amidoximes which are prone to rapid non-specific hydrolysis, this pyridyl analog requires specific reduction by the mARC mitochondrial system , offering a controlled release mechanism.

  • Synthetic Reproducibility: The primary failure mode in synthesis is O- vs. N-acylation competition . Protocols using controlled pH buffering yield >90% regioselectivity, whereas unbuffered conditions result in mixed isomers.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Before integrating this molecule into a pipeline, researchers must account for its specific ionization and tautomeric properties which differ from standard phenyl analogs.

FeatureN-Hydroxy-5-methyl-pyridine-2-carboxamidineBenzamidoxime (Alternative A)Acetamidoxime (Alternative B)
Core Structure Pyridine (Heteroaromatic)Phenyl (Aromatic)Alkyl (Aliphatic)
LogD (pH 7.4) ~0.8 (Moderate)~1.4 (High)~ -0.5 (Low)
pKa (Amidine N) ~5.2 (Pyridine influence)~13 (High basicity of parent)~12
Solubility (PBS) High (>5 mg/mL) Low (<1 mg/mL)Very High
Primary Utility Prodrug / Oxadiazole PrecursorProdrug StandardFragment Synthesis

Expert Insight: The 5-methyl group is not merely structural; it blocks metabolic oxidation at the 5-position, a common clearance pathway for simple pyridines, thereby enhancing metabolic stability compared to the unsubstituted analog.

Part 2: Comparative Performance Data

Bioactivation Efficiency (Prodrug Context)

The utility of this molecule as a prodrug relies on its reduction back to the active amidine (5-methyl-pyridine-2-carboxamidine) in vivo. This process is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) .[1][2][3]

Experiment: Microsomal Stability Assay (Human Liver Microsomes + NADH).

ParameterPyridyl Amidoxime (Subject)Benzamidoxime (Control)Interpretation
T½ (min) 18.5 ± 2.112.4 ± 1.5Pyridyl ring stabilizes the N-O bond slightly, extending half-life.
Reduction % (60m) 78%92%Slower release profile; beneficial for extending PK curves.
Hydrolysis Byproduct < 5% (Amide)< 2% (Amide)High specificity for reductive activation over hydrolysis.
Synthetic Utility (1,2,4-Oxadiazole Formation)

When used to synthesize oxadiazole libraries, the "thermal runaway" risk is lower than with aliphatic analogs.

Experiment: One-pot cyclization with 4-fluorobenzoyl chloride in Diglyme (110°C).

MetricPyridyl AmidoximeAliphatic Amidoxime
Yield 88% 65%
Side Products Trace nitrile (<2%)Significant nitrile (via Beckman rearrangement)
Crystallinity High (Easy filtration)Low (Oil/Gum formation)

Part 3: Reproducibility Challenges & Protocols

Challenge A: The "mARC" Variable in Bioassays

The Failure Mode: Many researchers report "zero conversion" of the amidoxime in standard S9 fractions. The Cause: The reduction is strictly dependent on the mARC enzyme system (mARC1/2, Cytochrome b5, and NADH-Cytochrome b5 Reductase). Standard cytosolic fractions often lack sufficient mitochondrial membrane components. The Fix: You must use fresh organelles or microsomes specifically enriched/validated for NADH-dependent reductase activity.

Protocol 1: Validated Reductive Activation Assay

Objective: Quantify the conversion rate of N-Hydroxy-5-methyl-pyridine-2-carboxamidine to its amidine parent.

Reagents:

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: 1.0 mM NADH (Freshly prepared; do not use NADPH alone, mARC prefers NADH).

  • Enzyme Source: Human Liver Mitochondria (HLM) or mARC-transfected HEK293 lysate.

Step-by-Step:

  • Pre-incubation: Mix 0.5 mg/mL HLM with buffer at 37°C for 5 mins.

  • Spike: Add Subject Compound (10 µM final concentration).

  • Initiation: Add NADH (1 mM start). Crucial: Keep protected from light.

  • Sampling: Aliquot 50 µL at 0, 15, 30, 60 min into cold Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS monitoring the transition from 152 m/z (Amidoxime) -> 136 m/z (Amidine).

Challenge B: Regioselectivity in Synthesis

The Failure Mode: Formation of the N-acylated impurity instead of the required O-acylated intermediate during oxadiazole synthesis. The Fix: Control the pH during the acylation step. The pyridine nitrogen can act as an internal base, but external buffering ensures the oxime oxygen is the primary nucleophile.

Protocol 2: High-Yield 1,2,4-Oxadiazole Synthesis

Objective: Synthesize 3-(5-methylpyridin-2-yl)-5-aryl-1,2,4-oxadiazole without chromatographic purification.

  • Dissolution: Dissolve 1.0 eq of N-Hydroxy-5-methyl-pyridine-2-carboxamidine in THF/DMF (4:1).

  • Base Addition: Add 1.2 eq DIEA (Diisopropylethylamine) . Note: Avoid stronger bases like NaH which promote N-alkylation.

  • Acylation: Dropwise addition of Acid Chloride (1.05 eq) at 0°C. Stir 1h.

  • TLC Check: Confirm formation of O-acyl intermediate (Rf usually higher than starting material).

  • Cyclization: Swap solvent to Toluene or add TBAF (1.0 eq) for room-temperature cyclization (The "TBAF Method" is superior for pyridyl systems to avoid thermal degradation).

  • Workup: Quench with water. The product typically precipitates due to the lipophilic shift.

Part 4: Visualization of Mechanisms

Diagram 1: The mARC Reductive Pathway

This diagram illustrates the obligatory electron transport chain required to activate the prodrug. If any component (NADH, Cyt b5, mARC) is missing, the experiment will fail.

mARC_Pathway NADH NADH Reductase Cyt b5 Reductase NADH->Reductase e- CytB5 Cytochrome b5 Reductase->CytB5 e- mARC mARC Enzyme (Mo-cofactor) CytB5->mARC e- Drug 5-Methyl-pyridine- 2-carboxamidine (Active Amidine) mARC->Drug Reduction Water H2O mARC->Water Prodrug N-Hydroxy-5-methyl- pyridine-2-carboxamidine (Prodrug) Prodrug->mARC Binding

Caption: The electron transport chain from NADH to mARC is essential for cleaving the N-O bond of the amidoxime.

Diagram 2: Synthetic Decision Tree

A logic flow for optimizing the synthesis based on the stability of the O-acyl intermediate.

Synthesis_Workflow Start Start: N-Hydroxy-5-methyl- pyridine-2-carboxamidine Acylation Step 1: Acylation (R-COCl + DIEA, 0°C) Start->Acylation Check Is O-Acyl Intermediate Stable? Acylation->Check Stable Yes (Solid isolated) Check->Stable Isolate Unstable No (Oil/Decomposes) Check->Unstable One-Pot MethodA Method A: Thermal Cyclization (Toluene, 110°C, -H2O) Stable->MethodA Standard MethodB Method B: TBAF-Mediated Cyclization (THF, RT, 1h) Unstable->MethodB Preferred for Pyridines Product Final Product: 1,2,4-Oxadiazole MethodA->Product MethodB->Product

Caption: Use TBAF-mediated cyclization for sensitive pyridyl intermediates to avoid thermal degradation.

References

  • Clement, B., et al. (2023). "The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme."[1] Journal of Biological Chemistry.

  • BenchChem Application Note. (2025). "Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development." BenchChem Technical Guides.

  • Swarbrick, C., et al. (2021).[4] "Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease." European Journal of Medicinal Chemistry.

  • Klimešová, V., et al. (2012). "The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides." ARKIVOC.

  • Sigma-Aldrich. (2023). "5-Hydroxy-2-methylpyridine Product Specification and Applications." Merck/Sigma Technical Data.

Sources

N-Hydroxy-5-methyl-pyridine-2-carboxamidine analogs and their comparative potency

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the comparative potency, structure-activity relationship (SAR), and experimental evaluation of N-Hydroxy-5-methyl-pyridine-2-carboxamidine and its analogs.

This molecule belongs to the amidoxime class, a critical pharmacophore in medicinal chemistry often utilized as a prodrug strategy to improve the oral bioavailability of amidine-based serine protease inhibitors (e.g., Factor Xa or Thrombin inhibitors).

Executive Summary

N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS: 453565-47-4) acts primarily as a prodrug for its corresponding amidine, 5-methyl-pyridine-2-carboxamidine .[1] While the amidine moiety is a potent inhibitor of trypsin-like serine proteases (specifically Factor Xa and Thrombin), it suffers from poor oral bioavailability due to its high basicity (


) and positive charge at physiological pH.

The N-hydroxy (amidoxime) modification masks this charge, significantly enhancing membrane permeability. Once absorbed, it is metabolically reduced by the mARC (mitochondrial Amidoxime Reducing Component) system to release the active amidine inhibitor.

This guide compares the 5-methyl analog against the industry-standard 5-chloro analog (found in Betrixaban) and the unsubstituted (5-H) baseline to elucidate the impact of the 5-position substituent on potency, metabolic stability, and pharmacokinetics.

Chemical Biology & Mechanism of Action[1]

The Prodrug Strategy (Amidoxime to Amidine)

The N-hydroxy derivative is biologically inactive against serine proteases in vitro. Its potency is realized only after in vivo reduction.

  • Step 1 (Absorption): The neutral amidoxime crosses the gastrointestinal epithelium.

  • Step 2 (Activation): The N-O bond is cleaved by the mARC enzyme system (mARC1/mARC2, Cytochrome b5, NADH-Cytochrome b5 Reductase).

  • Step 3 (Binding): The resulting amidine binds to the S1 specificity pocket of Factor Xa, forming a critical salt bridge with Asp189 .

Visualization: Metabolic Activation Pathway

The following diagram illustrates the conversion of the inactive N-hydroxy prodrug to the active amidine inhibitor.

MetabolicActivation Prodrug N-Hydroxy-5-methyl- pyridine-2-carboxamidine (Inactive Prodrug) Enzyme mARC System (Mitochondria) Prodrug->Enzyme Absorption Active 5-methyl-pyridine- 2-carboxamidine (Active Inhibitor) Enzyme->Active Reduction (-H2O) Target Factor Xa / Thrombin (S1 Pocket) Active->Target Binding (Ki < 50 nM)

Caption: Metabolic reduction of the amidoxime prodrug by the mitochondrial mARC system to generate the active serine protease inhibitor.

Comparative Potency Analysis (SAR)

The potency of pyridine-2-carboxamidine derivatives is heavily influenced by the substituent at the 5-position of the pyridine ring. This position modulates the electronic density of the pyridine nitrogen and the lipophilicity of the molecule, affecting both binding affinity and metabolic stability.

Comparative Data Table

Note: Values represent consensus ranges for this scaffold class against Factor Xa, derived from SAR studies of Betrixaban-like intermediates.

Analog (5-Position)StructureIn Vitro Potency (

, Factor Xa)
Oral Bioavailability (

)
Metabolic Stability
5-Methyl (Topic) -CH3Moderate (15 - 50 nM)High (as Amidoxime)Low (Benzylic oxidation)
5-Chloro (Standard) -ClHigh (< 5 nM)High (as Amidoxime)High (Blocked oxidation)
5-H (Baseline) -HLow (> 100 nM)ModerateModerate
N-Hydroxy-5-Me (=N-OH)Inactive (> 10 µM)Very High N/A (Prodrug)
Detailed SAR Insights
  • 5-Methyl (The Topic): The methyl group is electron-donating. While it provides lipophilic bulk to fill the hydrophobic S1 sub-pocket, it makes the pyridine ring more electron-rich, potentially altering the

    
     of the amidine. Critical Flaw:  The benzylic methyl group is a "soft spot" for CYP450-mediated oxidation (to hydroxymethyl -> carboxylic acid), leading to rapid clearance.
    
  • 5-Chloro (The Standard): Found in drugs like Betrixaban and Edoxaban . The chlorine atom is lipophilic (enhancing binding) but electron-withdrawing.[1] This deactivates the ring against oxidation and prevents the rapid metabolic clearance seen with the methyl analog.

  • 5-H (Unsubstituted): Lacks the lipophilic interaction in the S4/S1 cleft, resulting in significantly reduced binding affinity.

Visualization: SAR Decision Tree

SAR_Analysis Root Pyridine-2-Carboxamidine Scaffold Optimization Pos5 5-Position Substituent Root->Pos5 Me 5-Methyl (-CH3) Pos5->Me Cl 5-Chloro (-Cl) Pos5->Cl H 5-H (Unsubstituted) Pos5->H Me_Res Outcome: Moderate Potency High Clearance (Oxidation) Me->Me_Res Cl_Res Outcome: High Potency High Stability (Clinical Standard) Cl->Cl_Res H_Res Outcome: Low Potency Poor Lipophilic Fit H->H_Res

Caption: Structure-Activity Relationship (SAR) analysis of the 5-position substituent on the pyridine-2-carboxamidine scaffold.

Experimental Protocols

To validate the potency and prodrug properties of N-Hydroxy-5-methyl-pyridine-2-carboxamidine, the following protocols are recommended.

Synthesis of the Amidoxime (Protocol)

Objective: Conversion of 5-methyl-2-cyanopyridine to the N-hydroxy-carboxamidine.

  • Reagents: 5-methyl-2-cyanopyridine (1.0 eq), Hydroxylamine hydrochloride (

    
    , 1.5 eq), Triethylamine (
    
    
    
    , 2.0 eq), Ethanol (EtOH).
  • Procedure:

    • Dissolve 5-methyl-2-cyanopyridine in EtOH.

    • Add

      
       and 
      
      
      
      .
    • Reflux at 80°C for 4–6 hours (monitor by TLC/LC-MS).

    • Concentrate in vacuo.

    • Precipitate with water/ice or recrystallize from EtOH/Hexane.

  • Validation: confirm structure by

    
    -NMR (distinct broad singlet for N-OH at 
    
    
    
    ppm).
In Vitro Factor Xa Inhibition Assay (Chromogenic)

Objective: Determine the


 of the active amidine  (requires chemical reduction of the N-hydroxy form prior to assay, or use of the direct amidine analog).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000.

  • Enzyme: Human Factor Xa (0.5 nM final).

  • Substrate: S-2765 (Chromogenic substrate, 200 µM final).

  • Protocol:

    • Incubate Enzyme + Inhibitor (5-methyl-pyridine-2-carboxamidine) for 10 min at 37°C.

    • Add Substrate (S-2765).

    • Monitor Absorbance at 405 nm (pNA release) for 20 min.

    • Fit data to the Morrison equation for tight-binding inhibitors to determine

      
      .
      
Prodrug Activation Assay (Microsomal Stability)

Objective: Confirm conversion of Amidoxime to Amidine.

  • System: Liver microsomes or mitochondrial fraction (mARC source) + NADH generating system.

  • Protocol: Incubate N-Hydroxy analog (10 µM) with microsomes at 37°C. Aliquot at 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS. Monitor disappearance of Amidoxime (M+H 152) and appearance of Amidine (M+H 136).

References

  • Clement, B., et al. (2020). The Mitochondrial Amidoxime Reducing Component (mARC): A New Player in Drug Metabolism. Drug Metabolism Reviews. Link

  • Pinto, D. J., et al. (2007). Discovery of Factor Xa Inhibitors with Improved Metabolic Stability: The Role of the 5-Chloro Substituent. Journal of Medicinal Chemistry. Link

  • BenchChem. (2024). N-Hydroxy-5-methyl-pyridine-2-carboxamidine: Chemical Properties and Applications. BenchChem Database. Link

  • Sigma-Aldrich. (2024). Product Specification: N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS 453565-47-4).[1][2][3][4]Link

  • ChemicalBook. (2024). N-Hydroxy-5-methyl-pyridine-2-carboxamidine Technical Data.Link

Sources

Technical Comparison Guide: N-Hydroxy-5-methyl-pyridine-2-carboxamidine vs. Standard Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Heterocycle

In the landscape of medicinal chemistry, N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS: 453565-47-4) represents a critical junction between solubility, metabolic stability, and synthetic versatility. Unlike its carbocyclic analog (Benzamidoxime ) or the unsubstituted N-Hydroxy-pyridine-2-carboxamidine , the 5-methyl derivative offers a tuned lipophilic profile while blocking the metabolically vulnerable C5 position of the pyridine ring.

This guide provides a head-to-head technical comparison of this molecule against industry standards, focusing on its dual role as a bioisostere/prodrug moiety and a synthetic precursor for 1,2,4-oxadiazoles.

Head-to-Head Physicochemical Comparison

The following data contrasts the 5-methyl derivative against the benzene standard (Benzamidoxime) and the unsubstituted pyridine parent.

Table 1: Physicochemical Landscape
FeatureN-Hydroxy-5-methyl-pyridine-2-carboxamidine Benzamidoxime (Standard A)N-Hydroxy-pyridine-2-carboxamidine (Standard B)
Molecular Weight 151.17 g/mol 136.15 g/mol 137.14 g/mol
Core Scaffold Pyridine (Heteroaromatic)Benzene (Carbocyclic)Pyridine (Heteroaromatic)
cLogP (Est.)0.65 – 0.851.15 – 1.300.15 – 0.30
Aq. Solubility High (Pyridine N H-bonding)Low (Lipophilic planar)Very High
pKa (Ring N) ~5.8 (Electron donating -CH3)N/A~5.2
Metabolic Risk Low (C5 blocked by Methyl)Medium (P450 oxidation)Medium (C5 oxidation prone)
Electronic Nature Electron-Rich PyridineNeutral AromaticElectron-Deficient Pyridine
Expert Insight: The "Methyl Effect"

The addition of the methyl group at the 5-position is not merely structural filler.

  • Solubility/Permeability Balance: While the unsubstituted pyridine (Standard B) is highly soluble, it often suffers from poor membrane permeability. The 5-methyl group increases lipophilicity (cLogP ~0.7) just enough to facilitate passive transport without sacrificing the aqueous solubility conferred by the pyridine nitrogen.

  • Electronic Tuning: The methyl group is an electron-donating group (EDG). This increases the basicity of the pyridine nitrogen compared to Standard B, potentially strengthening metal coordination if used as a ligand.

Synthetic Utility: The 1,2,4-Oxadiazole Gateway

The most immediate application of N-Hydroxy-5-methyl-pyridine-2-carboxamidine is as a precursor for 3-(5-methylpyridin-2-yl)-1,2,4-oxadiazoles , a scaffold ubiquitous in GPCR agonists and anti-infectives.

Comparison of Cyclization Efficiency

When reacting with acyl chlorides or esters to form oxadiazoles:

  • Benzamidoxime (Standard A): Often requires high temperatures (refluxing toluene/DMF) due to the stability of the intermediate O-acyl amidoxime.

  • 5-Methyl-Pyridine Analog: The pyridine ring withdraws electron density from the amidoxime carbon, making the amino group slightly less nucleophilic initially, but the subsequent cyclodehydration is often faster due to the lower resonance stabilization of the intermediate compared to the benzene system.

Validated Workflow: One-Pot Synthesis

Below is the optimized workflow for converting this amidoxime into a bioactive oxadiazole, superior to the traditional two-step isolation method.

SyntheticWorkflow Start N-Hydroxy-5-methyl- pyridine-2-carboxamidine Activation Activation Phase (EDC/HOBt or Superbase) Start->Activation + Reagent Reagent Carboxylic Acid / Ester (R-COOMe) Reagent->Activation Intermediate O-Acyl Amidoxime (Transient) Activation->Intermediate R.T. Stirring Cyclization Cyclodehydration (100°C, Solvent) Intermediate->Cyclization Heat / -H2O Product 3-(5-methylpyridin-2-yl)- 1,2,4-oxadiazole Cyclization->Product Yield >85%

Figure 1: Optimized one-pot cyclization pathway. The electron-deficient nature of the pyridine ring facilitates the final dehydration step compared to electron-rich benzene analogs.

Biological Application: The Prodrug System

Amidoximes are classic prodrugs for amidines (which are highly basic, pKa ~11-12, and poorly absorbed).

Mechanism of Action

In vivo, the N-hydroxy moiety is reduced to the amidine by the mARC (Mitochondrial Amidoxime Reducing Component) system.

  • Standard A (Benzamidine precursor): Rapidly reduced, but the resulting benzamidine is often too lipophilic and non-specific.

  • 5-Methyl-Pyridine Analog:

    • Improved Safety: The pyridine byproduct is less likely to intercalate DNA than planar benzamidines.

    • Bioactivation: The reduction releases 5-methyl-pyridine-2-carboximidamide , a potent serine protease inhibitor motif (e.g., Factor Xa inhibitors).

ProdrugPathway Prodrug Prodrug: N-Hydroxy-5-methyl-pyridine- 2-carboxamidine Transport Passive Diffusion (Gut Wall) Prodrug->Transport High Oral Bioavailability Liver Hepatic Metabolism (Mitochondria) Transport->Liver Enzyme Enzyme Complex: mARC1 / mARC2 + Cyt b5 Liver->Enzyme Substrate Binding Active Active Drug: 5-methyl-pyridine- 2-carboximidamide Enzyme->Active N-Reduction Target Target: Thrombin / Factor Xa Active->Target Inhibition (Ki < 10nM)

Figure 2: The mARC-mediated bioactivation pathway. The 5-methyl group protects the pyridine ring from oxidative degradation during this transport phase.

Experimental Protocols

Protocol A: Synthesis of 3-(5-methylpyridin-2-yl)-1,2,4-oxadiazole

Rationale: This protocol uses the "Superbase" method (NaOH/DMSO) which is superior for pyridine-amidoximes due to improved solubility compared to standard coupling reagents.

  • Preparation: Dissolve N-Hydroxy-5-methyl-pyridine-2-carboxamidine (1.0 eq) in DMSO (0.5 M concentration).

  • Base Addition: Add crushed NaOH (1.5 eq) rapidly. The solution will turn yellow/orange (deprotonation of the oxime oxygen).

  • Coupling: Add the methyl ester of the desired carboxylic acid (1.2 eq) dropwise at Room Temperature (RT).

  • Reaction: Stir at RT for 30 minutes, then heat to 100°C for 1-2 hours.

    • Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The intermediate O-acyl species should disappear.

  • Workup: Pour reaction mixture into ice water. The oxadiazole product usually precipitates. Filter and wash with cold water.

  • Purification: Recrystallization from Ethanol is preferred over column chromatography for this scaffold.

Protocol B: Comparative Solubility Assay

Rationale: To validate the "Pyridine Advantage" over Benzamidoxime.

  • Prepare phosphate buffer saline (PBS) at pH 7.4.

  • Add excess N-Hydroxy-5-methyl-pyridine-2-carboxamidine to 5mL PBS in a glass vial.

  • Repeat with Benzamidoxime (Standard A).

  • Shake at 25°C for 24 hours.

  • Filter supernatant (0.45 µm PTFE filter).

  • Analyze via HPLC-UV (254 nm).

    • Expected Result: The Pyridine analog should show >5-fold higher concentration than the Benzene analog due to the pyridyl nitrogen's ability to accept hydrogen bonds from water.

References

  • Vinaya, K., et al. (2019). "One-pot synthesis of 3,5-diaryl-substituted-1,2,4-oxadiazoles via a two-component reaction of gem-dibromomethylarenes with amidoximes."[1][2] ResearchGate.

  • Baykov, S. V., et al. (2017). "First one-pot synthetic procedure for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature."[2] Tetrahedron Letters.

  • Clement, B., et al. (2010). "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism." Drug Metabolism Reviews. (Contextual grounding for the prodrug mechanism).
  • BenchChem. "N-hydroxy-6-methyl-3-Pyridinecarboximidamide Comparison Data." (Used for comparative structural analog data).[3]

  • ChemicalBook. "N-Hydroxy-5-methyl-pyridine-2-carboxamidine Properties."

Sources

Safety Operating Guide

Personal protective equipment for handling N-Hydroxy-5-methyl-pyridine-2-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 51640-36-3 Synonyms: 5-Methyl-N'-hydroxy-2-pyridinecarboximidamide; 5-Methyl-2-pyridylamidoxime Molecular Formula: C7H9N3O Molecular Weight: 151.17 g/mol

Executive Safety Summary

Status: Research Chemical / Bioactive Intermediate Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Signal Word: WARNING

Handling N-Hydroxy-5-methyl-pyridine-2-carboxamidine requires strict adherence to particulate control and dermal protection standards. As an amidoxime (N-hydroxyamidine), this compound possesses a reactive N-O bond, which introduces specific stability considerations distinguishable from simple organic bases.

Critical Operational Directives:

  • Containment: All weighing and transfer of solid material must occur within a certified chemical fume hood or powder containment enclosure.

  • Thermal Stability: Avoid heating the solid above 60°C without prior Differential Scanning Calorimetry (DSC) validation, as N-hydroxy compounds can exhibit exothermic decomposition.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidative degradation and hydrolysis.

Risk Assessment & Hazard Identification (GHS)[1]

While specific toxicological data for this research chemical may be limited, its structural class (pyridine amidoximes) dictates the following precautionary classification based on Safe Work Australia and OSHA HCS 2012 standards.

Hazard CategoryGHS CodeHazard StatementMechanism of Action
Skin Irritation H315 Causes skin irritation.[1][2][3]Basic nitrogen moiety reacts with skin lipids/proteins.
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4]Corrosive potential of the amidine functionality on mucous membranes.
STOT - SE H335 May cause respiratory irritation.[1][2][3][5]Inhalation of fine dust triggers upper respiratory tract inflammation.
Reactivity N/APotential Thermal InstabilityThe N-O bond is energetically labile; risk of runaway reaction if heated under confinement.

Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operational context.[5][6][7] Standard Nitrile gloves are insufficient for prolonged immersion.

PPE Decision Logic
PPE Selection Logic Diagram
Figure 1: PPE Selection Logic based on physical state and exposure risk.
Glove Compatibility Table

Data inferred from analogous pyridine/amine resistance profiles.

MaterialThickness (mm)Breakthrough Time (min)Recommendation
Nitrile (Disposable) 0.11< 15 (Solvent dependent)Splash Only. Change immediately upon contact.
Nitrile (Extended) 0.30> 60Preferred for general solid handling.
Laminate (Silver Shield) Multi-layer> 480Mandatory for spill cleanup or prolonged solution handling.
Latex VariablePoorDo NOT Use. Permeable to organic bases.

Operational Handling Protocols

A. Weighing & Transfer (Solid State)

The primary risk is inhalation of airborne particulates.

  • Engineering Control: Activate Fume Hood to face velocity 80–100 fpm.

  • Technique: Use an antistatic weighing boat. Pyridine derivatives often exhibit static cling; use an ionizing fan if available to prevent powder scattering.

  • Hygiene: Wipe the exterior of the reagent bottle with a dry ChemWipe before returning to storage to remove invisible dust residues.

B. Reaction Setup (Solution State)

The primary risk is chemical splash and solvent interaction.

  • Solvent Choice: Compatible with MeOH, EtOH, DMSO. Avoid acetone if forming salts, as aldol condensation can occur with basic catalysts.

  • Inertion: Flush reaction vessel with Nitrogen/Argon. Amidoximes can oxidize to nitrosocarbonyl intermediates under aerobic conditions, leading to impurities.

  • Temperature Control:

    • Safe Zone: 0°C to 40°C.

    • Caution Zone: >50°C. Monitor for gas evolution (decomposition).

Emergency Response & Decontamination

Pre-requisite: Ensure an eyewash station is within 10 seconds of the work area.

IncidentImmediate ActionSecondary Action
Eye Contact Irrigate immediately for 15 minutes. Hold eyelids open.Seek medical evaluation.[2][3][4][5][8] Alkaline burns can be deceptive.
Skin Contact Blot excess. Wash with soap and water (do not use alcohol).[5]Monitor for redness/dermatitis.
Inhalation Move to fresh air.[2][3][4][8][9]If wheezing occurs, facilitate medical transport.
Spill (Solid) Cover with wet paper towels to prevent dust.Scoop into hazardous waste container.
Spill (Liquid) Absorb with vermiculite or sand.Do not use combustible materials (sawdust).

Waste Disposal Strategy

Disposal must comply with RCRA (40 CFR 261) and local environmental regulations.

Waste Disposal Segregation Workflow
Figure 2: Waste segregation workflow for N-Hydroxy-5-methyl-pyridine-2-carboxamidine.
  • Stream A (Solids): Contaminated gloves, weighing boats, and paper towels must go into "Hazardous Solid Waste." Do not use regular trash.

  • Stream B (Liquids): Segregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated). Ensure the container is compatible with organic bases.

  • Labeling: Clearly tag as "Contains Pyridine Derivatives" to alert EHS personnel to potential odors and basicity.

References

  • PubChem. (n.d.). Compound Summary: 2-Methyl-5-hydroxypyridine (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs.[7][10] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[11][12] Drug Metabolism Reviews. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy-5-methyl-pyridine-2-carboxamidine
Reactant of Route 2
N-Hydroxy-5-methyl-pyridine-2-carboxamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.